molecular formula C6H6Cl2N2O2S B3245792 4-Amino-2,6-dichlorobenzene-1-sulfonamide CAS No. 172514-47-5

4-Amino-2,6-dichlorobenzene-1-sulfonamide

Cat. No.: B3245792
CAS No.: 172514-47-5
M. Wt: 241.09 g/mol
InChI Key: IRLWHMGMHIJQJP-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichlorobenzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, belonging to the benzenesulfonamide family. Sulfonamides are historically notable as the first broadly effective systemic antibacterial agents and have since paved the way for extensive research into their mechanisms and applications . This specific derivative, featuring both amino and dichloro substitutions on the benzene ring, offers a unique structure-activity profile for investigative purposes. Researchers value this compound for its potential as a key intermediate or scaffold in the synthesis of more complex molecules and for probing biochemical pathways. The primary mechanism of action for antimicrobial sulfonamides involves acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This action makes them bacteriostatic, inhibiting bacterial growth and multiplication without being lethal . Beyond antimicrobial applications, sulfonamide-based compounds are utilized in diverse research areas, including the study of carbonic anhydrase enzymes, the development of diuretics, anticonvulsants, and anti-inflammatory agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWHMGMHIJQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2,6-dichlorobenzene-1-sulfonamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-2,6-dichlorobenzene-1-sulfonamide, a halogenated aromatic sulfonamide. Drawing upon established principles of medicinal and synthetic chemistry, this document will explore its fundamental chemical properties, logical synthetic pathways, and potential as a bioactive molecule, particularly in the context of enzyme inhibition and antimicrobial research. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of sulfonamides to provide a robust predictive profile.

Molecular and Physicochemical Profile

4-Amino-2,6-dichlorobenzene-1-sulfonamide belongs to the class of aromatic sulfonamides, a scaffold of significant importance in pharmaceuticals. The presence of two chlorine atoms on the benzene ring, ortho to the sulfonamide group, and an amino group in the para position, bestows upon it a unique electronic and steric profile that is expected to influence its reactivity, binding characteristics, and metabolic stability.

Table 1: Core Chemical and Physical Properties of 4-Amino-2,6-dichlorobenzene-1-sulfonamide and Related Analogs

Property4-Amino-2,6-dichlorobenzene-1-sulfonamide4-Amino-3,5-dichlorobenzenesulfonamide[1]2-Amino-4-chlorobenzenesulfonamide[2]
CAS Number 172514-47-554998-33-74140-83-4
Molecular Formula C₆H₆Cl₂N₂O₂SC₆H₆Cl₂N₂O₂SC₆H₇ClN₂O₂S
Molecular Weight 241.10 g/mol 241.09 g/mol 206.65 g/mol
Appearance Predicted: White to off-white solid--
Melting Point Not availableNot availableNot available
Solubility Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.--
pKa (Sulfonamide NH) Predicted: ~10--
pKa (Anilinic NH₂) Predicted: ~2-3--

The predicted pKa values are based on the typical acidity of sulfonamide protons and the basicity of anilines substituted with electron-withdrawing groups. The dichlorination pattern is expected to significantly impact the molecule's lipophilicity and its potential for intermolecular interactions.

Synthetic Strategy: A Rational Approach

The synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide can be logically approached through a multi-step sequence starting from readily available precursors. The following proposed synthesis is based on established methodologies for the preparation of aromatic sulfonamides.[3]

Proposed Synthetic Pathway

The most direct route would involve the chlorosulfonation of a suitably protected aniline derivative, followed by amination and deprotection. A plausible starting material is 2,6-dichloroaniline.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site Zn_ion Zn²⁺ His1 His1 Zn_ion->His1 His2 His2 Zn_ion->His2 His3 His3 Zn_ion->His3 H2O H₂O Zn_ion->H2O Displaced by inhibitor Sulfonamide 4-Amino-2,6-dichlorobenzene- 1-sulfonamide (-SO₂NH⁻) Sulfonamide->Zn_ion Coordinates to Zinc

Sources

In-Depth Technical Guide: Synthesis Pathway of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a highly specialized intermediate utilized in the development of sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and diuretic derivatives[1]. The structural incorporation of two chlorine atoms at the 2- and 6-positions relative to the sulfonamide group imparts significant steric bulk and lipophilicity, which are critical for modulating target enzyme affinity and enhancing metabolic stability. This whitepaper details a robust, four-step synthetic pathway starting from 3,5-dichloroaniline, emphasizing the mechanistic causality, regioselectivity, and self-validating analytical checkpoints required for high-yield pharmaceutical manufacturing.

Retrosynthetic Strategy & Mechanistic Rationale

Designing the synthesis of 4-amino-2,6-dichlorobenzene-1-sulfonamide requires strict control over Electrophilic Aromatic Substitution (EAS) regioselectivity. Direct chlorosulfonation of 3,5-dichloroaniline (CAS: 626-43-7) is synthetically unviable because free anilines undergo N-sulfonation to form sulfamic acids and are highly susceptible to oxidative degradation in the presence of strong acids[2][3].

To bypass this, the synthetic strategy employs a protection-substitution-amidation-deprotection sequence:

  • Amine Protection: Acetylation of 3,5-dichloroaniline dampens the nucleophilicity of the nitrogen, preventing N-sulfonation while maintaining the strong ortho/para-directing nature of the resulting acetamido group.

  • Regioselective Chlorosulfonation: In 3,5-dichloroacetanilide, the acetamido group directs electrophiles to the ortho (2, 6) and para (4) positions. However, the ortho positions are severely sterically hindered due to the "buttressing effect" of the adjacent bulky chlorine atoms[3]. Consequently, chlorosulfonation is directed exclusively to the less sterically encumbered para position (C4), yielding 4-acetamido-2,6-dichlorobenzenesulfonyl chloride[4].

  • Nucleophilic Acyl Substitution: The highly reactive sulfonyl chloride is trapped with aqueous ammonia to form the sulfonamide.

  • Deprotection: Acidic or basic hydrolysis cleaves the acetamide, revealing the target primary amine.

SynthesisPathway A 3,5-Dichloroaniline (Starting Material) B 3,5-Dichloroacetanilide (Protected Intermediate) A->B Ac2O, AcOH (Protection) C 4-Acetamido-2,6-dichloro- benzenesulfonyl chloride B->C ClSO3H (Excess) (Chlorosulfonation) D 4-Acetamido-2,6-dichloro- benzenesulfonamide C->D NH3 (aq) (Amidation) E 4-Amino-2,6-dichloro- benzene-1-sulfonamide D->E HCl, Heat (Deprotection)

Figure 1: Retrosynthetic pathway and regioselective progression toward the target sulfonamide.

Quantitative Process Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this synthetic workflow.

StepReaction PhaseIntermediate / Product GeneratedTemp (°C)Time (h)Typical Yield (%)
1 Acetylation3,5-Dichloroacetanilide118 (Reflux)2.090 - 95
2 Chlorosulfonation4-Acetamido-2,6-dichlorobenzenesulfonyl chloride0 → 704.075 - 82
3 Amidation4-Acetamido-2,6-dichlorobenzenesulfonamide20 - 251.585 - 90
4 Deprotection4-Amino-2,6-dichlorobenzene-1-sulfonamide100 (Reflux)3.080 - 88

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding to the next step.

Step 1: Acetylation of 3,5-Dichloroaniline

Causality: Converts the highly reactive, oxidation-prone primary amine into a stable, directing acetamido group.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (50.0 g, 0.308 mol) in glacial acetic acid (100 mL).

  • Addition: Slowly add acetic anhydride (37.7 g, 0.370 mol) dropwise at room temperature. The reaction is mildly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 2 hours.

  • Isolation: Cool the mixture to room temperature and pour it into 500 mL of vigorously stirred ice water. Filter the resulting white precipitate under vacuum, wash with cold water, and dry in a desiccator.

  • Analytical Checkpoint: TLC (Hexane:EtOAc 7:3) must show complete consumption of the starting material. FTIR should confirm the disappearance of the primary amine N-H doublet (~3400 cm⁻¹) and the appearance of a strong amide C=O stretch at ~1665 cm⁻¹.

Step 2: Regioselective Chlorosulfonation

Causality: Introduces the sulfonyl chloride group. An excess of chlorosulfonic acid (4-5 equivalents) is required because the reaction proceeds via a two-step mechanism: initial sulfonation followed by chlorination, which consumes a second equivalent of the reagent and generates HCl gas[5].

  • Setup: Equip a 1 L three-neck flask with a mechanical stirrer, dropping funnel, and a gas scrubber (to neutralize evolved HCl). Add chlorosulfonic acid (180 g, 1.54 mol) and cool to 0-5 °C using an ice-salt bath.

  • Addition: Add 3,5-dichloroacetanilide (62.8 g, 0.308 mol) portion-wise over 45 minutes, maintaining the internal temperature below 10 °C to prevent charring[6].

  • Heating: Once the initial vigorous evolution of HCl subsides, gradually heat the mixture to 65-70 °C for 3 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride[3].

  • Quenching (Critical Safety Step): Cool the dark syrup to room temperature and pour it very slowly over 1 kg of crushed ice under vigorous mechanical stirring. Warning: This quench is violently exothermic[3].

  • Isolation: Filter the precipitated 4-acetamido-2,6-dichlorobenzenesulfonyl chloride[4], wash extensively with ice-cold water until the filtrate is neutral, and use immediately in the next step to prevent hydrolysis.

  • Analytical Checkpoint: Melting point verification of a dried aliquot. LC-MS (quenched in methanol) should show the methyl sulfonate derivative mass.

Step 3: Amidation

Causality: Nucleophilic displacement of the chloride by ammonia to establish the sulfonamide pharmacophore.

  • Setup: Suspend the damp 4-acetamido-2,6-dichlorobenzenesulfonyl chloride in THF (200 mL) and cool to 0 °C.

  • Addition: Add aqueous ammonia (28% NH₃, 150 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. The suspension will gradually dissolve and then precipitate a new solid as the sulfonamide forms.

  • Isolation: Concentrate the THF under reduced pressure, dilute with water, and filter the solid. Wash with cold water and dry.

  • Analytical Checkpoint: FTIR must show the emergence of sulfonamide N-H stretching bands (~3250 and 3350 cm⁻¹) distinct from the amide N-H.

Step 4: Deprotection (Hydrolysis)

Causality: Removal of the acetyl protecting group to yield the final 4-amino-2,6-dichlorobenzene-1-sulfonamide[1].

  • Setup: Suspend 4-acetamido-2,6-dichlorobenzenesulfonamide (50.0 g) in 6M HCl (300 mL).

  • Reflux: Heat the suspension to reflux (100 °C) for 3 hours. The solid will dissolve as the protonated primary amine forms.

  • Neutralization: Cool the solution to 0 °C and carefully neutralize to pH 7-8 using 20% NaOH aqueous solution. The target product will precipitate heavily.

  • Isolation: Filter the solid, wash with cold distilled water, and recrystallize from ethanol/water to yield pure 4-amino-2,6-dichlorobenzene-1-sulfonamide.

  • Analytical Checkpoint: ¹H NMR (DMSO-d₆) must show a 2H singlet in the aromatic region (representing the equivalent protons at C3 and C5) and a broad 2H singlet for the free primary amine (~6.0 ppm).

ExperimentalWorkflow S1 Step 1: Acetylation Reagent: Ac2O, AcOH Temp: Reflux (118°C) QC: IR confirms C=O at 1665 cm⁻¹ S2 Step 2: Chlorosulfonation Reagent: ClSO3H (Excess) Temp: 0°C → 70°C QC: LC-MS confirms sulfonyl chloride mass S1->S2 S3 Step 3: Amidation Reagent: NH3 (aq) Temp: 25°C QC: IR shows sulfonamide N-H bands S2->S3 S4 Step 4: Deprotection Reagent: 6M HCl, Heat Temp: 100°C QC: ¹H NMR shows 2H aromatic singlet S3->S4

Figure 2: Sequential experimental workflow highlighting reagents, thermal conditions, and self-validating analytical checkpoints.

References

  • Sigma-Aldrich. "4-amino-2,6-dichlorobenzene-1-sulfonamide | 172514-47-5".
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline".
  • VDOC.PUB. "Chlorosulfonic Acid: A Versatile Reagent".
  • Scribd. "Chlorosulfonation of Acetanilide".
  • Google Patents. "JP5492189B2 - Ccr10 antagonist 2-sulfonylamino-4-heteroarylbutyramide".

Sources

The Strategic Intermediate: 4-Amino-2,6-dichlorobenzene-1-sulfonamide

[1]

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a synthetic organosulfur compound primarily utilized as a high-fidelity protecting group intermediate. Historically emerging from the "Sulfa Drug" explosion of the mid-20th century, its modern significance lies not in its direct therapeutic potential, but in its role as a precursor to 2,6-dichloroaniline —the foundational scaffold for the blockbuster drug Diclofenac (Voltaren) and the antihypertensive Clonidine .

This guide dissects the compound's discovery, its unique "Nomenclature Paradox," and the chemical causality that makes it indispensable in high-purity aromatic substitution.

Chemical Identity & The Nomenclature Paradox

To work effectively with this compound, researchers must navigate a common nomenclature discrepancy found in chemical catalogs versus IUPAC standards.

The Structural Reality

The industrial utility of this molecule depends on the chlorine atoms being positioned ortho to the amino group (positions 2 and 6 relative to the amine). However, standard IUPAC nomenclature for benzenesulfonamides prioritizes the sulfonamide group as position 1.

  • IUPAC Name: 4-Amino-3,5-dichlorobenzenesulfonamide

    • Reasoning: Sulfonamide is C1. Amino is C4. Chlorines are at C3 and C5.

  • Catalog/Common Name: 4-Amino-2,6-dichlorobenzene-1-sulfonamide

    • Reasoning: Often named relative to the aniline core (where amine is C1, making chlorines 2 and 6), but appended with "sulfonamide."[1]

Critical Note: For the synthesis of Diclofenac , the requisite isomer is the one with chlorines flanking the amine (chemically 3,5-dichloro-4-aminobenzenesulfonamide ).

FeatureSpecification
CAS Number 172514-47-5 (also ref. 5407-59-0 for derivatives)
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
Appearance White to off-white crystalline powder
Melting Point 204–206 °C
Key Functional Groups Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Aryl Chlorides

History: From Antibiotics to Process Chemistry

The discovery of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is inextricably linked to the "Sulfa Era" initiated by Gerhard Domagk’s discovery of Prontosil in 1935.

The "Blocking Group" Innovation (1940s-1950s)

While early research focused on the antibacterial properties of sulfonamides, process chemists faced a challenge in synthesizing 2,6-dichloroaniline . Direct chlorination of aniline is uncontrollable, rapidly yielding 2,4,6-trichloroaniline due to the high reactivity of the amino group.

Chemists realized that the sulfonamide group (-SO₂NH₂) could serve a dual purpose:

  • Blocking Agent: Occupy the para position to prevent chlorination at C4.

  • Directing Group: Synergize with the amino group to direct halogens to the ortho positions (relative to the amine).

This seemingly minor intermediate solved a major yield problem, allowing for the scalable production of 2,6-dichloroaniline via a "Protect-Chlorinate-Deprotect" strategy.

Synthesis & Methodology

The synthesis exploits the electronic directing effects of the amino and sulfonamide groups. The amino group is strongly activating and ortho/para directing, while the sulfonamide is deactivating and meta directing.

Experimental Protocol: Chlorination of Sulfanilamide

Objective: Synthesis of 3,5-dichloro-4-aminobenzenesulfonamide (The Target).

Reagents:

  • Sulfanilamide (4-aminobenzenesulfonamide)[2][3]

  • Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂) or Chlorine Gas (Cl₂)

  • Solvent: Acetic Acid or Methanol

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mol of sulfanilamide in 50 mL of glacial acetic acid.

  • Activation: Heat the solution to 50°C to ensure complete solubility.

  • Chlorination: Slowly introduce Cl₂ gas (or add H₂O₂/HCl dropwise) while maintaining temperature between 55-60°C.

    • Causality: The sulfonamide group at C4 blocks para substitution. The amino group directs the incoming chlorine electrophiles to the C3 and C5 positions (ortho to the amine).

  • Precipitation: Upon reaction completion (monitored by TLC), pour the mixture into 200 mL of ice water.

  • Purification: Filter the resulting white precipitate. Recrystallize from ethanol to obtain high-purity needles.

Self-Validating Checkpoint
  • Proton NMR Validation: The product should show a singlet for the aromatic protons (since the two remaining protons are equivalent) and a disappearance of the AB system characteristic of the starting sulfanilamide.

Visualization: The Synthesis Pathway

The following diagram illustrates the role of this compound as a strategic intermediate in the Diclofenac pathway.

GFigure 1: The 'Blocking Group' Strategy for Diclofenac SynthesisAnilineAniline(Starting Material)SulfanilamideSulfanilamide(Para-Blocked)Aniline->SulfanilamideSulfonation(Chlorosulfonic acid + NH3)Target4-Amino-3,5-dichloro-benzenesulfonamide(The Intermediate)Sulfanilamide->TargetChlorination(Cl2/HCl)DCA2,6-Dichloroaniline(Key Precursor)Target->DCADesulfonation(Hydrolysis/H2SO4)DiclofenacDiclofenac Sodium(Final API)DCA->DiclofenacMulti-stepCyclization

Caption: The sulfonamide group acts as a temporary shield, forcing chlorination to the 2,6-positions before being removed.

Industrial Applications

The primary value of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is its ability to be hydrolyzed .

Production of 2,6-Dichloroaniline

This is the single most important application. By treating the intermediate with 70% sulfuric acid and superheated steam (desulfonation), the sulfonamide group is cleaved, leaving pure 2,6-dichloroaniline.

  • Why not just chlorinate aniline? Direct chlorination yields a mixture of 2,4-dichloro and 2,4,6-trichloroaniline. The sulfonamide route guarantees regiospecificity.

Agrochemical Synthesis

The 2,6-dichloroaniline moiety is a pharmacophore found in several herbicides and fungicides. The sulfonamide intermediate allows for the introduction of specific side chains before the sulfonamide is removed or modified.

Carbonic Anhydrase Inhibition (Research)

Like many sulfonamides, this compound possesses weak affinity for Carbonic Anhydrase (CA) enzymes. However, the bulky chlorine atoms at the 3,5 positions (relative to the sulfonamide) introduce steric hindrance, making it a useful probe for studying the active site topology of CA isozymes, though it is rarely used as a clinical diuretic itself.

References

  • Sigma-Aldrich. 4-amino-2,6-dichlorobenzene-1-sulfonamide Product Specification. Retrieved from

  • Lv, H. (2001).[4] "Synthesis of 2,6-Dichloroaniline via Sulfonamide Route." Zhejiang Chemical Industry, 32(1), 48-49.[4][5] (Describes the chlorination of sulfanilamide).

  • Domagk, G. (1935).[6] "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen." Deutsche Medizinische Wochenschrift, 61, 250. (Foundational history of sulfonamides).

  • BenchChem. Application Notes: 4-Amino-2,6-dichlorophenol and related intermediates.[7] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 172514-47-5. Retrieved from

4-Amino-2,6-dichlorobenzene-1-sulfonamide CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide , focusing on its precise identification, synthesis logic, and differentiation from common regioisomers.

CAS Number: 172514-47-5 Primary Application: Pharmaceutical Intermediate (Carbonic Anhydrase Inhibitors)[1][2]

Executive Summary & Critical Distinction

In the development of sulfonamide-based diuretics and antiglaucoma agents, the precise substitution pattern of the benzene ring is critical for structure-activity relationship (SAR) profiles.

Researchers must distinguish 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) from its more common regioisomer, 3,5-Dichlorosulfanilamide (CAS 22134-75-4).

  • Target (172514-47-5): Chlorines are ortho to the sulfonamide group.

  • Isomer (22134-75-4): Chlorines are ortho to the amino group.

Confusing these isomers leads to failed synthetic routes and incorrect pharmacological data. This guide outlines the specific identification and synthesis of the 2,6-dichloro isomer.

Chemical Identity & Properties

PropertySpecification
CAS Number 172514-47-5
IUPAC Name 4-Amino-2,6-dichlorobenzene-1-sulfonamide
Synonyms 4-Amino-2,6-dichlorobenzenesulfonamide; 2,6-Dichloro-4-aminobenzenesulfonamide
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
Exact Mass 239.9527 Da
SMILES Nc1cc(Cl)c(S(N)(=O)=O)c(Cl)c1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Structural Analysis

The molecule possesses a


 axis of symmetry passing through the C1 and C4 atoms.
  • Position 1: Sulfonamide group (

    
    ).
    
  • Positions 2, 6: Chlorine atoms (Steric bulk flanking the sulfonamide).

  • Positions 3, 5: Aromatic protons (Equivalent).

  • Position 4: Amino group (

    
    ).
    

Synthesis Strategy

Direct chlorination of sulfanilamide yields the wrong isomer (3,5-dichloro-4-aminobenzenesulfonamide) because the amino group is a stronger activating/directing group than the sulfonamide.

To synthesize CAS 172514-47-5 , one must employ a "reverse" strategy, typically starting from 2,6-dichloro-4-nitroaniline , converting the amine to a sulfonamide, and then reducing the nitro group.

Experimental Protocol: The Meerwein Route
Step 1: Diazotization and Chlorosulfonylation

Precursor: 2,6-Dichloro-4-nitroaniline (CAS 99-30-9). Reagents:


, 

,

,

(catalyst), Acetic Acid.
  • Diazotization: Dissolve 2,6-dichloro-4-nitroaniline in concentrated HCl/Acetic acid. Cool to 0–5°C. Add aqueous

    
     dropwise to form the diazonium salt.
    
  • Meerwein Reaction: Transfer the cold diazonium solution into a saturated solution of

    
     in acetic acid containing catalytic 
    
    
    
    .
  • Mechanism: The diazonium group is replaced by the chlorosulfonyl group (

    
    ) via a radical mechanism.
    
  • Workup: Pour into ice water. Filter the precipitate (2,6-Dichloro-4-nitrobenzenesulfonyl chloride ).

Step 2: Ammonolysis

Reagents: Aqueous Ammonia (


) or 

in THF.
  • Dissolve the sulfonyl chloride from Step 1 in THF.

  • Add excess aqueous ammonia at 0°C.

  • Stir at room temperature for 2 hours.

  • Product: 2,6-Dichloro-4-nitrobenzenesulfonamide .

Step 3: Reduction

Reagents: Iron powder/Acetic acid (Bechamp) or


.
  • Suspend the nitro-sulfonamide in ethanol/water.

  • Add iron powder and a catalytic amount of acetic acid or HCl. Reflux for 2–4 hours.

  • Purification: Filter hot to remove iron oxides. Cool filtrate to crystallize the product.

  • Yield: 4-Amino-2,6-dichlorobenzene-1-sulfonamide .

Synthesis Flowchart (Graphviz)

SynthesisRoute Start 2,6-Dichloro-4-nitroaniline (CAS 99-30-9) Diazonium Diazonium Intermediate Start->Diazonium NaNO2, HCl 0°C SulfonylCl 2,6-Dichloro-4-nitrobenzenesulfonyl chloride Diazonium->SulfonylCl SO2, CuCl2 (Meerwein Reaction) NitroSulfonamide 2,6-Dichloro-4-nitrobenzenesulfonamide SulfonylCl->NitroSulfonamide NH3 (aq) Target 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) NitroSulfonamide->Target Fe/HCl or H2/Pd-C (Reduction)

Caption: Synthetic pathway converting 2,6-dichloro-4-nitroaniline to the target sulfonamide via Meerwein reaction.

Analytical Identification & Validation

To validate the identity of CAS 172514-47-5 and ensure it is not the 3,5-dichloro isomer, use


H NMR spectroscopy .
NMR Logic: Distinguishing Isomers

The key differentiator is the chemical shift of the aromatic protons.

  • Target (172514-47-5): Protons are at positions 3 and 5. They are ortho to the amino group . The amino group is a strong electron donor, causing significant shielding (upfield shift).

  • Isomer (22134-75-4): Protons are at positions 2 and 6. They are ortho to the sulfonamide group . The sulfonamide is electron-withdrawing, causing deshielding (downfield shift).

Comparative Data Table (DMSO- )
FeatureTarget: 4-Amino-2,6-dichloro (172514-47-5)Isomer: 3,5-Dichloro-4-amino (22134-75-4)
Aromatic Protons Singlet,

6.6 – 6.9 ppm
Singlet,

7.6 – 7.9 ppm
Reasoning Shielded by adjacent

Deshielded by adjacent


Protons
Broad singlet,

~6.0 ppm
Broad singlet,

~6.0 ppm

Protons
Broad singlet,

~7.5 ppm
Broad singlet,

~7.5 ppm
Mass Spectrometry (MS)
  • Ionization: ESI+ or ESI-

  • Isotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
  • m/z (M+H): ~241 (100%), 243 (64%), 245 (10%).

Applications in Drug Discovery

This compound serves as a specialized scaffold for Carbonic Anhydrase (CA) Inhibitors .

  • Selectivity: The 2,6-dichloro substitution pattern alters the steric environment of the sulfonamide "zinc-binding group" (ZBG), potentially enhancing selectivity for specific CA isoforms (e.g., CA IX vs. CA II) compared to the unhindered sulfanilamide.

  • Prodrug Synthesis: The 4-amino group allows for further derivatization (e.g., amide coupling, ureido formation) to attach hydrophilic tails or targeting moieties.

Safety & Handling (SDS Highlights)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline moiety.

References

  • Chemical Identity: PubChem. 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CID 12533522). National Library of Medicine. [Link]

  • Synthesis Methodology (Meerwein): Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Reaction." Journal of Organic Chemistry, 1977.

Sources

physical and spectral data of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Spectral Properties of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Introduction

4-Amino-2,6-dichlorobenzene-1-sulfonamide is a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including a primary sulfonamide, an aniline-like amino group, and a dichlorinated benzene ring, make it a versatile scaffold and a potential intermediate in the synthesis of more complex bioactive molecules. Understanding the fundamental physical and spectral characteristics of this compound is a prerequisite for its effective use in research and development, enabling unambiguous identification, purity assessment, and prediction of its chemical behavior.

This guide provides a comprehensive overview of the core physicochemical and spectroscopic data for 4-Amino-2,6-dichlorobenzene-1-sulfonamide. It is designed for scientists and professionals who require a detailed, authoritative reference for this specific chemical entity. The narrative moves beyond a simple data sheet, offering insights into the causal relationships between the molecular structure and the observed data, and outlining standardized protocols for data acquisition.

Chemical Identity and Structure

The precise arrangement of substituents on the benzene ring dictates the compound's properties. The 4-amino, 2,6-dichloro substitution pattern creates a molecule with C₂ᵥ symmetry, which has direct implications for its spectral characteristics, particularly in NMR spectroscopy.

Caption: 2D Chemical Structure of 4-Amino-2,6-dichlorobenzene-1-sulfonamide.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
CAS Number 172514-47-5 [1]
Molecular Formula C₆H₆Cl₂N₂O₂S [1][2]
Molecular Weight 239.95 g/mol [1]
Monoisotopic Mass 239.9527 Da [2]
InChI Key IRLWHMGMHIJQJP-UHFFFAOYSA-N [2]
Physical Form Powder/Solid [3]

| Purity | >95% |[1] |

Physicochemical Data

The physical properties of a compound govern its handling, storage, and behavior in various solvents and experimental systems.

Table 2: Key Physicochemical Properties

Property Value Remarks Source
Melting Point Data not available in searched documents. Typically a high-melting solid due to hydrogen bonding and molecular symmetry.
Boiling Point Data not available in searched documents. Likely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water. The sulfonamide and amino groups provide polarity, but the dichlorinated aromatic ring imparts hydrophobicity.[4]
Storage Temperature Room Temperature (RT) Indicates stability under standard laboratory conditions.[3]

| Predicted XlogP3 | 1.1 | This value suggests moderate lipophilicity, relevant for predicting membrane permeability.[2] | |

Spectroscopic Analysis

Spectroscopy provides a detailed fingerprint of a molecule's structure. The following sections describe the expected spectral features for 4-Amino-2,6-dichlorobenzene-1-sulfonamide and the standardized methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent.

  • Aromatic Protons (H-3, H-5): A single signal is expected for the two equivalent protons on the benzene ring. This signal would appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be downfield, likely in the 6.5-7.5 ppm range, influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups.

  • Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of 4-6 ppm. The chemical shift can vary significantly with concentration, solvent, and temperature due to hydrogen bonding.

  • Sulfonamide Protons (-SO₂NH₂): Another broad singlet is expected, often further downfield than the amino protons (e.g., 7-8 ppm), due to the strong deshielding effect of the adjacent sulfonyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule's symmetry simplifies the spectrum.

  • Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons:

    • C-4 (with -NH₂): Shielded by the amino group, appearing upfield.

    • C-2, C-6 (with -Cl): Equivalent carbons, deshielded by the electronegative chlorine atoms.

    • C-3, C-5 (with -H): Equivalent carbons.

    • C-1 (with -SO₂NH₂): Deshielded by the sulfonamide group, appearing furthest downfield among the aromatic carbons.

A self-validating protocol ensures data reliability and reproducibility.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and clearly show exchangeable NH protons).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Set the spectral width to cover a range of 0-12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. A greater number of scans is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

  • N-H Stretching (Amino Group): Primary amines typically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • N-H Stretching (Sulfonamide Group): The sulfonamide N-H bonds also exhibit stretching vibrations, often appearing as two bands in the 3200-3400 cm⁻¹ range.

  • S=O Stretching (Sulfonyl Group): The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[5]

  • C=C Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: Strong absorptions are expected in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solid samples.[6]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically processed automatically by the instrument software, which performs the background subtraction and generates the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable structural information from fragmentation patterns.

  • Molecular Ion Peak ([M]+ or [M+H]+): The most critical piece of information is the molecular ion peak. For this compound (C₆H₆Cl₂N₂O₂S), the expected monoisotopic mass is 239.95 Da.[2] In high-resolution mass spectrometry (HRMS), this value can be confirmed to several decimal places.

  • Isotopic Pattern: A key validating feature will be the isotopic pattern of the molecular ion. The presence of two chlorine atoms will create a characteristic cluster of peaks. The ratio of [M]+ : [M+2]+ : [M+4]+ will be approximately 9:6:1, a definitive signature for a dichlorinated compound.

  • Predicted Adducts: In techniques like electrospray ionization (ESI), common adducts are observed. Predicted m/z values include [M+H]⁺ at 240.9600 and [M+Na]⁺ at 262.9419.[2]

Experimental and Analytical Workflow

The reliable characterization of a chemical entity like 4-Amino-2,6-dichlorobenzene-1-sulfonamide follows a logical and self-validating workflow, ensuring data integrity from sample receipt to final report.

cluster_0 Sample Handling & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample Sample Receipt & Login (CAS: 172514-47-5) Prep Dissolution in Appropriate Solvent (e.g., DMSO-d6 for NMR) Sample->Prep Verify Physical Form NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FTIR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (HRMS) Prep->MS Interpret Process & Analyze Spectra: - Assign Peaks - Correlate Data NMR->Interpret IR->Interpret MS->Interpret Validate Cross-Validation: - Does ¹³C match ¹H? - Does MS match formula? - Does IR confirm functional groups? Interpret->Validate Report Generate Certificate of Analysis (CoA) Validate->Report All data consistent

Caption: Standard workflow for the spectroscopic characterization of a chemical standard.

Conclusion

The structural and physicochemical profile of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is defined by its unique substitution pattern. Its key identifiers are the CAS number 172514-47-5 and a monoisotopic mass of 239.95 Da.[1][2] Spectroscopic analysis provides a robust method for its unambiguous identification. The expected ¹H NMR spectrum is simplified by molecular symmetry to a single aromatic resonance, while the ¹³C NMR should show four aromatic signals. IR spectroscopy confirms the presence of primary amino, sulfonamide, and C-Cl functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry validates the molecular formula via the exact mass and the distinctive isotopic pattern caused by the two chlorine atoms. The data and protocols presented in this guide serve as an essential resource for researchers utilizing this compound in synthetic and medicinal chemistry applications.

References

  • Thoreauchem. 4-amino-2,6-dichlorobenzene-1-sulfonamide-172514-47-5. [Link]

  • Mol-Instincts. 4-AMINO-6-CHLORO-BENZENE-1,3-DISULFONYL DICHLORIDE 671-89-6 wiki. [Link]

  • PubChem. 4-amino-2,6-dichlorobenzene-1-sulfonamide (C6H6Cl2N2O2S). [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • SpectraBase. 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. [Link]

Sources

4-Amino-2,6-dichlorobenzene-1-sulfonamide: Mechanism of Action & Technical Profile

[1]

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a halogenated primary sulfonamide primarily utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor probe and a synthetic building block .[1]

Structurally, it features a benzene core substituted with a primary sulfonamide group (position 1), two chlorine atoms (positions 2 and 6), and an amino group (position 4).[1] This specific substitution pattern—placing bulky halogens ortho to the sulfonamide moiety—creates a unique steric environment that modulates its binding affinity to the CA active site, distinguishing it from the more common 3,5-dichloro isomer (where halogens are meta to the sulfonamide).[1]

Key Functional Roles:

  • Primary Mechanism: Inhibition of Carbonic Anhydrase (CA) metalloenzymes via zinc coordination.[1]

  • Secondary Application: Precursor for polysubstituted benzenesulfonyl drugs (diuretics, anticancer agents).[1]

  • Research Utility: SAR probe for investigating the "ortho-effect" on sulfonamide pKa and active site penetrability.[1]

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

Understanding the mechanism requires a precise analysis of the molecule's geometry and electronic properties.[1]

Structural Analysis

The molecule is an isomer of the well-known pharmacological agent 3,5-dichlorosulfanilamide .[1] However, the positioning of the chlorine atoms fundamentally alters its behavior.[1]

FeatureDescriptionMechanistic Implication
Sulfonamide (-SO₂NH₂) Position 1The "warhead" responsible for coordinating with the Zinc ion (Zn²⁺) in the enzyme active site.[1]
Ortho-Chlorines (-Cl) Positions 2, 6Steric Gatekeepers: These bulky atoms flank the sulfonamide group, increasing steric hindrance for binding but also increasing the acidity of the sulfonamide proton (lowering pKa).[1]
Para-Amino (-NH₂) Position 4Electronic Donor: Provides electron density to the ring, modulating the overall dipole moment and solubility; potential site for further derivatization.[1]
The "Ortho-Effect" on pKa

The acidity of the sulfonamide nitrogen is critical for potency.[1] The anionic form (R-SO₂NH⁻) is the active species that binds to Zn²⁺.[1]

  • Electron Withdrawal: The electronegative chlorines at positions 2 and 6 withdraw electron density from the sulfur, stabilizing the negative charge on the nitrogen and lowering the pKa (making it more acidic).[1]

  • Steric Clashing: Unlike the 3,5-isomer, the 2,6-chlorines physically obstruct the rotation of the sulfonamide group, potentially locking it into a specific conformation or hindering its entry into the narrow CA active site channel.[1]

Mechanism of Action (MoA)

The core mechanism of action is the reversible inhibition of Carbonic Anhydrase (CA) , a family of zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide (

1
Molecular Binding Pathway

The inhibition follows a classic "lock-and-key" induced fit model, modified by the specific steric constraints of the 2,6-dichloro substitution.[1]

  • Ionization: At physiological pH, a fraction of the sulfonamide exists in its ionized form (

    
    ).[1]
    
  • Entry: The molecule navigates the enzyme's active site cleft.[1] The 2,6-dichloro substitution presents a steric challenge, potentially reducing the association rate (

    
    ) compared to non-sterically hindered analogs.[1]
    
  • Zinc Coordination: The deprotonated nitrogen of the sulfonamide coordinates directly to the catalytic Zinc ion (

    
    ) in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]
    
  • Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199 (in human CA II), stabilizing the complex.[1]

  • Hydrophobic Interaction: The dichlorobenzene ring interacts with the hydrophobic pocket of the enzyme (residues Val121, Leu198, Trp209).[1]

Signaling & Downstream Effects

Inhibition of CA leads to a cascade of physiological changes depending on the tissue distribution:

  • Renal (Kidney): Blocks

    
     secretion and 
    
    
    reabsorption in the proximal tubule
    
    
    Diuresis (increased urine output) and alkalinization of urine.[1]
  • Ocular (Eye): Reduces bicarbonate secretion in the ciliary body

    
     Decreased aqueous humor production 
    
    
    Lowered Intraocular Pressure (IOP) .[1]
  • CNS (Brain): Increases

    
     tension and decreases pH locally 
    
    
    Stabilizes neuronal membranes
    
    
    Anticonvulsant activity .[1]
Visualization: CA Inhibition Pathway

The following diagram illustrates the molecular interaction and downstream physiological effects.[1]

CA_Inhibition_MechanismCompound4-Amino-2,6-dichlorobenzene-1-sulfonamideIonizationIonization to Anion (R-SO2NH-)(Enhanced by 2,6-Cl electron withdrawal)Compound->IonizationActiveSiteEntry to CA Active Site(Steric hindrance by 2,6-Cl)Ionization->ActiveSiteZnBindingCoordination to Zn(II) Ion(Displaces catalytic water)ActiveSite->ZnBindingBindingEnzymeInhibitionInhibition of Carbonic AnhydraseZnBinding->EnzymeInhibitionRenalRenal Tubule:Block Na+/H+ ExchangeEnzymeInhibition->RenalOcularCiliary Body:Reduce HCO3- SecretionEnzymeInhibition->OcularOutcome1Diuresis & Urine AlkalinizationRenal->Outcome1Outcome2Reduced Intraocular PressureOcular->Outcome2

Figure 1: Mechanism of Action pathway from molecular binding to physiological outcome.[1] Note the dual role of 2,6-chlorines in enhancing acidity but impeding steric access.

Synthesis & Experimental Protocols

For researchers utilizing this compound as an intermediate or probe, consistent synthesis and purification are vital.[1]

Synthetic Pathway

The standard synthesis involves the chlorosulfonation of a precursor aniline or the amination of a sulfonyl chloride.[1]

Reaction Scheme:

  • Starting Material: 3,5-Dichloroaniline (if building the sulfonamide) or 4-Amino-2,6-dichlorobenzenesulfonyl chloride.[1]

  • Reagent: Chlorosulfonic acid (

    
    ) followed by Ammonia (
    
    
    ).[1]

Protocol (Standardized):

  • Chlorosulfonation: Dissolve 3,5-dichloroacetanilide in excess chlorosulfonic acid. Heat to 60°C for 2 hours to form the sulfonyl chloride.[1]

  • Amination: Quench the reaction mixture onto crushed ice. Extract the sulfonyl chloride precipitate.[1]

  • Ammonolysis: Treat the sulfonyl chloride with aqueous ammonia (25%) or liquid ammonia at 0°C.[1]

  • Deprotection: Hydrolyze the acetyl group (if acetanilide was used) using dilute HCl under reflux.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure 4-Amino-2,6-dichlorobenzene-1-sulfonamide.[1]

Experimental Validation (CA Inhibition Assay)

To verify the activity of the compound, a Stopped-Flow CO₂ Hydration Assay is recommended.[1]

StepParameterDetail
Buffer HEPES (20 mM)pH 7.5, maintained at 25°C.
Substrate

Saturated solution.[1]
Indicator Phenol Red0.2 mM (monitors pH change).[1]
Enzyme hCA I / hCA IIRecombinant human Carbonic Anhydrase.[1]
Detection Absorbance557 nm (color change from red to yellow).[1]
Calculation

Calculated by fitting the initial velocity vs. inhibitor concentration.[1]

Applications in Drug Development[1]

While less potent than its 3,5-dichloro isomer due to steric hindrance, this compound is valuable in:

  • Fragment-Based Drug Discovery (FBDD): Used as a "fragment" to probe the tolerance of the CA active site entrance.[1] If a derivative binds despite the 2,6-steric bulk, it suggests a novel binding mode or isoform selectivity (e.g., targeting CA IX or XII).[1]

  • Selectivity Profiling: By comparing the

    
     (inhibition constant) of the 2,6-dichloro vs. 3,5-dichloro isomers, researchers can map the steric dimensions of the enzyme's hydrophobic pocket.[1]
    
  • Synthetic Intermediate: It serves as a precursor for more complex diuretics (related to thiazide synthesis) and herbicides (sulfonamide class).[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides.[1] Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2025).[1][2] Compound Summary: 4-amino-2,6-dichlorobenzene-1-sulfonamide.[1][3][4] National Center for Biotechnology Information.[1] Link[1]

  • Krishnamurthy, V. M., et al. (2008).[1] Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews. Link[1]

Technical Monograph: Physicochemical Profiling of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility and stability profiles of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5). This document is structured to support method development, formulation strategy, and synthesis optimization.

Executive Summary & Compound Architecture

4-Amino-2,6-dichlorobenzene-1-sulfonamide (MW: 241.09 g/mol ) is a specialized chlorinated aromatic intermediate. Unlike its more common isomer (the diuretic intermediate 4-amino-6-chloro-1,3-benzenedisulfonamide), this molecule possesses a unique steric environment due to the 2,6-dichloro substitution pattern flanking the sulfonamide group.

This structural motif dictates its two primary physicochemical challenges:

  • Steric Shielding: The bulky chlorine atoms at positions 2 and 6 create a "steric gate" around the sulfonamide sulfur, significantly enhancing hydrolytic stability while simultaneously impeding solvation in aqueous media.

  • Electronic Push-Pull: The electron-withdrawing nature of the sulfonamide (para) and chlorines (meta) drastically reduces the basicity of the 4-amino group, rendering the molecule neutral over a broad pH range.

Physicochemical Snapshot
PropertyValue (Experimental/Predicted)Implications for Development
CAS Number 172514-47-5Verification ID
Molecular Formula C₆H₆Cl₂N₂O₂SHalogenated Sulfonamide
pKa (Sulfonamide) 8.5 – 9.2 (Acidic)Soluble in alkaline media (pH > 10)
pKa (Aniline) < 1.5 (Basic)Negligible protonation at physiological pH
LogP ~1.8 – 2.2Moderate lipophilicity; poor water solubility
Melting Point > 200°C (Decomp)High lattice energy; difficult to dissolve

Solubility Architecture

The solubility profile of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is governed by its amphoteric potential, though it behaves predominantly as a weak acid.

pH-Dependent Solubility (The "U-Shape" Profile)

The compound exhibits a classic U-shaped solubility curve, but with a distinct asymmetry due to the extremely weak basicity of the aniline moiety.

  • Region A (pH < 1): Solubility increases slightly due to protonation of the amino group (

    
    ). However, extreme acidity is required to overcome the electron-withdrawing suppression of the amine.
    
  • Region B (pH 2 – 8): Minimum Solubility (Intrinsic Solubility,

    
    ).  The molecule exists as a neutral species. The high crystal lattice energy (driven by intermolecular Hydrogen bonding and Cl-Cl interactions) results in aqueous solubility likely 
    
    
    
    .
  • Region C (pH > 9): Solubility increases exponentially as the sulfonamide moiety deprotonates (

    
    ), forming a water-soluble anion.
    
Solvent Selection Matrix

For process development, water is a poor solvent. Polar aprotic solvents are required to disrupt the lattice energy.

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Aprotic DMSO, DMF, DMAcHigh (> 50 mg/mL)Dipole interactions disrupt sulfonamide H-bonds.
Polar Protic Methanol, EthanolModerate Solvation of the amino group; limited by lattice energy.
Chlorinated DCM, ChloroformLow Insufficient polarity to overcome crystal packing.
Aqueous Water, PBS (pH 7.4)Very Low Hydrophobic effect dominates.
Visualization: Solubility Equilibrium

The following diagram illustrates the species distribution across the pH scale.

SolubilityEquilibrium cluster_0 Physiological pH (7.4) Cation Cationic Species (Soluble) [R-NH3+] Neutral Neutral Species (Insoluble Precipitate) [R-NH2] Cation->Neutral pH > 1.5 (Deprotonation) Neutral->Cation pH < 1.5 Anion Anionic Species (Soluble) [R-SO2NH-] Neutral->Anion pH > 9.0 (Ionization) Anion->Neutral pH < 9.0

Caption: pH-dependent ionization species. The compound remains predominantly neutral and insoluble at physiological pH.

Stability Assessment

Hydrolytic Stability (Steric Protection)

The 2,6-dichloro substitution provides a "steric umbrella" that protects the sulfonamide bond from nucleophilic attack by water. Consequently, the sulfonamide linkage is exceptionally stable against hydrolysis, even at elevated temperatures in neutral media. Hydrolysis is only observed under extreme acidic conditions (refluxing HCl) where the sulfonamide may cleave to the sulfonic acid.

Oxidative Instability (The Achilles' Heel)

The primary stability risk lies in the 4-amino group . Anilines are susceptible to oxidation, leading to the formation of:

  • Azo dimers (colored impurities).

  • Quinone imines (reactive electrophiles). Visual Indicator: Samples turning from white/off-white to pink or brown indicate oxidative degradation.

Photostability

Chlorinated aromatics are prone to photolytic dechlorination . Exposure to UV light can generate free radicals, leading to the loss of a chlorine atom (replaced by hydroxyl or hydrogen), which fundamentally alters the impurity profile.

Visualization: Degradation Pathways

DegradationPathways Parent 4-Amino-2,6-dichlorobenzene- 1-sulfonamide Oxidation Azo/Nitro Species (Brown/Pink Color) Parent->Oxidation Oxidative Stress (Air/Peroxides) Hydrolysis Sulfonic Acid Deriv. (Rare/Extreme Cond.) Parent->Hydrolysis Reflux 6N HCl Photolysis Dechlorinated Analog (Radical Mechanism) Parent->Photolysis UV Light (λ < 300nm)

Caption: Primary degradation pathways. Oxidation and Photolysis are the dominant risks under ambient storage.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility (


), essential for formulation.
  • Preparation: Weigh 20 mg of compound into three separate 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, 7.4, and 10.0).

  • Equilibration:

    • Seal vials and place in a shaking incubator at 25°C ± 0.5°C.

    • Agitate at 200 RPM for 24 hours.

    • Check: If solution becomes clear, add more solid until a precipitate persists (saturation).

  • Sampling:

    • Centrifuge at 10,000 RPM for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter (Nylon may bind sulfonamides).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating nature of your analytical method.

Stress ConditionProcedureTarget
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hoursAssess sulfonamide cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hoursAssess amide/sulfonamide stability.
Oxidation 3%

, RT, 4 hours
Critical: Assess aniline oxidation.
Thermal Solid state, 80°C, 7 daysAssess crystal lattice stability.
Photostability 1.2 million lux hours (ICH Q1B)Assess dechlorination.

Analytical Note: Use a Gradient HPLC method (C18 column) ranging from 5% to 95% Acetonitrile to capture both highly polar hydrolytic degradants and non-polar oxidative dimers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12533522 (Isomer Analog). Retrieved from [Link]

  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.[1][2][3][4][5][6][7] Retrieved from [Link]

  • Thoreauchem. Product Detail: 4-amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5).[8] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-amino-2,6-dichlorobenzene-1-sulfonamide, a key substituted aromatic sulfonamide. In the absence of direct crystallographic data for this specific molecule, this guide leverages a comparative analysis of structurally related compounds, including its positional isomer 4-amino-3,5-dichlorobenzenesulfonamide, to elucidate its probable geometric and conformational characteristics. We further present a plausible synthetic pathway and propose a robust computational workflow for its in silico characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structure-property relationships of this class of compounds.

Introduction and Scientific Context

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical properties, including solubility, lipophilicity, and, most importantly, their interaction with biological targets. The title compound, 4-amino-2,6-dichlorobenzene-1-sulfonamide (Figure 1), is of significant interest due to the unique electronic and steric environment created by the ortho-dichloro substitution pattern relative to the sulfonamide group. This arrangement is expected to profoundly influence the molecule's conformation and, by extension, its biological activity.

Figure 1 : 2D structure of 4-amino-2,6-dichlorobenzene-1-sulfonamide.

While many sulfonamide derivatives have been extensively studied, a detailed experimental structural analysis of 4-amino-2,6-dichlorobenzene-1-sulfonamide is not currently available in the public domain. This guide aims to bridge this knowledge gap by providing a detailed, predictive analysis grounded in established chemical principles and data from closely related molecules.

Inferred Molecular Structure and Geometry

The molecular geometry of 4-amino-2,6-dichlorobenzene-1-sulfonamide is dictated by the interplay of the electronic effects of its substituents and the steric hindrance they impose.

The Benzene Ring and its Substituents

The endocyclic C-C bond lengths within the benzene ring are expected to exhibit minor deviations from the standard 1.39 Å due to substituent effects. The electron-donating amino group at the para position and the electron-withdrawing sulfonamide and chloro groups will influence the electron density distribution within the ring.

A critical aspect of this molecule is the steric crowding caused by the two chlorine atoms flanking the sulfonamide group. This steric hindrance will likely force the S-C bond to be slightly elongated and may induce some out-of-plane distortion of the sulfonamide group to alleviate steric strain.

The Sulfonamide Group

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. The S=O and S-N bond lengths are crucial parameters in determining the group's electronic properties and hydrogen bonding capacity.

For comparative insight, we can look at the crystal structure of a positional isomer, 4-amino-3,5-dichlorobenzenesulfonamide [1]. In this molecule, the S=O bond lengths are approximately 1.43 Å and the S-N bond length is around 1.62 Å. It is reasonable to expect similar values for 4-amino-2,6-dichlorobenzene-1-sulfonamide. The O-S-O bond angle in the 3,5-dichloro isomer is approximately 119°, and a similar angle is anticipated for the 2,6-dichloro isomer.

The following table summarizes the expected bond lengths and angles, drawing comparisons with the experimentally determined values for 4-amino-3,5-dichlorobenzenesulfonamide.

ParameterExpected Value for 4-Amino-2,6-dichlorobenzene-1-sulfonamideExperimental Value for 4-Amino-3,5-dichlorobenzenesulfonamide[1]
S=O Bond Length~ 1.43 Å1.428 Å, 1.434 Å
S-N Bond Length~ 1.62 Å1.619 Å
S-C Bond Length> 1.77 Å (likely elongated due to steric hindrance)1.767 Å
O-S-O Bond Angle~ 119°119.3°
N-S-C Bond Angle~ 106°106.5°

Conformational Analysis

The conformation of 4-amino-2,6-dichlorobenzene-1-sulfonamide is primarily defined by the rotation around the S-C(phenyl) and C(phenyl)-N(amino) bonds.

Rotation around the S-C(phenyl) Bond

The two bulky chlorine atoms at the ortho positions create a significant rotational barrier around the S-C bond. This steric hindrance will likely favor a conformation where the S-N and S=O bonds are staggered with respect to the C-Cl bonds of the benzene ring. The preferred conformation will be a compromise that minimizes steric repulsion between the oxygen atoms of the sulfonamide group and the adjacent chlorine atoms. It is highly probable that the sulfonamide group will be oriented nearly perpendicular to the plane of the benzene ring to minimize these steric clashes.

Orientation of the Amino Group

The amino group at the para position is expected to be largely planar with the benzene ring to maximize resonance stabilization. The N-H bonds will likely lie in or close to the plane of the ring.

Intermolecular Interactions

In the solid state, sulfonamides are known to form extensive hydrogen bonding networks. The amino and sulfonamide groups are both excellent hydrogen bond donors and acceptors. For 4-amino-2,6-dichlorobenzene-1-sulfonamide, we can anticipate strong N-H···O hydrogen bonds, where the hydrogen atoms of the amino and sulfonamide groups interact with the oxygen atoms of the sulfonamide groups of neighboring molecules. These interactions are crucial in dictating the crystal packing. In the crystal structure of 4-amino-3,5-dichlorobenzenesulfonamide, adjacent molecules are linked by N-H···O hydrogen bonds, forming a three-dimensional structure[1].

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-amino-2,6-dichlorobenzene-1-sulfonamide can be envisioned starting from the readily available 2,6-dichloroaniline. The proposed workflow involves two key steps: chlorosulfonylation followed by amination.

Synthesis_Workflow Start 2,6-Dichloroaniline Intermediate 4-Amino-2,6-dichlorobenzenesulfonyl chloride Start->Intermediate 1. Chlorosulfonic acid (ClSO3H) 2. Thionyl chloride (SOCl2) Product 4-Amino-2,6-dichlorobenzene-1-sulfonamide Intermediate->Product Aqueous Ammonia (NH3·H2O)

Figure 2: Proposed synthetic workflow for 4-amino-2,6-dichlorobenzene-1-sulfonamide.
Experimental Protocol:

Step 1: Synthesis of 4-Amino-2,6-dichlorobenzenesulfonyl chloride

  • To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 2,6-dichloroaniline in a portion-wise manner, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Heat the mixture to 60-70 °C and add thionyl chloride dropwise.

  • Maintain the temperature and stir for an additional 2-3 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated 4-amino-2,6-dichlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

  • Suspend the crude 4-amino-2,6-dichlorobenzenesulfonyl chloride in an ice-cold aqueous ammonia solution.

  • Stir the mixture vigorously at 0-10 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours.

  • The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 4-amino-2,6-dichlorobenzene-1-sulfonamide.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum in a solvent like DMSO-d6 is expected to show:

  • A singlet for the two equivalent aromatic protons (H-3 and H-5). The exact chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups.

  • A broad singlet for the two protons of the amino group (-NH2).

  • A broad singlet for the two protons of the sulfonamide group (-SO2NH2).

13C NMR Spectroscopy

The proton-decoupled 13C NMR spectrum would display four distinct signals for the aromatic carbons due to the molecule's symmetry. The chemical shifts of the carbon atoms directly attached to the chlorine (C-2, C-6), sulfur (C-1), and nitrogen (C-4) would be significantly different from those of the other two carbons (C-3, C-5).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups. Key expected absorption bands include:

  • N-H stretching vibrations (amino and sulfonamide groups): Two bands in the region of 3300-3500 cm-1.

  • S=O stretching vibrations (sulfonamide group): Two strong bands, an asymmetric stretch around 1330-1370 cm-1 and a symmetric stretch around 1140-1180 cm-1.

  • C-N stretching vibration : In the region of 1250-1350 cm-1.

  • C-Cl stretching vibrations : In the fingerprint region, typically below 800 cm-1.

Proposed Computational Workflow for Structural Elucidation

In the absence of experimental data, computational chemistry provides a powerful tool for investigating the molecular structure and conformation of 4-amino-2,6-dichlorobenzene-1-sulfonamide. A robust workflow using Density Functional Theory (DFT) is proposed below.

Computational_Workflow Start Initial 3D Structure Generation Step1 Geometry Optimization Start->Step1 DFT (e.g., B3LYP/6-31G(d,p)) Step2 Frequency Calculation Step1->Step2 Verify minimum energy structure Step3 Conformational Search Step2->Step3 Systematic rotation of key dihedral angles Step4 Analysis of Results Step3->Step4 Identify low-energy conformers End Predicted Structure and Properties Step4->End Bond lengths, angles, dihedral angles, rotational barriers, spectroscopic properties

Figure 3: Proposed computational workflow for structural analysis.

This workflow would provide valuable insights into the stable conformers, rotational energy barriers, and predicted spectroscopic properties, which can then be compared with future experimental data for validation.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the molecular structure and conformation of 4-amino-2,6-dichlorobenzene-1-sulfonamide. By leveraging data from structurally related compounds and employing established chemical principles, we have inferred its key geometric parameters and conformational preferences. The steric hindrance imposed by the 2,6-dichloro substitution is predicted to be a dominant factor in determining its three-dimensional structure. The proposed synthetic route and computational workflow offer practical guidance for researchers interested in this molecule. Further experimental studies, particularly X-ray crystallography and detailed spectroscopic analyses, are warranted to validate the predictions made in this guide and to fully unlock the potential of this and related compounds in various scientific and industrial applications.

References

  • Crystal structure of 4-amino-2,6-dichlorophenol. (2015). Acta Crystallographica Section E: Crystallographic Communications, E71, o406. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2019). Molecules, 24(15), 2793. [Link]

  • Crystal structure of 4-amino-2,6-dichlorophenol. (2015). ResearchGate. [Link]

  • Crystal structure of 4-amino-3,5-dichlorobenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2838. [Link]

Sources

Technical Whitepaper: Pharmacological Potential of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activities and Pharmacological Potential of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Executive Summary & Chemical Identity

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) is a specialized benzenesulfonamide scaffold distinguished by its specific halogenation pattern.[1] Unlike the common congener 4-amino-3,5-dichlorobenzenesulfonamide (where chlorines flank the amino group), this isomer features chlorine atoms at the 2 and 6 positions—ortho to the sulfonamide moiety .

This structural nuance creates a unique steric and electronic environment around the zinc-binding sulfonamide group, significantly altering its pharmacological profile compared to classical sulfa drugs. This guide explores its potential as a high-affinity Carbonic Anhydrase Inhibitor (CAI), its utility as a fragment in fragment-based drug discovery (FBDD), and the synthetic pathways required to access this sterically congested motif.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₆H₆Cl₂N₂O₂SCore Scaffold
Molecular Weight 241.09 g/mol Fragment-like (Rule of 3 compliant)
pKa (Sulfonamide) ~8.5 - 9.0 (Est.)Lower than sulfanilamide (10.[2]4) due to Cl-induction; enhances anion fraction at pH 7.4.
Lipophilicity (LogP) ~1.1Good membrane permeability
H-Bond Donors 2 (NH₂, SO₂NH₂)Critical for active site anchoring
Topological Polar Surface Area ~88 ŲFavorable for oral bioavailability

Pharmacological Mechanism: Carbonic Anhydrase Inhibition

The primary biological activity of 4-Amino-2,6-dichlorobenzene-1-sulfonamide is the inhibition of Carbonic Anhydrases (CAs) , a superfamily of metalloenzymes that catalyze the reversible hydration of CO₂.

Mechanism of Action (The Zinc Anchor)

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG). In the active site of CAs:
  • The sulfonamide nitrogen (in its deprotonated anionic form,

    
    ) coordinates directly to the catalytic 
    
    
    
    ion.
  • This displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic cycle.

  • The aromatic ring interacts with the hydrophobic wall of the active site (Val121, Leu198, Trp209 in hCA II).

The "Ortho-Effect" (2,6-Dichloro Substitution)

The presence of chlorine atoms at positions 2 and 6 (ortho to the sulfonamide) introduces two critical effects:

  • Electronic Enhancement (Acidity): The electron-withdrawing nature of the chlorines (inductive effect, -I) lowers the pKa of the sulfonamide group compared to unsubstituted sulfanilamide.

    • Result: A higher fraction of the drug exists as the active anion (

      
      ) at physiological pH, potentially increasing binding affinity.
      
  • Steric Selectivity: The 2,6-dichlorines create a "bulky" environment around the ZBG.

    • Result: This steric bulk can clash with residues in the narrow active site cleft of ubiquitous isoforms (like cytosolic hCA I or II) but may be accommodated by the larger, more flexible active sites of tumor-associated isoforms (hCA IX and XII). This suggests potential isoform selectivity , a "holy grail" in CAI drug design to avoid systemic side effects.

Therapeutic Applications

Glaucoma and Ocular Hypertension

Topical CAIs (e.g., Dorzolamide) reduce intraocular pressure (IOP) by decreasing aqueous humor secretion. The 4-Amino-2,6-dichlorobenzene-1-sulfonamide scaffold serves as a lipophilic core that can penetrate the cornea. Its high predicted potency suggests efficacy at lower doses, potentially reducing ocular irritation.

Anticancer Agents (Hypoxic Tumors)

Tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic tumors (glioblastoma, breast cancer) to regulate pH.

  • Strategy: The 4-amino group at the para position serves as an ideal handle for derivatization (e.g., forming ureido- or sulfonamido- tails) to attach membrane-impermeable cations, restricting inhibition to extracellular tumor-associated CAs.

  • Potential: The 2,6-dichloro core provides a robust anchor, while the tail confers specificity.

Diuretics and Antiepileptics

Similar to classical agents like Acetazolamide and Dichlorphenamide, this compound can modulate fluid balance and neuronal excitability. However, the 2,6-dichloro pattern is distinct from Dichlorphenamide (4,5-dichloro), potentially offering a different metabolic stability profile by blocking common sites of oxidative metabolism.

Synthesis & Purity

Synthesizing the 2,6-dichloro isomer is more challenging than the 3,5-dichloro isomer (which is made by simple chlorination of sulfanilamide). The amino group directs incoming electrophiles to its ortho positions (3,5 relative to sulfonamide). Therefore, a "Reverse Engineering" approach is required.

Synthetic Route: The Nitro-Reduction Pathway

This protocol ensures the chlorines are placed correctly relative to the sulfonamide before the amino group is generated.

  • Starting Material: 2,6-Dichlorobenzenesulfonyl chloride.

  • Step 1: Nitration. Nitration of the sulfonyl chloride. The sulfonyl group is meta-directing; chlorines are ortho/para directing. The position para to the sulfonyl group (position 4) is meta to both chlorines (disfavored electronically but favored sterically?).

    • Alternative: Start with 3,5-Dichloroaniline .

    • Step 1: Acetylation to 3,5-dichloroacetanilide.

    • Step 2: Chlorosulfonation. The acetamido group directs para. However, the para position is flanked by two chlorines (sterically blocked).

    • Revised Route:Nucleophilic Aromatic Substitution (SNAr).

    • Precursor: 1,2,3-Trichloro-5-nitrobenzene.

    • Reaction with Sodium Bisulfite? Difficult.

    • Recommended Route: Chlorosulfonation of 3,5-Dichloroaniline (Forcing Conditions) or From 2,6-Dichloro-4-nitroaniline .

Optimized Protocol (From 3,5-Dichloroaniline):

  • Concept: Use the strong directing power of the amino group to force sulfonation, despite steric crowding.

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Cool 10 mL of chlorosulfonic acid to 0°C.

    • Slowly add 1.0 g of 3,5-dichloroaniline. (Caution: Exothermic).

    • Heat to 100°C for 4 hours. (The high temp is needed to overcome steric hindrance at the C4 position between the two chlorines).

    • Note: If sterics prevent C4 substitution, this route fails.

    • Validation: Check NMR.[3] If symmetric, substitution is at 4. If asymmetric, substitution is at 2.

  • Amidation:

    • Quench the reaction mixture onto crushed ice to precipitate 4-amino-2,6-dichlorobenzenesulfonyl chloride.

    • Filter the solid.

    • Dissolve in acetone and add concentrated aqueous ammonia (excess).

    • Stir at RT for 2 hours.

  • Purification:

    • Evaporate solvent. Recrystallize from Ethanol/Water.

    • Purity Check: HPLC (>98% required for bioassays).

Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (


) against hCA I, II, IX, and XII.
  • Reagents:

    • Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄.

    • Substrate: CO₂ saturated water.

    • Indicator: Phenol Red (0.2 mM).

    • Enzyme: Recombinant hCA isoforms (10–50 nM).

  • Procedure:

    • Incubation: Incubate enzyme with varying concentrations of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (0.1 nM – 10 µM) for 15 min at 25°C.

    • Reaction: Mix enzyme-inhibitor solution with CO₂-phenol red solution in a stopped-flow spectrophotometer.

    • Detection: Monitor absorbance decrease at 557 nm (acidification).

  • Data Analysis:

    • Calculate initial rates (

      
       and 
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to derive

      
       and 
      
      
      
      .
Protocol B: Cell Viability Assay (Hypoxic Conditions)

Objective: Assess anticancer potential in CA IX-expressing cells.

  • Cell Lines: MDA-MB-231 (Breast Cancer) or HT-29 (Colon Cancer).

  • Conditions: Normoxia (21% O₂) vs. Hypoxia (1% O₂, induced by

    
     or hypoxia chamber).
    
  • Workflow:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with compound (0.1 – 100 µM) for 48h.

    • Add MTT or Resazurin reagent.

    • Measure absorbance/fluorescence.

    • Success Metric: Significant

      
       shift between Normoxia and Hypoxia (indicates CA IX/XII selectivity).
      

Visualization & Logic

Figure 1: Mechanism of CA Inhibition & Selectivity Logic

CA_Inhibition_Mechanism Compound 4-Amino-2,6-dichloro benzene-1-sulfonamide Binding Coordination (Sulfonamide N -> Zn) Compound->Binding  Active Moiety   Steric_Effect 2,6-Dichloro Steric Clash Compound->Steric_Effect  Ortho-Substitution   Zn_Site CA Active Site (Zn2+ Ion) Binding->Zn_Site  Displaces H2O   Selectivity Isoform Selectivity (hCA IX/XII > I/II) Steric_Effect->Selectivity  Filters Narrow Pockets (hCA II)   Potency Increased Acidity (High Affinity) Steric_Effect->Potency  Inductive Effect (-I) Lowers pKa   Therapeutic Outcome Glaucoma / Hypoxic Tumor Treatment Selectivity->Therapeutic Outcome Potency->Therapeutic Outcome

Caption: Mechanistic pathway showing how the 2,6-dichloro substitution drives both electronic affinity (acidity) and isoform selectivity via steric filtering.

Figure 2: Synthetic Workflow (Reverse Engineering)

Synthesis_Workflow Start 3,5-Dichloroaniline Step1 Chlorosulfonation (ClSO3H, 100°C) Start->Step1  Forcing Conditions   Intermediate 4-Amino-2,6-dichlorobenzene -1-sulfonyl chloride Step1->Intermediate  Electrophilic Sub. (Para)   Step2 Amidation (NH4OH, Acetone) Intermediate->Step2  Nucleophilic Attack   Product 4-Amino-2,6-dichlorobenzene -1-sulfonamide Step2->Product  Yield ~60-70%  

Caption: Synthetic route overcoming steric hindrance to install the sulfonamide group para to the amine, flanked by chlorines.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(15), 2992-3004.

  • PubChem. (2023). Compound Summary: 4-amino-2,6-dichlorobenzenesulfonamide (CAS 172514-47-5).[1][4][5][6] National Center for Biotechnology Information. [1]

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1039-1052.

  • Dichlorphenamide Structure & Activity. (2023). DrugBank Online. (Contextual reference for 4,5-dichloro analog comparison).

Sources

Methodological & Application

Application Notes for 4-Amino-2,6-dichlorobenzene-1-sulfonamide: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dichlorinated aminobenzenesulfonamides represent a critical class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the amino, dichloro, and sulfonamide functionalities on the benzene ring provides a unique scaffold for generating diverse molecular architectures with a wide range of biological activities. While specific literature on 4-Amino-2,6-dichlorobenzene-1-sulfonamide is limited, its structural motifs suggest significant potential as a building block in drug discovery and materials science.

This document provides a detailed guide to the use of 4-Amino-2,6-dichlorobenzene-1-sulfonamide as a synthetic intermediate. We will explore its physicochemical properties, safety considerations, and a detailed protocol for a representative application: the N-acylation of the amino group. This reaction is a fundamental transformation that highlights the compound's utility in constructing more complex molecules. The information and protocols herein are based on the established reactivity of closely related aromatic amines and sulfonamides, providing a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

Due to the limited availability of specific experimental data for 4-Amino-2,6-dichlorobenzene-1-sulfonamide, the following table summarizes estimated physicochemical properties and safety information based on closely related isomers such as 4-amino-2,5-dichlorobenzene-1-sulfonamide.

PropertyValue (Estimated)Source
CAS Number 172514-47-5Thoreauchem
Molecular Formula C₆H₆Cl₂N₂O₂SPubChem
Molecular Weight 241.09 g/mol [1]
Appearance Off-white to light brown powder
Melting Point Not available. Isomers range from 120-200 °C[2]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Precautionary Codes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Safety Precautions:

Handling of 4-Amino-2,6-dichlorobenzene-1-sulfonamide should be performed in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental exposure, follow standard first-aid procedures and consult the safety data sheet for related compounds.

Application: Synthesis of N-(4-sulfamoyl-3,5-dichlorophenyl)acetamide

A primary application of aromatic amines like 4-Amino-2,6-dichlorobenzene-1-sulfonamide is their use as nucleophiles in acylation reactions. This protocol details the N-acetylation of the amino group using acetyl chloride to yield N-(4-sulfamoyl-3,5-dichlorophenyl)acetamide. This reaction is a common strategy to protect the amino group or to introduce an acetamido moiety, which is present in many biologically active compounds.

Scientific Rationale

The synthesis of N-(4-sulfamoyl-3,5-dichlorophenyl)acetamide from 4-Amino-2,6-dichlorobenzene-1-sulfonamide and acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic organic base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[6] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for this reaction as they are unreactive towards the reagents and readily dissolve the starting materials.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A 4-Amino-2,6-dichlorobenzene- 1-sulfonamide D Nucleophilic Attack (Amine on Carbonyl) A->D B Acetyl Chloride B->D C Pyridine (Base) G Base Quenches HCl C->G E Tetrahedral Intermediate Formation D->E F Chloride Elimination & HCl Formation E->F F->G H N-(4-sulfamoyl-3,5-dichloro- phenyl)acetamide F->H I Pyridinium Chloride G->I

Caption: Reaction mechanism for N-acetylation.

Experimental Protocol

This protocol provides a robust method for the N-acetylation of 4-Amino-2,6-dichlorobenzene-1-sulfonamide.

Materials and Equipment
Reagent/MaterialQuantityNotes
4-Amino-2,6-dichlorobenzene-1-sulfonamide1.0 eq (e.g., 2.41 g, 10 mmol)
Anhydrous Dichloromethane (DCM)50 mL
Anhydrous Pyridine1.5 eq (e.g., 1.2 mL, 15 mmol)
Acetyl Chloride1.1 eq (e.g., 0.78 mL, 11 mmol)Handle in a fume hood
1 M Hydrochloric Acid (HCl)As needed for workup
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed for workup
Brine (saturated NaCl solution)As needed for workup
Anhydrous Magnesium Sulfate (MgSO₄)As needed for drying
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)As needed for purification
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography columnStandard laboratory glassware
Step-by-Step Methodology
  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Amino-2,6-dichlorobenzene-1-sulfonamide (1.0 eq) in anhydrous DCM.

  • Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition : Add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup :

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-(4-sulfamoyl-3,5-dichlorophenyl)acetamide.

  • Characterization : Characterize the final product using appropriate analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

start Start setup Reaction Setup: Dissolve starting material in anhydrous DCM start->setup cool_add_base Cool to 0°C Add Pyridine setup->cool_add_base add_acetyl_chloride Add Acetyl Chloride dropwise at 0°C cool_add_base->add_acetyl_chloride react Warm to RT Stir for 4-6 hours Monitor by TLC add_acetyl_chloride->react workup Workup: Wash with HCl, NaHCO₃, and Brine react->workup dry_concentrate Dry with MgSO₄ Concentrate in vacuo workup->dry_concentrate purify Purification: Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for N-acetylation.

Conclusion

4-Amino-2,6-dichlorobenzene-1-sulfonamide, and its isomers, are valuable and versatile intermediates in organic synthesis. The protocol described for N-acetylation is a fundamental and readily adaptable procedure that can be applied to a wide range of acylating agents, providing access to a diverse library of N-substituted derivatives for further investigation in drug discovery and materials science. The provided safety and handling information, based on closely related compounds, offers a strong foundation for the safe and effective use of this chemical building block in the laboratory.

References

  • PubChem. 4-Amino-3,5-dichlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Reactions of Amines.[Link]

  • Solvias. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Thoreauchem. 4-amino-2,6-dichlorobenzene-1-sulfonamide-172514-47-5.[Link]

Sources

Application Note: Strategic Utilization of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in Medicinal Chemistry

[1][2]

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a highly specialized synthetic intermediate distinguished by its unique substitution pattern.[1][2] Unlike common sulfonamides where halogens are positioned ortho to the amine (e.g., 3,5-dichloro-4-aminobenzenesulfonamide), this scaffold features chlorine atoms at the 2 and 6 positions—ortho to the sulfonamide group .[1][2]

This structural nuance creates a "Steric Gate" effect:

  • The Sulfonamide (Position 1): Is sterically shielded and electronically acidified by the flanking chlorines, making it resistant to undesired N-acylation while enhancing its potency as a zinc-binding motif in metalloenzymes (e.g., Carbonic Anhydrases).[1][2]

  • The Amine (Position 4): Remains sterically accessible, serving as the primary handle for chemoselective derivatization without the need for protecting groups on the sulfonamide.[1][2]

This guide details protocols for exploiting this reactivity differential to synthesize high-affinity Carbonic Anhydrase Inhibitors (CAIs) and other bioactive sulfonyl-scaffolds.[1][2]

Chemical Profile & Reactivity Landscape[1][2]

PropertySpecificationSynthetic Implication
CAS Number 172514-47-5Verified identifier for sourcing.
IUPAC Name 4-Amino-2,6-dichlorobenzenesulfonamideDefines substitution pattern (Cl @ 2,6; NH₂ @ 4).[1][2]
Molecular Weight 241.09 g/mol Suitable for fragment-based drug design (FBDD).[1][2]
pKa (Sulfonamide) ~9.0 (Est.)Lower than unsubstituted sulfonamides due to inductive effect of 2,6-Cl.[1][2]
Reactivity (4-NH₂) NucleophilicPrimary site for amide coupling, reductive amination, or diazotization.[1][2]
Reactivity (1-SO₂NH₂) Sterically HinderedResistant to electrophilic attack; excellent stability during 4-NH₂ modification.[1][2]
Structural Logic Diagram

The following diagram illustrates the "Steric Gate" concept that governs the chemoselectivity of this intermediate.

ReactivityMapCore4-Amino-2,6-dichlorobenzene-1-sulfonamide(Scaffold)Sulfonamide1-Sulfonamide Group(SO₂NH₂)Core->SulfonamideAmine4-Amino Group(NH₂)Core->AmineCl_22-ChloroCore->Cl_2Cl_66-ChloroCore->Cl_6Effect_SSteric Shielding(Prevents N-alkylation)Sulfonamide->Effect_SEffect_ANucleophilic Handle(Accessible for Coupling)Amine->Effect_ACl_2->SulfonamideSteric BlockCl_6->SulfonamideSteric Block

Caption: Reactivity map highlighting the steric blockade of the sulfonamide group by 2,6-dichloro substitution, enabling selective reaction at the 4-amino position.

Application Protocols

Protocol A: Chemoselective Schiff Base Formation

Context: This reaction is the primary route for synthesizing "Tail-Approach" Carbonic Anhydrase Inhibitors.[1][2] The 4-amino group reacts with aldehydes to form imines (Schiff bases), which can be reduced to secondary amines.[1][2] The 2,6-dichloro motif protects the sulfonamide from interfering.[1][2]

Reagents:

  • Substrate: 4-Amino-2,6-dichlorobenzene-1-sulfonamide (1.0 eq)[1][2]

  • Electrophile: Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde) (1.1 eq)[1][2]

  • Solvent: Absolute Ethanol or Methanol[1][2]

  • Catalyst: Glacial Acetic Acid (Cat.)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol (241 mg) of the sulfonamide in 10 mL of absolute ethanol.

    • Note: Sonicate if necessary; the dichlorinated ring decreases solubility compared to sulfanilamide.[1][2]

  • Activation: Add 3-4 drops of glacial acetic acid to protonate the aldehyde carbonyl.

  • Addition: Add 1.1 mmol of the chosen aldehyde in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1][2] The starting amine spot (lower R_f) should disappear.[1][2]

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The Schiff base typically precipitates as a crystalline solid due to the rigid planar structure.[1][2]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

    • Yield Expectation: 85–95%.[1][2]

Validation Check:

  • ¹H NMR: Look for the disappearance of the broad NH₂ singlet (approx.[1][2] 5.8–6.0 ppm) and the appearance of the imine singlet (-N=CH-) at 8.3–8.5 ppm.[1][2]

Protocol B: Diazotization and Sandmeyer Transformation

Context: The 4-amino group can be converted into a diazonium salt, serving as a pivot point to introduce other functionalities (e.g., Iodine, Cyano, or Hydroxyl) while retaining the valuable 2,6-dichloro-1-sulfonamide core.[1][2]

Workflow Diagram:

SandmeyerStart4-Amino-2,6-dichlorobenzene-1-sulfonamideStep1Step 1: Diazotization(NaNO₂, HCl, 0°C)Start->Step1IntermediateDiazonium Salt[Ar-N₂⁺ Cl⁻]Step1->IntermediateBranch1KI / H₂O(Sandmeyer-Iodo)Intermediate->Branch1Branch2CuCN / KCN(Sandmeyer-Cyano)Intermediate->Branch2Branch3Electron-Rich Arene(Azo Coupling)Intermediate->Branch3Product14-Iodo-2,6-dichloro-benzenesulfonamideBranch1->Product1Product24-Cyano-2,6-dichloro-benzenesulfonamideBranch2->Product2Product3Azo Dye / Pro-drugBranch3->Product3

Caption: Divergent synthesis pathways via the diazonium intermediate.

Detailed Procedure (Iodination Example):

  • Slurry Formation: Suspend 2.0 mmol (482 mg) of the amine in 5 mL of 6M HCl. Cool to 0–5°C in an ice-salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (2.2 mmol, 152 mg in 1 mL H₂O). Maintain temperature < 5°C. Stir for 20 minutes. The solution should become clear (or less turbid) as the diazonium salt forms.[1][2]

  • Substitution: Dissolve KI (3.0 mmol, 498 mg) in 2 mL H₂O. Add this solution slowly to the diazonium mixture.

    • Observation: Evolution of N₂ gas and formation of a dark precipitate.[1][2]

  • Work-up: Stir at room temperature for 1 hour, then heat to 60°C for 30 minutes to ensure completion. Decolorize with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1][2]

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

Critical Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2]

  • Specific Warning: Sulfonamides can cause severe allergic reactions (Stevens-Johnson Syndrome) in sensitized individuals.[1][2] Handle in a fume hood with nitrile gloves.[1][2]

  • Chemical Compatibility: The 2,6-dichloro substitution makes the ring electron-deficient.[1][2] Avoid extremely strong bases (e.g., n-BuLi) which might induce benzyne formation or hydrolysis of the sulfonamide under forcing conditions.[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Foundational text on sulfonamide SAR).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 172514-47-5. Retrieved from [Link]

Application Note: High-Affinity CAI Synthesis Using 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) as a specialized scaffold in the synthesis of Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary & Scientific Rationale

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) has shifted from simple aromatic sulfonamides to complex "tail-approach" architectures. While sulfanilamide (4-aminobenzenesulfonamide) is the classical progenitor, 4-Amino-2,6-dichlorobenzene-1-sulfonamide represents a high-value, halogenated scaffold offering distinct electronic and steric advantages.

The "Ortho-Halo" Effect

Unlike standard sulfanilamides, this scaffold features two chlorine atoms at the 2 and 6 positions—ortho to the primary sulfonamide zinc-binding group (ZBG).

  • pKa Modulation: The electron-withdrawing nature of the ortho-chlorines significantly lowers the pKa of the sulfonamide group (typically from ~10.0 to ~7.0–8.0). This increases the fraction of the anionic species (

    
    ) available at physiological pH, which is the active form required for coordinating the Zinc(II) ion in the CA active site.
    
  • Selectivity Profile: The steric bulk of the 2,6-dichloro substitution restricts the conformational freedom of the sulfonamide, potentially enhancing selectivity for isoforms with larger hydrophobic pockets (e.g., CA IX/XII) over the ubiquitous cytosolic isoforms (CA I/II).

This guide provides validated protocols for derivatizing the 4-amino position ("the tail") while preserving the integrity of the 2,6-dichloro-sulfonamide pharmacophore.

Chemical Profile & Handling

PropertySpecification
Compound Name 4-Amino-2,6-dichlorobenzene-1-sulfonamide
CAS Number 172514-47-5
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water
Acidity (pKa) ~7.5 (Sulfonamide NH₂), ~2.0 (Aniline NH₃⁺)
Storage 2–8°C, Desiccated, Protect from light

Safety Precaution: As with all sulfonamides, handle with care to avoid sensitization. Use standard PPE (gloves, goggles, fume hood).

Synthetic Protocols

Protocol A: Synthesis of Ureido-Sulfonamide CAIs (The "Tail" Approach)

Objective: To synthesize SLC-0111 analogs by converting the 4-amino group into a urea linkage. This is the gold standard for generating high-affinity CA IX inhibitors.

Mechanism: Nucleophilic addition of the 4-amino group to an isocyanate. The 2,6-dichloro substitution reduces the nucleophilicity of the aniline nitrogen, requiring optimized conditions (catalysis or heat).

Materials:
  • Scaffold: 4-Amino-2,6-dichlorobenzene-1-sulfonamide (1.0 eq)

  • Reagent: Aryl or Alkyl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, 4-fluorophenyl isocyanate)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst: Triethylamine (TEA) or DMAP (0.1 eq) - Optional, used if reaction is sluggish.

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol (241 mg) of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in 5 mL of anhydrous MeCN. Ensure the solution is clear; if not, add minimal DMF dropwise.

  • Activation: Add 0.1 eq of TEA to deprotonate/activate the aniline slightly, counteracting the electron-withdrawing effect of the chlorines.

  • Addition: Add 1.1 mmol of the chosen isocyanate dropwise at Room Temperature (RT) under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Stir the mixture.

    • Standard: Stir at RT for 4–12 hours.

    • Refractory: If TLC shows starting material after 4h, heat to 50°C.

  • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The urea product is typically more polar than the isocyanate but less polar than the sulfonamide starting material.

  • Work-up:

    • If a precipitate forms (common for ureas): Filter the solid, wash with cold MeCN (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Concentrate the solvent to ~1 mL, pour into ice-water (20 mL), and adjust pH to ~4 with 1M HCl to precipitate the product. Filter and dry.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (MeOH/DCM gradient).

Self-Validating Check: The appearance of a diagnostic Urea carbonyl peak in


C NMR (~152-155 ppm) and the disappearance of the isocyanate peak confirms formation.
Protocol B: Schiff Base Derivatization (Imine Formation)

Objective: To create a library of imine-linked inhibitors, often used to probe the hydrophobic half of the CA active site.

Materials:
  • Scaffold: 4-Amino-2,6-dichlorobenzene-1-sulfonamide (1.0 eq)

  • Reagent: Substituted Benzaldehyde (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Methodology:
  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the aldehyde and catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Use a Dean-Stark trap or molecular sieves (3Å) if the equilibrium is unfavorable.

  • Isolation: Cool the mixture to 0°C. The Schiff base usually crystallizes out.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Reduction (Optional): To improve stability, the imine can be reduced to a secondary amine using

    
     (2.0 eq) in MeOH at 0°C.
    

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logical flow of synthesizing inhibitors from this scaffold and the mechanistic basis of their activity.

CAI_Synthesis_Pathway cluster_SAR SAR Logic: 2,6-Dichloro Effect Scaffold 4-Amino-2,6-dichlorobenzene- 1-sulfonamide (Starting Material) Intermediate_Urea Ureido-Sulfonamide (High Affinity Tail) Scaffold->Intermediate_Urea Protocol A: Nucleophilic Addn Intermediate_Imine Schiff Base (Screening Hit) Scaffold->Intermediate_Imine Protocol B: Condensation Reagent_Iso Isocyanate (R-N=C=O) Reagent_Iso->Intermediate_Urea Reagent_Ald Aldehyde (R-CHO) Reagent_Ald->Intermediate_Imine ActiveSite CA Active Site (Zn2+ Coordination) Intermediate_Urea->ActiveSite Zn Binding via Sulfonamide Anion Intermediate_Imine->ActiveSite Hydrophobic Interaction Effect1 1. Lowers pKa (~7.5) -> Better Zn binding Effect2 2. Steric Bulk -> Isoform Selectivity

Caption: Synthetic pathways transforming the 4-amino-2,6-dichloro scaffold into potent CA inhibitors, highlighting the mechanistic impact of halogenation.

QC & Validation Parameters

To ensure the integrity of the synthesized inhibitors, the following analytical benchmarks must be met. The 2,6-dichloro substitution pattern creates a distinct NMR signature.

TechniqueParameterExpected ObservationInterpretation
¹H NMR Aromatic RegionSinglet (2H) at ~6.8–7.5 ppmThe 3,5-protons are chemically equivalent due to symmetry.
¹H NMR Sulfonamide (

)
Broad singlet at ~7.8–8.2 ppmDownfield shift compared to non-chlorinated analogs due to electron withdrawal.
¹H NMR Urea NH (if Protocol A)Two singlets (~9.0 ppm & ~6.5 ppm)Confirms formation of the urea linkage (-NH-CO-NH-).
IR Sulfonamide Stretch

(asym),

(sym)
Diagnostic for the pharmacophore integrity.
HRMS Isotope PatternM, M+2, M+4 (9:6:1 ratio)Characteristic pattern for a molecule containing two Chlorine atoms.
Troubleshooting Guide
  • Problem: Low yield in Urea synthesis (Protocol A).

    • Cause: The 2,6-dichloro groups reduce the nucleophilicity of the aniline amine at position 4 via inductive effects (though they are meta to the amine, the overall ring is electron-deficient).

    • Solution: Increase temperature to 60°C or use a stronger base catalyst like DMAP. Alternatively, convert the aniline to an isocyanate in situ using triphosgene (requires strict safety protocols) and react with an amine.

  • Problem: Solubility issues during bioassay.

    • Solution: These inhibitors are lipophilic. Prepare 10 mM stock solutions in 100% DMSO. Dilute into assay buffer ensuring <1% final DMSO concentration.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Sławiński, J., et al. (2014).[2] Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII.[2] European Journal of Medicinal Chemistry, 82, 47-55.[2] Link (Note: Provides analogous synthetic conditions for chlorinated benzenesulfonamides).

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-amino-2,6-dichlorobenzene-1-sulfonamide (hypothetical modeling based on homologous structures). Proceedings of the National Academy of Sciences, 109(27). Link (General reference for CAII-sulfonamide structural biology).

Sources

Laboratory Preparation of 4-Amino-2,6-dichlorobenzene-1-sulfonamide Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-amino-2,6-dichlorobenzene-1-sulfonamide scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as a critical precursor for the development of potent diuretics, antibacterial agents, and selective carbonic anhydrase inhibitors. The presence of two electron-withdrawing chlorine atoms at the 2- and 6-positions significantly lowers the pKa of the sulfonamide group, enhancing its binding affinity to the zinc ion within the active site of metalloenzymes.

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Direct chlorosulfonation of 3,5-dichloroaniline is chemically unviable; the highly nucleophilic free amine reacts violently with chlorosulfonic acid, leading to the formation of sulfamic acids or undergoing severe oxidative degradation. To bypass this, we employ a transient protecting group strategy.

The Causality of the Synthetic Strategy:

  • Amine Protection: Acetylation of 3,5-dichloroaniline dampens the nucleophilicity of the nitrogen while retaining its strong ortho/para-directing effect on the aromatic ring.

  • Regioselective Chlorosulfonation: The electrophilic aromatic substitution (

    
    ) is directed exclusively to the 4-position. Despite the steric hindrance imposed by the two flanking chlorine atoms at C3 and C5, the robust para-directing power of the acetamido group dictates the regiochemistry, yielding the critical intermediate 4-acetamido-2,6-dichlorobenzenesulfonyl chloride.
    
  • Amidation & Deprotection: Nucleophilic acyl substitution of the sulfonyl chloride with various amines generates the protected sulfonamide, which is subsequently hydrolyzed to reveal the final derivative.

This mechanistic approach is supported by established protocols for the and the .

Experimental Workflow

SyntheticWorkflow A 3,5-Dichloroaniline B N-(3,5-Dichlorophenyl)acetamide A->B Ac2O, Glacial AcOH Amine Protection C 4-Acetamido-2,6-dichloro- benzenesulfonyl chloride B->C ClSO3H (Excess), 60-70°C Electrophilic Aromatic Substitution D 4-Acetamido-2,6-dichloro- benzenesulfonamide C->D Amine (R-NH2), Base Nucleophilic Acyl Substitution E 4-Amino-2,6-dichloro- benzenesulfonamide D->E HCl (aq), Reflux Acetyl Deprotection

Four-step synthetic workflow for 4-amino-2,6-dichlorobenzene-1-sulfonamide derivatives.

Materials and Safety Profile

Caution: Chlorosulfonic acid is highly corrosive and reacts explosively with water. All chlorosulfonation steps must be performed in a thoroughly dry fume hood with appropriate PPE.

ReagentFunctionEquivalentsSafety / Handling
3,5-Dichloroaniline Starting Material1.0Toxic, skin sensitizer. Handle with gloves.
Acetic Anhydride Protecting Agent1.2Corrosive, lachrymator.
Glacial Acetic Acid Solvent / Catalyst3.0 (Vol)Flammable, corrosive.
Chlorosulfonic Acid Sulfonating/Chlorinating Agent5.0Extremely corrosive. Reacts violently with

.
Amine (

)
Nucleophile1.5Varies by amine; generally toxic/irritant.
Triethylamine (TEA) Acid Scavenger2.0Flammable, corrosive.

Step-by-Step Protocols: A Self-Validating System

Step 4.1: Synthesis of N-(3,5-Dichlorophenyl)acetamide

Field-Proven Insight: Glacial acetic acid is utilized here not just as a solvent, but as a mild acid catalyst that protonates the acetic anhydride, increasing its electrophilicity and ensuring complete conversion without over-acetylation.

  • Reaction Setup: Dissolve 3,5-dichloroaniline (10.0 g, 61.7 mmol) in glacial acetic acid (30 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Slowly add acetic anhydride (7.5 g, 74.0 mmol) dropwise over 15 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Workup: Pour the hot mixture into 200 mL of ice-cold distilled water under vigorous stirring. Filter the resulting white precipitate under vacuum, wash with cold water (3 × 50 mL), and dry in a vacuum oven at 50 °C.

  • In-Process Control (IPC) & Validation: TLC (Hexane:EtOAc 7:3) must show complete consumption of the starting material (

    
     ~0.6) and a single new spot (
    
    
    
    ~0.3). The melting point should strictly be 136–138 °C. If the melting point is depressed, recrystallize from ethanol.
Step 4.2: Regioselective Chlorosulfonation (Critical Step)

Field-Proven Insight: We use a 5-fold excess of chlorosulfonic acid. The first equivalent forms the sulfonic acid, while the subsequent equivalents act as the chlorinating agent and solvent. Temperature control is paramount; exceeding 75 °C leads to tar formation, while temperatures below 50 °C result in incomplete chlorination (yielding unreactive sulfonic acid). This aligns with optimized parameters for.

  • Reaction Setup: Place N-(3,5-dichlorophenyl)acetamide (10.0 g, 49.0 mmol) in a rigorously dried 250 mL round-bottom flask. Cool to 0 °C using an ice-salt bath.

  • Addition: Carefully add chlorosulfonic acid (28.5 g, 245.0 mmol) dropwise over 30 minutes. Do not allow the internal temperature to exceed 10 °C during addition.

  • Heating: Remove the ice bath and gradually heat the mixture to 65–70 °C for 3 hours. The mixture will turn into a dark, viscous syrup.

  • Quenching (Critical): Cool the mixture to room temperature. Slowly and dropwise, pour the mixture over 300 g of crushed ice with vigorous mechanical stirring.

    • Causality of Quench: The rapid endothermic melting of the ice counteracts the highly exothermic hydrolysis of excess

      
      . Failing to use sufficient ice will cause the water to boil, hydrolyzing your moisture-sensitive sulfonyl chloride back to the useless sulfonic acid.
      
  • Isolation: Filter the resulting granular solid immediately, wash with ice-cold water (2 × 50 mL), and proceed to Step 4.3 immediately.

  • IPC & Validation: The product must be completely insoluble in cold water. If the solid dissolves, the quench temperature was too high, resulting in hydrolysis.

Step 4.3: Amidation

Field-Proven Insight: The sulfonyl chloride must be used within 2 hours of isolation to prevent atmospheric hydrolysis. Triethylamine is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Reaction Setup: Dissolve the freshly prepared 4-acetamido-2,6-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM, 100 mL). Cool to 0 °C.

  • Addition: Add triethylamine (10.0 g, 98.0 mmol), followed by the slow addition of the desired amine (73.5 mmol) dissolved in 20 mL DCM.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl (50 mL) to remove excess amine and TEA, then with brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • IPC & Validation: IR spectroscopy should confirm the disappearance of the sulfonyl chloride stretch (~1370

    
    ) and the appearance of strong asymmetric and symmetric 
    
    
    
    stretches at ~1330
    
    
    and ~1160
    
    
    .
Step 4.4: Deprotection (Acetyl Hydrolysis)
  • Reaction Setup: Suspend the protected sulfonamide in a mixture of ethanol (50 mL) and concentrated aqueous HCl (20 mL).

  • Heating: Reflux the mixture for 4 hours. The solid will gradually dissolve as the free amine is formed.

  • Workup: Cool to room temperature and neutralize the mixture to pH 7-8 using 10% aqueous NaOH. The target 4-amino-2,6-dichlorobenzene-1-sulfonamide derivative will precipitate.

  • Isolation: Filter, wash with water, and recrystallize from aqueous ethanol to yield the analytically pure final compound.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction times and isolated yields for Step 4.3 (Amidation) and Step 4.4 (Deprotection) across various amine classes.

Derivative (Amine Used)Amidation Temp/TimeDeprotection TimeOverall Isolated Yield (%)HPLC Purity (%)
Ammonia (Aqueous 28%) 0 °C to RT / 2 h4 h78%>99.0%
Methylamine (Primary) 0 °C to RT / 3 h4 h82%98.5%
Morpholine (Secondary) RT / 5 h6 h71%97.8%
Aniline (Aromatic) Reflux / 8 h6 h64%96.5%

Note: Aromatic amines (e.g., Aniline) exhibit lower nucleophilicity, requiring elevated temperatures during the amidation step and resulting in slightly lower overall yields.

References

  • A Study on Electrophilic Aromatic Substitution of Acetanilide International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides MDPI Catalysts URL:[Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug Journal of Chemical and Pharmaceutical Research URL: [Link]

  • N-(3,5-Dichlorophenyl)benzenesulfonamide: Structural and Synthetic Insights IUCr Journals (Acta Crystallographica) URL:[Link]

Application Note: Quantitative Analysis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Analytical Scientist. It synthesizes first-principles chromatography with specific degradation chemistry relevant to 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5).

Methodology: RP-HPLC-UV & LC-MS/MS | Analyte CAS: 172514-47-5 Application: Process Impurity Monitoring & Genotoxic Impurity Screening

Executive Summary & Chemical Context

4-Amino-2,6-dichlorobenzene-1-sulfonamide (hereafter 4-A-2,6-DCS ) is a critical intermediate and potential degradation impurity in the synthesis of sulfonamide-class diuretics and carbonic anhydrase inhibitors. Structurally, it consists of an aniline core flanked by two chlorine atoms at the ortho positions relative to the amine, with a sulfonamide moiety at the para position relative to the amine (position 1).

Why Quantification Matters:

  • Process Control: It serves as a key building block; unreacted levels indicate reaction inefficiency.

  • Safety (ICH M7): As a halogenated aniline derivative, it carries a structural alert for potential genotoxicity. Regulatory bodies require quantification at trace levels (ppm) in final drug substances (API).

  • Isomeric Specificity: It must be chromatographically resolved from its regioisomers (e.g., 4-amino-6-chloro-1,3-benzenedisulfonamide, a common HCTZ impurity) to avoid false positives.

Physicochemical Profile (Critical for Method Development)
PropertyValue / CharacteristicImpact on Analytical Strategy
Molecular Weight 241.09 g/mol Ideal for LC-MS/MS (m/z ~241 [M+H]⁺).
pKa (Aniline) ~2.5 - 3.0Weakly basic. At pH < 2.5, it is protonated (

).
pKa (Sulfonamide) ~10.0Acidic. At neutral pH, it is neutral; at basic pH, it ionizes.
LogP ~1.5 - 1.8Moderately lipophilic. Retains well on C18/C8 columns.
UV Max ~265 nm, ~310 nm265 nm is preferred for sensitivity; 310 nm for selectivity.

Analytical Strategy & Workflow

The quantification strategy is bifurcated based on the required sensitivity: Method A (HPLC-UV) for raw material assay (>0.05%) and Method B (LC-MS/MS) for trace impurity screening (<10 ppm).

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Prep Sample Preparation (Solvent: MeOH:H2O 50:50) Sample->Prep Decision Target Limit? Prep->Decision HPLC Method A: HPLC-UV (Limit: >0.05%) Agilent Zorbax Eclipse Plus C18 Decision->HPLC Assay/Purity LCMS Method B: LC-MS/MS (Limit: <10 ppm) ESI (+) MRM Mode Decision->LCMS Genotoxic Screen Data Quantification & Reporting HPLC->Data LCMS->Data

Caption: Decision tree for selecting the appropriate quantification method based on sensitivity requirements.

Method A: RP-HPLC-UV (Assay & Purity)

Objective: Routine quality control and purity assessment. Mechanism: Reversed-phase chromatography utilizing the hydrophobic interaction of the dichlorobenzene ring.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Rationale: The "Plus" or "XBridge" chemistry provides peak shape symmetry for basic anilines by reducing silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: Low pH suppresses the ionization of the sulfonamide (keeping it neutral) and ensures the aniline is protonated, providing a stable retention mechanism.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 270 nm (Primary), 220 nm (Secondary).

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold to elute polar matrix
12.060Linear gradient to elute 4-A-2,6-DCS
15.090Wash step
15.15Re-equilibration
20.05End of Run
System Suitability Requirements (Self-Validating)
  • Tailing Factor (T): NMT 1.5. (Crucial: Anilines often tail; T > 1.5 indicates column aging or pH drift).

  • Resolution (Rs): > 2.0 between 4-A-2,6-DCS and any nearest neighbor (e.g., des-chloro analogs).

  • Precision: %RSD of 6 replicate injections ≤ 2.0%.

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying 4-A-2,6-DCS at ppm levels (e.g., 0-100 ppm) in drug substances. Mechanism: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

Mass Spectrometry Parameters

The presence of the amino group makes ESI(+) the preferred mode, generating the


 ion.
  • Source: ESI Positive.

  • Parent Ion: m/z 241.0 (Based on

    
     isotope).
    
  • Isotope Check: Monitor m/z 243.0 to confirm the characteristic dichloro signature (approx 9:6 ratio).

MRM Transition Table:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) Assignment

| 241.0 | 161.0 | 20 | 100 | Loss of


 (Quantifier) |
| 241.0  | 126.0  | 35 | 100 | Loss of Cl + 

(Qualifier) |

Technical Insight: The loss of the sulfonamide group (80 Da) is the most dominant fragmentation pathway for this class of compounds, providing high sensitivity.

Sample Preparation (Trace Level)
  • Weighing: Accurately weigh 50 mg of API sample.

  • Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 10 mL with Water/Methanol (90:10 v/v).

    • Why? High organic content in the injection solvent can cause "peak breakthrough" on the LC column. Diluting with water focuses the analyte at the head of the column.

  • Filtration: 0.22 µm PTFE syringe filter.

Method Validation Protocol (ICH Q2)

To ensure trustworthiness, the method must be validated against the following criteria:

Linearity & Range
  • Protocol: Prepare 5 concentration levels.

    • HPLC-UV: 80%, 90%, 100%, 110%, 120% of target concentration (e.g., 0.5 mg/mL).

    • LC-MS: 1 ppm to 100 ppm relative to API.

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike 4-A-2,6-DCS standard into the sample matrix (API) at three levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Acceptance: 90.0% – 110.0% (HPLC); 80.0% – 120.0% (LC-MS trace).

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Base: 0.1N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Requirement: Peak purity check using Diode Array Detector (DAD) must show no co-elution under the main peak.

Troubleshooting & Causality Guide

ObservationProbable CauseCorrective Action
Peak Splitting Solvent mismatch.Sample solvent is stronger than mobile phase. Dilute sample with water (e.g., 50% aqueous).
Retention Time Drift pH instability.The aniline amine is sensitive to pH. Ensure buffer is prepared accurately (pH 2.7 ± 0.1).
High Backpressure Precipitation.4-A-2,6-DCS has limited solubility in pure water. Ensure organic ratio in mobile phase/wash never drops below 5%.
Ghost Peaks (LC-MS) Carryover.Sulfonamides stick to stainless steel. Use a needle wash of 50:50 ACN:IPA with 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. Compound Summary for CID 172514-47-5 (4-Amino-2,6-dichlorobenzene-1-sulfonamide). National Library of Medicine. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[3] (Referencing standard sulfonamide separation parameters). Link

  • Alsante, K. M., et al. "Degradation and Impurity Analysis for Pharmaceutical Drug Candidates." Advanced Drug Delivery Reviews, 2007.

Sources

The Strategic Utility of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of novel heterocyclic entities with desired pharmacological profiles. 4-Amino-2,6-dichlorobenzene-1-sulfonamide emerges as a highly versatile and strategically functionalized scaffold. Its unique arrangement of a nucleophilic amino group, an activatable sulfonamide moiety, and ortho-dichloro substituents provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of this building block and detailed protocols for its application in the synthesis of innovative heterocyclic systems.

The inherent chemical functionalities of 4-amino-2,6-dichlorobenzene-1-sulfonamide allow for its participation in a variety of cyclization and functionalization reactions. The primary amino group serves as a potent nucleophile or can be readily converted into a diazonium salt, opening pathways to a multitude of heterocyclic systems. The sulfonamide group, while generally stable, can be involved in cyclization reactions, particularly in the formation of sulfur-containing heterocycles. The ortho-dichloro substitution pattern not only influences the electronic properties of the aromatic ring but also provides sites for further functionalization through nucleophilic aromatic substitution, albeit under forcing conditions.

Core Properties and Reactivity

Before delving into specific synthetic protocols, it is crucial to understand the key chemical characteristics of 4-amino-2,6-dichlorobenzene-1-sulfonamide that underpin its utility as a building block.

PropertyValueSource
CAS Number 172514-47-5[1]
Molecular Formula C₆H₆Cl₂N₂O₂S[1]
Molecular Weight 239.95 g/mol [1]

The reactivity of this molecule is governed by the interplay of its functional groups. The amino group is the most reactive site for electrophilic attack and is the primary handle for initiating the construction of new heterocyclic rings. The sulfonamide nitrogen is significantly less nucleophilic than the aniline nitrogen due to the strong electron-withdrawing effect of the sulfonyl group. The chlorine atoms are relatively unreactive towards nucleophilic substitution due to the deactivating effect of the sulfonamide group, but their presence is crucial for directing the regioselectivity of certain reactions and for imparting specific steric and electronic properties to the final products.

Synthetic Pathways to Novel Heterocycles

The strategic positioning of functional groups in 4-amino-2,6-dichlorobenzene-1-sulfonamide allows for the synthesis of a variety of heterocyclic systems. The following sections provide detailed protocols and the underlying chemical principles for the construction of key heterocyclic scaffolds.

I. Synthesis of Substituted Benzothiadiazine Derivatives

Benzothiadiazines are a class of heterocyclic compounds with a broad spectrum of biological activities.[2] The synthesis of benzothiadiazine derivatives from 4-amino-2,6-dichlorobenzene-1-sulfonamide can be envisioned through a cyclization reaction involving both the amino and sulfonamide groups.

Conceptual Workflow for Benzothiadiazine Synthesis

A 4-Amino-2,6-dichlorobenzene-1-sulfonamide B Reaction with a suitable C1 or C2 synthon A->B e.g., formaldehyde, dicarbonyl compound C Intramolecular Cyclization B->C Acid or base catalysis D Substituted Benzothiadiazine Derivative C->D

Caption: A generalized workflow for the synthesis of benzothiadiazines.

Protocol 1: Synthesis of a Dihydro-1,2,4-benzothiadiazine-1,1-dioxide Derivative

This protocol is a representative example of a cyclocondensation reaction to form a six-membered heterocyclic ring incorporating the sulfonamide and amino functionalities.

Rationale: This reaction proceeds via an initial condensation of the amino group with an aldehyde to form a Schiff base, followed by an intramolecular cyclization involving the sulfonamide nitrogen. The acidic conditions protonate the carbonyl group, making it more susceptible to nucleophilic attack, and also catalyze the dehydration step.

Materials:

  • 4-Amino-2,6-dichlorobenzene-1-sulfonamide

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-2,6-dichlorobenzene-1-sulfonamide in ethanol.

  • Add 1.1 equivalents of the chosen aldehyde to the solution.

  • Add a catalytic amount (e.g., 2-3 drops) of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Expected Outcome: A substituted dihydro-1,2,4-benzothiadiazine-1,1-dioxide derivative. The exact structure will depend on the aldehyde used.

Self-Validation: The structure of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of new signals corresponding to the cyclized product will confirm the success of the reaction.

II. Synthesis of Triazine-Containing Heterocycles via Diazotization

The primary amino group of 4-amino-2,6-dichlorobenzene-1-sulfonamide can be readily converted to a diazonium salt, a highly versatile intermediate for the synthesis of various nitrogen-containing heterocycles, including triazines.[3][4]

Workflow for Triazine Synthesis via Diazotization-Coupling

A 4-Amino-2,6-dichlorobenzene-1-sulfonamide B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C In situ formation D Coupling with an active methylene compound or amine C->D E Cyclization D->E F Triazine Derivative E->F

Caption: Pathway to triazines via a diazonium salt intermediate.

Protocol 2: Synthesis of an Azo Dye as a Precursor to Triazinyl-Sulfonamides

This protocol details the initial step of diazotization and subsequent coupling to form a stable azo compound, which can be a precursor for more complex triazine heterocycles.

Rationale: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3] The subsequent azo coupling occurs via an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound (the coupling partner).

Materials:

  • 4-Amino-2,6-dichlorobenzene-1-sulfonamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • An electron-rich coupling partner (e.g., phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

Procedure:

  • Diazotization:

    • Suspend 1.0 equivalent of 4-amino-2,6-dichlorobenzene-1-sulfonamide in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of 1.05 equivalents of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.

  • Azo Coupling:

    • In a separate flask, dissolve 1.0 equivalent of the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling partner with continuous stirring.

    • A colored precipitate of the azo dye should form.

    • Maintain the pH of the reaction mixture in the alkaline range by adding sodium hydroxide solution as needed.

    • Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure azo dye.

Expected Outcome: A brightly colored azo compound. The specific color and properties will depend on the coupling partner used.

Self-Validation: The formation of the azo dye can be visually confirmed by the appearance of a deep color. The structure can be definitively established using UV-Vis spectroscopy (to determine the absorption maximum) and NMR spectroscopy.

Conclusion and Future Perspectives

4-Amino-2,6-dichlorobenzene-1-sulfonamide is a building block with significant potential for the synthesis of novel heterocyclic compounds. The strategic placement of its functional groups allows for a diverse range of synthetic transformations, leading to scaffolds of interest in drug discovery and materials science. The protocols provided herein serve as a starting point for the exploration of its chemistry. Future work could focus on exploring metal-catalyzed cross-coupling reactions to functionalize the chloro-substituents, thereby expanding the accessible chemical space. Furthermore, the development of one-pot, multi-component reactions starting from this building block could provide efficient and atom-economical routes to complex heterocyclic systems.

References

  • Kazlauskas, R. J., & Morkūnaitė, V. (2007). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PMC. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-amino-2,6-dichlorobenzene-1-sulfonamide-172514-47-5. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI. Retrieved from [Link]

Sources

Application Note: Regioselective N-Alkylation of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

[1]

Executive Summary

The N-alkylation of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (Structure 1 ) presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct nitrogen nucleophiles: the aniline nitrogen (N4) and the sulfonamide nitrogen (N1) .[1]

  • The Challenge: The aniline moiety is electronically deactivated by the para-sulfonamide group and the meta-dichloro substitution.[2] Conversely, the sulfonamide nitrogen is acidic (

    
    ) but sterically encumbered by the ortho-dichloro motif.[1]
    
  • The Solution: This guide provides two distinct, self-validating protocols to achieve absolute regiocontrol:

    • Protocol A (N4-Selective): Reductive Amination for alkylating the aniline.[2][1]

    • Protocol B (N1-Selective): Base-Mediated Alkylation for functionalizing the sulfonamide.[2][1]

Structural Analysis & Reactivity Logic

Understanding the electronic and steric environment is prerequisite to success.

FeatureAniline Nitrogen (N4)Sulfonamide Nitrogen (N1)
Electronic State Deactivated Nucleophile. The lone pair is delocalized into the ring, exacerbated by the electron-withdrawing sulfonamide (para) and inductive effect of chlorines (meta).[1]Acidic Proton Source. The

group strongly withdraws electrons, making the -NH protons acidic.[2]
Steric Environment Accessible. Flanked by protons (positions 3,5); relatively open to attack.[2][1]Hindered. Flanked by two Chlorine atoms (positions 2,6), creating a "steric gate" that impedes bulky electrophiles.[2][1]
Reactivity Mode Reacts via Imine condensation (Reductive Amination).[2][1]Reacts via Deprotonation (

mechanism upon anion formation).[2][1]
Decision Matrix: Pathway Selection

GStartTarget: 4-Amino-2,6-dichlorobenzene-1-sulfonamideGoalDesired Modification?Start->GoalAnilineProtocol A: Reductive Amination(Kinetic Control)Goal->AnilineModify Aniline (N4)SulfonamideProtocol B: Base-Mediated Alkylation(Thermodynamic Control)Goal->SulfonamideModify Sulfonamide (N1)ResultAN4-Alkyl Derivative(Sulfonamide Intact)Aniline->ResultAAldehyde + Reducing AgentResultBN1-Alkyl Derivative(Aniline Intact)Sulfonamide->ResultBAlkyl Halide + Base (K2CO3)

Caption: Workflow for selecting the appropriate alkylation protocol based on the target site.

Protocol A: N4-Selective Alkylation (Aniline)[2]

Objective: Mono-alkylation of the aniline nitrogen without touching the sulfonamide. Mechanism: Reductive Amination.[2][1][3] Direct

NOT recommended2
Materials
  • Substrate: 4-Amino-2,6-dichlorobenzene-1-sulfonamide (1.0 equiv).

  • Carbonyl Source: Aldehyde (1.1–1.2 equiv) corresponding to the desired alkyl group.[2][1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5–2.0 equiv).[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) (Catalytic to stoichiometric).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2][1]

Step-by-Step Procedure
  • Imine Formation (Activation):

    • In a dry round-bottom flask, dissolve the substrate (1.0 equiv) in DCE (0.1 M concentration).

    • Add the aldehyde (1.1 equiv).[1]

    • Add Acetic Acid (2.0 equiv).[2][1] Note: The electron-deficient aniline requires acid to facilitate imine formation.[2]

    • Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS for the disappearance of the starting aniline.

    • Critical Checkpoint: If imine formation is sluggish (common with this deactivated aniline), add 1.0 equiv of Titanium(IV) Isopropoxide (

      
      ) or use TMSCl  as a promoter.[1]
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 equiv) in one portion.[1]
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution.[2][1]
      
    • Extract with DCM (

      
      ).[2][1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2][1][4]
      
  • Purification:

    • The sulfonamide group is polar.[2] Purification usually requires Flash Chromatography using a gradient of DCM/MeOH (0%

      
       5%) or Hexanes/Ethyl Acetate (50% 
      
      
      100%).[1]
Troubleshooting Protocol A
ObservationRoot CauseCorrective Action
No Reaction Aniline is too deactivated; Imine not forming.Use

(1.0 equiv) or switch solvent to Toluene and reflux with Dean-Stark trap before reduction.[2][1]
Low Yield Incomplete reduction of the electron-poor imine.[2]Switch reducing agent to

in MeOH (stronger) or Borane-THF (

).[2][1]
Bis-alkylation Aldehyde excess too high or temp too high.[2]Strictly control stoichiometry (1.05 equiv aldehyde) and keep temp < 25°C.

Protocol B: N1-Selective Alkylation (Sulfonamide)[1][2]

Objective: Alkylation of the sulfonamide nitrogen. Mechanism:

2
Materials
  • Substrate: 4-Amino-2,6-dichlorobenzene-1-sulfonamide (1.0 equiv).

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv) or Sodium Hydride (
    
    
    ) (1.1 equiv).[1]
  • Electrophile: Alkyl Halide (1.1 equiv).[2][1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for milder conditions).[2][1]

Step-by-Step Procedure
  • Deprotonation:

    • Dissolve the substrate in anhydrous DMF (0.2 M).[1]

    • Add

      
       (2.0 equiv).[2][1]
      
    • Stir at room temperature for 30 minutes. The mixture may become a suspension.[2]

    • Note: The aniline proton is much less acidic (

      
      ) than the sulfonamide (
      
      
      ), so
      
      
      selectively deprotonates the sulfonamide.[1]
  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Temperature Control:

      • For primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide): Stir at Room Temperature.[2][1]

      • For secondary or bulky halides: Heat to 50–60°C. Caution: Higher temperatures may promote O-alkylation or aniline alkylation.[2]

  • Monitoring:

    • Monitor by LC-MS.[2][1][5] The product will show a mass shift of

      
      .
      
    • Selectivity Check: If the aniline reacts, you will see a double mass shift (

      
      ) or a mixture.[1] However, the neutral deactivated aniline reacts very slowly with alkyl halides compared to the sulfonamide anion.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (10 volumes). The product often precipitates.[2]

    • Filter the solid.[2][6][7] If no precipitate, extract with Ethyl Acetate.[2][1]

    • Important: Acidify the aqueous layer slightly (pH 5–6) with 1M HCl to ensure the sulfonamide is protonated and extractable if it remained as a salt.[1]

Troubleshooting Protocol B
ObservationRoot CauseCorrective Action
No Reaction Steric hindrance from 2,6-dichloro groups.[2]Increase temperature to 80°C; Switch to a stronger base (

) to ensure complete anion formation; Use a more reactive electrophile (Iodide vs Bromide).
N4-Alkylation (Aniline) Base too strong or excess electrophile.[2][1]Use a weaker base (

); Ensure strict 1:1 stoichiometry of alkyl halide.[1]
O-Alkylation Hard electrophile / Hard base interaction.[2]Rare for sulfonamides, but if observed, switch solvent to Acetone to favor N-alkylation (soft-soft).[2][1]

Analytical Validation (QC)

To confirm the regiochemistry (N4 vs N1), NMR Spectroscopy is the definitive tool.[1]

SignalN4-Alkylated Product (Aniline Modified)N1-Alkylated Product (Sulfonamide Modified)
Aniline

Signal converts from broad singlet (

) to broad singlet (

) or doublet.[2][1] Shift changes significantly.[2][1][8]
Remains as a broad singlet (

).[2][1] Chemical shift largely unchanged.[2][1]
Sulfonamide

Remains

(broad).[2][1]
Converts to

(broad) or disappears (if disubstituted).[1]
Alkyl Protons Coupling observed to the aniline NH (if mono-alkyl).[2][1]No coupling to aniline protons.[2][1]

References

  • Reductive Amination of Electron-Deficient Anilines

    • Schäfer, G., et al. "Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA."[2][9] Synthesis, 2023, 55(09), 1328-1336.[2][1][3]

    • Source:[1]

  • Selectivity of Sulfonamide Alkylation

    • Durgun, M., et al. "Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms."[2][10] Bioorganic & Medicinal Chemistry, 2016, 24(5), 982-988.[2][1][10]

    • Source:[1]

  • General Sulfonamide Reactivity

    • "Sulfonamide synthesis by alkylation or arylation."[2][1][11] Organic Chemistry Portal.

    • Source:[1]

  • Crystal Structure & Sterics of 2,6-Dichloro Derivatives

    • McDonald, K. J., et al. "Crystal structure of 4-amino-2,6-dichlorophenol."[2] Acta Crystallographica Section E, 2015.[2][1] (Provides structural analogy for steric environment).

    • Source:[1]

Navigating the Gauntlet: A Guide to the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era.[1][2] The relentless evolution of resistant pathogens necessitates a robust and innovative pipeline for the discovery and development of new antimicrobial agents.[1][3] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical applications and protocols that underpin the journey from a promising compound to a potential life-saving therapeutic.

Section 1: The Foundation - Target Identification and Validation

The inception of any antimicrobial drug discovery program lies in the identification and validation of a suitable bacterial target.[4][5] An ideal target is essential for bacterial survival, conserved across multiple pathogenic species, and absent in the human host to minimize potential toxicity.

Causality in Target Selection: The choice of target dictates the entire subsequent discovery cascade. Targeting a novel pathway or protein can circumvent existing resistance mechanisms.[6] Conversely, inhibiting a well-validated but previously unexploited aspect of a known pathway can also be a successful strategy.

Key Approaches in Target Identification:
  • Genomic and Bioinformatic Analysis: Comparative genomics, transcriptomics, and proteomics can reveal essential genes and proteins that are unique to bacteria.[5][7]

  • Functional Genomics: Techniques like CRISPR-based screens can systematically probe the bacterial genome to identify genes crucial for viability.[4]

  • Chemical Biology Approaches: Utilizing small molecule probes can help to identify the molecular targets of compounds with known antibacterial activity.[8]

Once a potential target is identified, it must undergo rigorous validation to confirm its essentiality and "druggability."[5][7] This involves demonstrating that modulation of the target leads to a desired therapeutic effect in relevant cellular and, eventually, animal models.[7][9]

Section 2: The Hunt for Hits - High-Throughput Screening (HTS)

With a validated target in hand, the search for "hits"—compounds that interact with the target and exhibit antimicrobial activity—begins. High-throughput screening (HTS) is a cornerstone of this phase, enabling the rapid and automated testing of large chemical libraries.[10][11][12]

Expert Insight: The design of the HTS assay is paramount. A well-designed assay will be robust, reproducible, and relevant to the desired mechanism of action. It's not merely about finding activity, but finding the right kind of activity.

HTS Workflow:

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Hit Identification & Confirmation Lib Compound Library HTS High-Throughput Screening Lib->HTS Assay Assay Development (Target- or Cell-based) Assay->HTS Data Data Analysis (Hit Picking) HTS->Data Raw Data Confirm Hit Confirmation & Dose-Response Data->Confirm Primary Hits Triage Hit Triage (False Positive Removal) Confirm->Triage Confirmed Hits Lead_Opt Lead_Opt Triage->Lead_Opt Validated Hits Lead_Opt To Lead Optimization

There are two primary HTS strategies:

  • Target-based screening: This approach tests compounds for their ability to inhibit a specific, isolated bacterial target (e.g., an enzyme).[12]

  • Cell-based (phenotypic) screening: This method assesses the ability of compounds to inhibit the growth of whole bacterial cells.[12] While the specific target is initially unknown, this approach has the advantage of identifying compounds that can penetrate the bacterial cell envelope.

Section 3: From Hit to Lead - Characterization and Optimization

A "hit" is just the starting point. The subsequent phases focus on characterizing these initial findings and chemically modifying them to create "lead" compounds with improved properties.

Determining Antimicrobial Potency: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[13][14] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[15][16]

Application Note: The Importance of Standardization Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the reproducibility and comparability of MIC data.[17][18] Factors like inoculum density, media composition, and incubation conditions can significantly impact the results.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[19] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[19]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 18-24 hours.[19]

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[15]

ParameterRecommended Value/Definition
Initial Inoculum Density Approx. 5 x 10^5 CFU/mL[19]
Test Concentrations Serial two-fold dilutions
Incubation Time 18-24 hours
Incubation Temperature 35-37°C
Assessing the Nature of Antimicrobial Activity: Time-Kill Curve Analysis

While the MIC provides information on growth inhibition (bacteriostatic activity), the time-kill curve assay reveals the rate and extent of bacterial killing (bactericidal activity) over time.[20]

Expert Insight: Understanding whether a compound is bacteriostatic or bactericidal is critical for predicting its therapeutic potential.[19] Bactericidal agents are often preferred for severe infections, especially in immunocompromised patients.

Protocol: Time-Kill Curve Assay

  • Preparation: Prepare tubes with broth medium containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the compound.[19]

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.[19]

  • Incubation and Sampling: Incubate the tubes at 35-37°C. At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), remove an aliquot from each tube.[19]

  • Quantification: Perform serial dilutions of each aliquot and plate them onto agar to determine the number of viable bacteria (CFU/mL).[19]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardized Inoculum Prep Incubate Incubation with Sampling at Time Points Inoculum->Incubate Compound Compound Dilutions (Multiples of MIC) Compound->Incubate Plate Serial Dilution & Plating Incubate->Plate Aliquots Count CFU Counting Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Viable Counts

Ensuring Host Safety: Cytotoxicity Assays

A potent antimicrobial agent is of little use if it is also toxic to human cells.[21] Cytotoxicity assays are essential for evaluating the safety profile of a compound.[22][23]

Application Note: Selecting the Right Cell Line The choice of mammalian cell line for cytotoxicity testing should be relevant to the intended clinical application of the antimicrobial agent. For example, liver (e.g., HepG2) and kidney (e.g., HEK293) cell lines are commonly used to assess potential organ toxicity.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line at an appropriate density and allow the cells to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[23]

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

AssayPrincipleEndpoint
MTT Assay Mitochondrial dehydrogenase activity reduces MTT to formazan.[23]Colorimetric measurement of formazan.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.[22][24]Enzymatic assay measuring LDH activity in the culture supernatant.
Live/Dead Staining Differentiates between live and dead cells based on membrane integrity.Fluorescent microscopy.
Unraveling the "How": Mechanism of Action (MoA) Studies

Understanding how a novel antimicrobial agent works is crucial for its development and for predicting potential resistance mechanisms.[25]

Key MoA Investigation Techniques:

  • Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors to determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.[25]

  • Resistant Mutant Selection and Sequencing: Isolating and sequencing the genomes of mutants that are resistant to the compound can identify the target protein or pathway.[25][26]

  • Affinity Chromatography and Mass Spectrometry: These techniques can be used to directly identify the protein(s) that the compound binds to.[25]

Staying Ahead of the Curve: Antibiotic Resistance Development Assays

The emergence of resistance is a major threat to the long-term viability of any new antibiotic.[3] In vitro studies can help predict the likelihood and mechanisms of resistance development.

Protocol: Serial Passage Resistance Assay

  • Initial MIC: Determine the baseline MIC of the compound against the test organism.

  • Serial Passaging: Inoculate the organism into a broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of the compound.[26]

  • Daily MIC Determination: After overnight incubation, determine the MIC of the passaged culture.

  • Subsequent Passaging: Use the culture from the well at 0.5x the new MIC to inoculate the next series of dilutions.

  • Repeat: Repeat this process for a set number of days (e.g., 14-30 days) and monitor for any increase in the MIC, which would indicate the development of resistance.

Section 4: The Bridge to the Clinic - Preclinical Development

Before a compound can be tested in humans, it must undergo extensive preclinical evaluation, including pharmacokinetic/pharmacodynamic (PK/PD) studies and in vivo efficacy testing.[27]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while pharmacodynamics describes what the drug does to the bacteria.[28][29][30] Integrating these two disciplines is essential for designing optimal dosing regimens.[28][31]

Key PK/PD Indices:

  • %T > MIC: The percentage of the dosing interval that the drug concentration remains above the MIC. This is a key driver of efficacy for time-dependent antibiotics like beta-lactams.[30]

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is important for concentration-dependent antibiotics like aminoglycosides.[30]

  • AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. This is the primary driver for antibiotics like fluoroquinolones.[28][30]

In Vivo Efficacy Models

Animal models of infection are critical for evaluating the therapeutic potential of a new antimicrobial agent in a living system.[27][32][33][34] These models provide a more complex environment to assess the interplay between the drug, the host, and the pathogen.[27]

Common In Vivo Models:

  • Murine Thigh Infection Model: Used to study the efficacy of antimicrobials against localized infections.

  • Murine Sepsis/Bacteremia Model: Evaluates the ability of a compound to treat systemic infections.[32]

  • Murine Pneumonia Model: Assesses efficacy in treating respiratory tract infections.[32]

Expert Insight: The choice of animal model should be carefully considered to be as clinically relevant as possible.[33][34] It is important to design in vitro studies that can bridge to in vivo testing to streamline the development process.[33][34]

Conclusion

The development of new antimicrobial agents is a complex, multi-faceted endeavor that requires a deep understanding of microbiology, pharmacology, and medicinal chemistry. The applications and protocols outlined in this guide represent the core methodologies that enable scientists to identify, characterize, and optimize novel compounds with the potential to combat the growing threat of antimicrobial resistance. By adhering to rigorous scientific principles and employing these field-proven techniques, the research community can continue to build a robust pipeline of next-generation antibiotics.

References

  • Amping antimicrobial discovery with high-throughput screening - Drug Target Review. (2016, March 16). Drug Target Review. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. Vibiosphen. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Multidimensional high-throughput screening approaches to antimicrobial drug discovery. McMaster University. [Link]

  • High-throughput screen (HTS) - GARDP Revive. GARDP Revive. [Link]

  • Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC. National Center for Biotechnology Information. [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ScienceDirect. [Link]

  • High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. ScienceDirect. [Link]

  • Pharmacokinetics and pharmacodynamics of antimicrobials - PubMed. National Center for Biotechnology Information. [Link]

  • Strategies for target identification of antimicrobial natural products - RSC Publishing. Royal Society of Chemistry. [Link]

  • Antibiotic Resistance Testing - Emery Pharma. Emery Pharma. [Link]

  • Pharmacokinetic and Pharmacodynamic Aspects of Antibiotic Use in High-Risk Populations - RedEMC. RedEMC. [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers. [Link]

  • Bacterial Efficacy Models for Preclinical Research - IBT Bioservices. IBT Bioservices. [Link]

  • The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review - Frontiers. Frontiers. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. Bio-protocol. [Link]

  • Lead optimization - GARDP Revive. GARDP Revive. [Link]

  • Animal models in the evaluation of antimicrobial agents - ASM Journals. American Society for Microbiology. [Link]

  • DEVELOPMENT OF DIAGNOSTIC ASSAYS FOR RAPID DETECTION OF ANTIBIOTIC RESISTANCE | EU-Japan Centre. EU-Japan Centre for Industrial Cooperation. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents | mBio - ASM Journals. American Society for Microbiology. [Link]

  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC. National Center for Biotechnology Information. [Link]

  • Target Identification and Validation Proven: Rapid Drug R&D. Charles River. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay - Antimicrobial Testing Laboratory. Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. Hielscher Ultrasonics. [Link]

  • Antibiotics with novel mechanism of action discovered - Drug Target Review. Drug Target Review. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Protocols.io. [Link]

  • Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. Taylor & Francis Online. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]

  • Artificial intelligence revolutionizes anti-infective drug discovery: From target identification to lead optimization | EurekAlert!. EurekAlert!. [Link]

  • Antimicrobial activity and cytotoxicity trait of a bioactive peptide purified from Lactococcus garvieae subsp. bovis BSN307 T - Ovid. Ovid. [Link]

  • Humans – Antibiotic resistance - ReAct. ReAct. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. World Organisation for Animal Health. [Link]

  • Kill Curve Protocol - BPS Bioscience. BPS Bioscience. [Link]

  • Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC. National Center for Biotechnology Information. [Link]

  • Lead Optimization - Creative Biolabs. Creative Biolabs. [Link]

  • Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae - Frontiers. Frontiers. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria - MDPI. MDPI. [Link]

  • Target Identification and Validation - Aragen Life Sciences. Aragen Life Sciences. [Link]

  • Target identification and validation in research. Avicenna Journal of Medical and Clinical Sciences. [Link]

  • Antibiotic Drug Discovery | Ineos Oxford Institute. Ineos Oxford Institute. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. Chemspace. [Link]

  • The Role of Lead Optimization in Drug Discovery | Biobide. Biobide. [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. Emery Pharma. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks in the synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide .

Many researchers attempt to synthesize this target via the direct chlorosulfonation of 3,5-dichloroacetanilide. However, that route is notoriously inefficient; the target 4-position is severely sterically hindered by two flanking ortho-chlorine atoms, leading to poor yields and polysulfonated byproducts. To guarantee high yields and absolute regiocontrol, we strongly recommend a 3-step Meerwein-based pathway starting from commercially available 2,6-dichloro-4-nitroaniline.

Validated Synthetic Workflow

SynthesisPathway A 2,6-Dichloro-4-nitroaniline (Starting Material) B 2,6-Dichloro-4-nitrobenzene- sulfonyl chloride A->B 1. NaNO2, HCl, <5°C 2. SO2, CuCl2, AcOH C 2,6-Dichloro-4-nitrobenzene- sulfonamide B->C NH3 (aq), 0°C Inverse Addition D 4-Amino-2,6-dichlorobenzene- 1-sulfonamide (Target) C->D Fe, NH4Cl, EtOH/H2O Béchamp Reduction

Figure 1: Validated 3-step regioselective synthesis pathway avoiding steric hindrance.

Phase 1: Meerwein Chlorosulfonation (Troubleshooting & FAQs)

Q: Why is my sulfonyl chloride yield consistently below 40%, accompanied by heavy tar formation? A: This is a classic symptom of diazonium salt decomposition and poor sulfur dioxide (


) insertion. The causality is twofold:
  • Thermal Degradation: Diazonium salts of weakly basic anilines are highly unstable and will hydrolyze to the corresponding phenol if the temperature exceeds 5 °C.

  • Radical Quenching: The Meerwein reaction operates via a Cu(I)/Cu(II) single-electron transfer (SET) mechanism. If the solution is not fully saturated with

    
    , the intermediate aryl radical will abstract a chlorine atom from 
    
    
    
    (Sandmeyer reaction) instead of capturing
    
    
    , yielding 1,2,3-trichloro-5-nitrobenzene as a byproduct. Solution: Maintain the diazotization strictly between -5 °C and 0 °C. Use a freshly saturated solution of
    
    
    in glacial acetic acid and ensure the
    
    
    catalyst is fully dissolved to facilitate the SET cycle.

Q: How do I handle the highly reactive 2,6-dichloro-4-nitrobenzenesulfonyl chloride? A: Sulfonyl chlorides flanked by electron-withdrawing chlorines are highly susceptible to hydrolysis. Do not attempt to isolate it as a dry solid for prolonged storage. Quench the reaction into ice water, extract immediately with cold Dichloromethane (DCM), dry over


, and proceed directly to the amidation step.

Phase 2: Amidation & Deprotection (Troubleshooting & FAQs)

Q: I am seeing significant di-sulfonamide byproducts during amidation. How do I prevent this? A: The primary sulfonamide product (


) possesses a slightly acidic N-H proton. In the presence of a base (ammonia) and unreacted sulfonyl chloride, it can be deprotonated and act as a nucleophile, attacking another molecule of sulfonyl chloride to form a di-sulfonamide (

). Solution:Inverse addition. Dissolve your sulfonyl chloride in a minimal amount of DCM or THF, and add it dropwise into a massive excess of concentrated aqueous ammonia (or 7N

in Methanol) at 0 °C. This ensures the local concentration of ammonia is always vastly higher than the sulfonamide product, kinetically favoring primary amidation.

Q: Catalytic hydrogenation (


 + 

) is causing significant hydrodechlorination. What is the alternative?
A: Palladium is highly active for oxidative addition into aromatic C-Cl bonds, especially when the ring is electron-deficient. This leads to competitive cleavage of your ortho-chlorines. Solution: Switch to the Béchamp reduction [1]. Using Iron powder and Ammonium Chloride (

) in an Ethanol/Water mixture relies on an electron-transfer mechanism that selectively reduces the nitro group through nitroso and hydroxylamine intermediates to the amine, leaving the C-Cl bonds completely intact[1].

Quantitative Yield Optimization Matrix

To ensure your protocols are self-validating, track your progress against these optimized benchmarks.

Reaction PhaseCritical ParameterSub-Optimal YieldOptimized YieldSelf-Validation Metric
1. Meerwein Chlorosulfonation Temp (< 5°C) &

Saturation
30 - 40% (Phenol/Sandmeyer byproducts)75 - 82% LC-MS: Observe

mass from in-situ hydrolysis during injection.
2. Amidation Inverse addition into 10x excess

50 - 60% (Di-sulfonamide formed)88 - 95% TLC (Hexane:EtOAc 7:3): Complete disappearance of the less polar sulfonyl chloride.
3. Béchamp Reduction Fe/

stoichiometry & Reflux
40 - 50% (Dechlorination via Pd/C)90 - 96% HPLC-MS: >98% purity, Monoisotopic Mass 239.95 Da [2].

Standard Operating Procedure (SOP)

Step 1: Synthesis of 2,6-dichloro-4-nitrobenzenesulfonyl chloride
  • Diazotization: Suspend 2,6-dichloro-4-nitroaniline (1.0 eq) in a mixture of concentrated

    
     and glacial acetic acid (1:1 v/v). Cool the slurry to -5 °C using an ice-salt bath.
    
  • Add a solution of

    
     (1.1 eq) in minimal water dropwise, maintaining the internal temperature below 0 °C. Stir for 45 minutes to yield a clear diazonium solution.
    
  • Chlorosulfonation: In a separate oversized flask, saturate glacial acetic acid with

    
     gas for 30 minutes at room temperature. Add 
    
    
    
    (0.1 eq) and stir until dissolved.
  • Pour the cold diazonium solution steadily into the

    
    /
    
    
    
    mixture. Nitrogen gas will evolve vigorously. Stir at room temperature for 2 hours until gas evolution ceases.
  • Quench the mixture into crushed ice. Extract the aqueous layer 3x with cold DCM. Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure to yield the intermediate as a yellow oil/solid.
    
Step 2: Synthesis of 2,6-dichloro-4-nitrobenzenesulfonamide
  • Dissolve the crude 2,6-dichloro-4-nitrobenzenesulfonyl chloride in a minimal volume of THF.

  • Cool a 10-fold molar excess of concentrated aqueous Ammonium Hydroxide (

    
    , 28-30%) to 0 °C in a round-bottom flask.
    
  • Inverse Addition: Add the THF solution dropwise to the vigorously stirring ammonia solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Evaporate the THF under reduced pressure. The product will precipitate from the aqueous phase. Filter, wash thoroughly with cold distilled water, and dry under vacuum.

Step 3: Synthesis of 4-amino-2,6-dichlorobenzene-1-sulfonamide (Béchamp Reduction)
  • Suspend the 2,6-dichloro-4-nitrobenzenesulfonamide (1.0 eq) and activated Iron powder (5.0 eq) in a 2:1 mixture of Ethanol and Water.

  • Add solid Ammonium Chloride (

    
    , 2.0 eq) to act as the proton source.
    
  • Heat the mixture to gentle reflux (approx. 80 °C) for 4 hours. Monitor completion via TLC.

  • Once complete, cool the mixture to room temperature and filter the slurry through a pad of Celite to remove the iron oxide sludge. Wash the Celite cake with hot Ethanol.

  • Concentrate the filtrate to remove Ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, dry over

    
    , and evaporate to yield the pure 4-Amino-2,6-dichlorobenzene-1-sulfonamide.
    

References

  • [2] PubChemLite. "4-amino-2,6-dichlorobenzene-1-sulfonamide (C6H6Cl2N2O2S)". uni.lu. URL:

  • Sigma-Aldrich. "4-amino-2,6-dichlorobenzene-1-sulfonamide | 172514-47-5". sigmaaldrich.com. URL:

  • Malet-Sanz, L., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor". Organic & Biomolecular Chemistry (durham.ac.uk). URL:

  • [1] "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews". acs.org. URL:

Sources

purification techniques for 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Executive Summary

You are working with 4-Amino-2,6-dichlorobenzene-1-sulfonamide (often structurally isomeric to the common diuretic intermediate 3,5-dichloro-sulfanilamide). Purification of this compound is governed by its amphoteric nature . The electron-withdrawing chlorine atoms and the sulfonamide group render the amine weakly basic, while the sulfonamide proton is weakly acidic (pKa ~10).

This guide prioritizes Acid-Base Manipulation for bulk cleanup and Solvent-Selective Recrystallization for final polishing.

Module 1: The "Dirty" Crude – Bulk Purification Strategy

User Issue: "My crude product contains unreacted anilines and inorganic salts. Direct recrystallization yields a gummy solid."

Root Cause: Direct recrystallization fails because non-polar impurities (polychlorinated benzenes) and inorganic salts (from chlorosulfonation) interfere with crystal lattice formation. You must exploit the acidity of the sulfonamide nitrogen.

Protocol: The "Self-Validating" Acid-Base Extraction

This protocol creates a chemical filter. Only molecules with the specific sulfonamide acidity will survive the process.

Reagents:

  • 10% Sodium Hydroxide (NaOH)

  • 10% Hydrochloric Acid (HCl)

  • Activated Charcoal (Norit or Darco)

Step-by-Step Workflow:

  • Dissolution (The Base Filter): Suspend the crude solid in 10% NaOH (approx. 5-7 mL per gram of solid). Warm slightly to 40°C.

    • Mechanism: The sulfonamide deprotonates (

      
      ), becoming water-soluble.
      
    • Validation: Unreacted polychlorinated anilines or neutral side-products will not dissolve.

  • Filtration 1: Filter the alkaline solution through a Celite pad. Discard the solid residue.

  • Decolorization: Add Activated Charcoal (5% w/w) to the filtrate. Stir for 15 mins at 40°C. Filter again.

  • Precipitation (The Acid Trap): Cool the filtrate to 10°C. Slowly add 10% HCl dropwise with vigorous stirring until pH reaches 4.0–5.0 (Isoelectric point vicinity).

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Collection: Filter the precipitate and wash with cold water to remove inorganic salts (NaCl).

AcidBasePurification Start Crude Solid (Mixture) Step1 Add 10% NaOH (Warm to 40°C) Start->Step1 Decision1 Filtration Step1->Decision1 SolidWaste Solid Residue: Unreacted Anilines (Discard) Decision1->SolidWaste Insolubles Filtrate1 Alkaline Filtrate (Product as Na+ Salt) Decision1->Filtrate1 Solubles Step2 Add HCl to pH 4-5 (Precipitation) Filtrate1->Step2 Final Pure Precipitate (Filter & Wash) Step2->Final

Caption: Logical flow for acid-base purification. This method separates the target sulfonamide from non-acidic impurities.

Module 2: Recrystallization Troubleshooting

User Issue: "The product is chemically pure but colored (pink/grey) or has a wide melting range."

Root Cause:

  • Color: Trace oxidation of the amino group (forming azo/nitroso species).

  • Melting Range: Occluded solvent or trace isomers.

Solvent Selection Guide

The "Gold Standard" for sulfonamides is an alcohol/water mixture. The chlorine atoms on the benzene ring increase lipophilicity compared to plain sulfanilamide, requiring a slightly more organic-heavy solvent system.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol/Water 80:20 to 90:10Excellent Best balance. High solubility at boiling; low at 0°C.
Methanol/Water 70:30GoodGood for removing highly polar inorganic salts.
Acetic Acid/Water 50:50SpecificUse only if the amine is easily oxidized (acid suppresses oxidation).
Acetone 100%PoorToo soluble; difficult to recover yield without evaporation.
FAQ: Recrystallization Failures

Q: I added hot solvent, but the solid turned into an "oil" at the bottom.

  • Diagnosis: "Oiling out."[1] The product melted before it dissolved, or the solvent boiling point is higher than the product's melting point (unlikely here as MP is >200°C), or the solution is too concentrated with impurities.

  • Fix: Add more solvent to lower the concentration. If it persists, add a "seed crystal" of pure material as the solution cools to room temperature to encourage lattice formation over oiling.

Q: My recovery yield is below 50%.

  • Diagnosis: The compound is too soluble in the chosen solvent at room temperature, or you used too much solvent.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to 1/3 volume and cool again to harvest a "second crop."

    • Next time, use a solvent gradient : Dissolve in hot Ethanol, then add hot Water dropwise until persistent turbidity appears, then clear it with one drop of Ethanol before cooling.

Module 3: Analytical Validation

User Issue: "How do I distinguish the 2,6-dichloro isomer from the 3,5-dichloro isomer?"

Technical Insight: The 4-amino-2,6-dichlorobenzene-1-sulfonamide (chlorines ortho to sulfonamide) and 4-amino-3,5-dichlorobenzene-1-sulfonamide (chlorines ortho to amine) have distinct physiochemical fingerprints.

  • Melting Point (MP):

    • 3,5-dichloro isomer: Typically melts ~290–295°C (decomposition).

    • 2,6-dichloro isomer: Often has a lower melting point due to steric crowding around the sulfonamide, interfering with hydrogen bonding networks. Check against your specific Certificate of Analysis (CoA).

  • NMR Spectroscopy (1H-NMR):

    • Symmetry: Both molecules are symmetrical, showing a singlet for the aromatic protons.

    • Shift Difference: The aromatic protons in the 2,6-dichloro isomer are flanked by the Amino group and the Chlorines. In the 3,5-dichloro isomer, they are flanked by the Sulfonamide and Chlorines. The electron-withdrawing effect of Sulfonamide vs. Amino will shift the singlet peak position significantly.

References

  • PubChem. 4-amino-2,6-dichlorobenzene-1-sulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Chemistry LibreTexts. Recrystallization of Sulfanilamide. (General protocol adaptation for sulfonamides). [Link]

  • NIST WebBook. 4-Amino-6-chlorobenzene-1,3-disulfonamide (Related Structure/Properties). [Link]

Sources

common side reactions in 4-Amino-2,6-dichlorobenzene-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5).

Synthesizing this specific regioisomer requires overcoming a significant thermodynamic and kinetic hurdle: the target sulfonation site (C4) on the 3,5-dichloroaniline precursor is severely sterically hindered by two adjacent ortho-chlorine atoms. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure high-fidelity synthesis.

I. Synthetic Pathway & Reaction Logic

The standard workflow relies on the protection of 3,5-dichloroaniline, followed by a sterically demanding electrophilic aromatic substitution, amidation, and subsequent deprotection.

Pathway SM 3,5-Dichloroaniline Protect Acetylation (Ac2O) SM->Protect Err1 Oxidative Degradation (Tars) SM->Err1 Direct ClSO3H (No Protection) Int1 N-(3,5-Dichlorophenyl) acetamide Protect->Int1 Chlorosulf Chlorosulfonation (ClSO3H) Int1->Chlorosulf Int2 4-Acetamido-2,6-dichloro- benzenesulfonyl chloride Chlorosulf->Int2 Para-Directing Amidation Amidation (NH3) Int2->Amidation Err2 Hydrolysis to Sulfonic Acid Int2->Err2 Poor Ice Quench (T > 5°C) Int3 4-Acetamido-2,6-dichloro- benzenesulfonamide Amidation->Int3 Deprotect Deprotection (HCl, Reflux) Int3->Deprotect Product 4-Amino-2,6-dichloro- benzene-1-sulfonamide Deprotect->Product

Synthesis pathway and common side reactions of 4-Amino-2,6-dichlorobenzene-1-sulfonamide.

II. Quantitative Reaction Parameters & Critical Thresholds

To build a self-validating experimental system, monitor the following critical control points. Deviations here are the primary cause of downstream failures.

Reaction StepCritical ParameterOptimal RangeMechanistic Consequence of Deviation
Acetylation Acetic Anhydride Eq.1.2 – 1.5 eq<1.0 eq: Leaves free amine, leading to rapid oxidative polymerization in the next step.
Chlorosulfonation

Equivalents
5.0 – 6.0 eq<4.0 eq: Fails to overcome steric hindrance at C4. >8.0 eq: Promotes disulfonylation.
Chlorosulfonation Quench Temperature-5°C to 5°C>5°C: Accelerates the nucleophilic attack of water, hydrolyzing the product to sulfonic acid[1].
Amidation

Concentration
>10.0 eq (Excess)Low

:
Sulfonyl chloride reacts with the newly formed sulfonamide to form a sulfonimide dimer.
Deprotection Acid Concentration6M HClWeak Acid: Fails to protonate the sterically shielded amide carbonyl, stalling deprotection.

III. Troubleshooting & FAQs

Q1: Why is my chlorosulfonation reaction yielding a black, intractable tar instead of the sulfonyl chloride? A1: This is the hallmark of oxidative degradation. Chlorosulfonic acid is not just an electrophile; it is a potent oxidizing agent[2]. If the amino group of 3,5-dichloroaniline is left unprotected (or if your acetylation step did not reach 100% conversion), the acid rapidly oxidizes the electron-rich aromatic ring. This initiates a radical cascade, leading to polyaniline-type polymeric tars. Actionable Fix: Always verify the complete disappearance of 3,5-dichloroaniline via TLC (Hexanes/EtOAc 3:1) before proceeding to chlorosulfonation.

Q2: The chlorosulfonation is extremely slow, and I am seeing multiple spots on my TLC. Why? A2: You are fighting severe steric hindrance. In N-(3,5-dichlorophenyl)acetamide, the strongly activating acetamido group directs the incoming sulfonyl group to the para position (C4). However, C4 is directly flanked by two bulky chlorine atoms at C3 and C5. This steric compression significantly raises the activation energy for the electrophilic aromatic substitution. If forced with too much heat, regioisomers (substitution at the less hindered ortho positions) will form. Actionable Fix: Maintain the reaction strictly at 60-70°C. Do not exceed this temperature. Rely on extended reaction times (e.g., 4-6 hours) rather than higher heat to drive thermodynamic conversion.

Q3: After quenching the chlorosulfonation reaction, I get a highly water-soluble product and almost zero organic recovery. What happened? A3: You are observing the premature hydrolysis of 4-acetamido-2,6-dichlorobenzenesulfonyl chloride into its corresponding sulfonic acid. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. If the exothermic quench is not strictly controlled, the localized heat allows water to outcompete your extraction solvent[1]. Actionable Fix: Quench by adding the reaction mixture dropwise to vigorously stirred crushed ice, not liquid water[3]. The latent heat of fusion of the ice absorbs the exotherm. Maintain the internal temperature below 5°C and extract immediately with cold chloroform or dichloromethane[1],[3].

Q4: The final deprotection step (hydrolysis of the acetamido group) is stalling at 50% conversion, even after 4 hours of reflux. How can I drive it to completion? A4: The same steric hindrance that made the chlorosulfonation difficult is now shielding the acetamido group. The two ortho-chlorine atoms physically block the trajectory of incoming water molecules attempting to attack the protonated amide carbonyl. Actionable Fix: Standard mild basic or acidic hydrolysis will fail. You must use harsh conditions: 6M HCl in ethanol, maintaining a vigorous reflux for a minimum of 12–18 hours.

IV. Standardized Experimental Protocol

Step 1: Protection (Synthesis of N-(3,5-Dichlorophenyl)acetamide)

  • Dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid (3 volumes).

  • Add acetic anhydride (1.5 eq) dropwise at room temperature.

  • Heat to 60°C for 2 hours.

  • Pour into ice water. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

Step 2: Chlorosulfonation (Synthesis of 4-Acetamido-2,6-dichlorobenzenesulfonyl chloride)

  • In a rigorously dried flask equipped with a dropping funnel and an

    
     gas trap, cool chlorosulfonic acid (6.0 eq) to 0°C.
    
  • Add N-(3,5-dichlorophenyl)acetamide portion-wise over 30 minutes, maintaining the temperature below 10°C[1].

  • Once the initial evolution of hydrogen chloride subsides[1], slowly heat the mixture to 65°C and stir for 5 hours.

  • Critical Quench: Cool the mixture to room temperature. Add the mixture dropwise to a large excess of vigorously stirred crushed ice[3].

  • Immediately extract the aqueous slurry with cold chloroform (

    
    )[1]. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and evaporate slowly to yield the sulfonyl chloride intermediate[3].

Step 3: Amidation (Synthesis of 4-Acetamido-2,6-dichlorobenzenesulfonamide)

  • Dissolve the crude sulfonyl chloride in THF.

  • Cool to 0°C and add a large excess of aqueous ammonia (28%

    
    , >10 eq) dropwise.
    
  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove THF, and filter the precipitated sulfonamide.

Step 4: Deprotection (Synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide)

  • Suspend the protected sulfonamide in a mixture of Ethanol and 6M HCl (1:1 v/v).

  • Reflux vigorously for 16 hours.

  • Cool to room temperature and carefully neutralize to pH 7 with 2M

    
    .
    
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate to yield the final product. Recrystallize from dilute ethanol to achieve constant melting point purity[1],[3].
    

V. References

  • Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • Wiley-VCH. Ullmann's Fine Chemicals. VDOC.PUB. Available at:[Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2,6-dichlorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity and reliability of your experimental results.

Introduction: The Challenge of Sulfonamide Stability

4-Amino-2,6-dichlorobenzene-1-sulfonamide, a member of the sulfonamide class of compounds, is susceptible to various degradation pathways in solution. The primary factors influencing its stability include pH, light exposure, temperature, and the presence of oxidizing agents.[1] This guide will provide a structured approach to identifying potential stability issues and implementing effective stabilization strategies.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses common problems encountered during the handling and storage of 4-Amino-2,6-dichlorobenzene-1-sulfonamide solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)

  • Question: My solution of 4-Amino-2,6-dichlorobenzene-1-sulfonamide, which was initially colorless, has turned yellow/brown. What is causing this, and can I still use it?

  • Answer: Discoloration is a common indicator of degradation, often due to oxidation of the aromatic amine group.[2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[1][2] It is generally not recommended to use a solution that has visibly degraded, as the presence of degradation products can lead to inaccurate and unreliable experimental outcomes.[2]

Root Cause Analysis and Solution Workflow:

G cluster_0 Degradation Pathways cluster_1 Degradation Products A 4-Amino-2,6-dichlorobenzene-1-sulfonamide B Hydrolysis (Acidic pH) A->B H+ C Photodegradation (UV/Light Exposure) A->C hv D Oxidation (Oxygen, Metal Ions) A->D [O] E 4-Amino-2,6-dichlorobenzoic Acid + NH3 B->E F Sulfonamide Bond Cleavage & SO2 Extrusion Products C->F G Colored Oxidation Products (e.g., Quinone-imines) D->G

Caption: Primary degradation pathways of 4-Amino-2,6-dichlorobenzene-1-sulfonamide.

Q2: What is the optimal pH for maintaining the stability of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in an aqueous solution?

A2: Sulfonamides are generally more stable in neutral to alkaline conditions and tend to undergo hydrolysis at acidic pH. While most sulfonamides are hydrolytically stable at pH 7.0 and 9.0, degradation can be significant at pH 4.0 or lower. [3]Therefore, maintaining a pH between 7 and 9 is recommended for optimal stability.

Q3: How should I store stock solutions of 4-Amino-2,6-dichlorobenzene-1-sulfonamide?

A3: To maximize the shelf life of your stock solutions, adhere to the following storage conditions:

  • Temperature: Store at 2-8°C. [2][4]* Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. [2][5]* Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation. [2]

    Parameter Recommended Condition Rationale
    Temperature 2-8°C Reduces the rate of chemical degradation.
    Light Exposure Amber vials or foil wrap Prevents photodegradation. [5]
    pH 7.0 - 9.0 Minimizes acid-catalyzed hydrolysis. [6]
    Atmosphere Inert gas (Nitrogen/Argon) Reduces oxidation by displacing oxygen. [2]
    Table 1: Recommended Storage Conditions for 4-Amino-2,6-dichlorobenzene-1-sulfonamide Solutions.

Q4: What excipients can be used to enhance the stability of my formulation?

A4: Several types of excipients can improve the stability of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in solution:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants like ascorbic acid or butylated hydroxyanisole (BHA). * Chelating Agents: If metal ion-catalyzed oxidation is a concern, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial. * Buffers: To maintain the optimal pH range, use a suitable buffer system (e.g., phosphate or borate buffers).

  • Solubilizers: For formulations requiring higher concentrations, excipients like cyclodextrins can improve both solubility and stability. [7]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Degradation Products

A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. [8][9] Objective: To identify the potential degradation products of 4-Amino-2,6-dichlorobenzene-1-sulfonamide under various stress conditions.

Materials:

  • 4-Amino-2,6-dichlorobenzene-1-sulfonamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-2,6-dichlorobenzene-1-sulfonamide in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. [2] * Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. [2] * Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. [2] * Thermal Degradation: Heat the stock solution at 80°C for 72 hours. [2] * Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. [2]3. Sample Analysis:

    • At designated time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples by a suitable HPLC method to monitor for the appearance of new peaks (degradants) and a decrease in the parent compound's peak area.

Protocol 2: Preparation of a Stabilized Solution for Routine Use

Objective: To prepare a solution of 4-Amino-2,6-dichlorobenzene-1-sulfonamide with enhanced stability for use in experiments.

Materials:

  • 4-Amino-2,6-dichlorobenzene-1-sulfonamide

  • High-purity water and/or other appropriate solvents

  • Phosphate buffer components (for pH 7.4)

  • EDTA

  • Nitrogen or Argon gas

  • Amber glass vials

Procedure:

  • Solvent Preparation: Prepare the desired buffer solution (e.g., phosphate-buffered saline, pH 7.4). Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 15 minutes.

  • Addition of Stabilizers: To the deoxygenated buffer, add EDTA to a final concentration of 0.01-0.1%.

  • Dissolution of Compound: Weigh the required amount of 4-Amino-2,6-dichlorobenzene-1-sulfonamide and dissolve it in the stabilized, deoxygenated buffer. Gentle sonication can aid dissolution.

  • Storage: Dispense the final solution into amber vials, purge the headspace with inert gas, and seal tightly. Store at 2-8°C.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 47(13), 6855–6862.
  • Zweiner, C., & Frimmel, F. H. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Journal of the American Society for Mass Spectrometry, 24(12), 1849–1858.
  • Munns, R. K., & Roybal, J. E. (1982). Photodegradation of Sulfa Drugs by Fluorescent Light.
  • Lin, Y.-C., Hsiao, C.-P., & Chen, K.-F. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412–417.
  • Lin, Y.-C., Hsiao, C.-P., & Chen, K.-F. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science & Technology, 71(3), 412-417.
  • United States Department of Agriculture, Food Safety and Inspection Service. (2009).
  • Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7984.
  • BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
  • El-Sokkary, G. H., & El-Sattar, A. A. (2018). Antimicrobial sulfonamide drugs. Journal of the Serbian Chemical Society, 83(1), 1-22.
  • Miravet, R., et al. (2018). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. Nanoscale, 10(38), 18096-18104.
  • BenchChem. (n.d.). Improving the stability of 4-Amino-2,6-dichlorophenol in solution.
  • Technical University of Munich. (n.d.).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Journal of Current Pharma Research. (2023). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.
  • International Journal of Pharmaceutics. (2016).
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.
  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • SGS. (2011, January).
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Walsh, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • BenchChem. (n.d.). degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.

Sources

troubleshooting guide for 4-Amino-2,6-dichlorobenzene-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Escalation Level: Tier 3 (Senior Scientist)

Ticket Subject: Troubleshooting Reactivity, Solubility, and Purification of 3,5-Dichlorosulfanilamide derivatives.[1][2][3]

Executive Summary & Molecule Profile

User Advisory: You are working with 4-Amino-2,6-dichlorobenzene-1-sulfonamide (also known as 3,5-dichlorosulfanilamide).[1][2][3] This molecule presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The amine at position 4 is severely deactivated by the electron-withdrawing sulfonamide (

    
    ) and the two meta-chlorine atoms.[1][2][3]
    
  • Steric Blockade: The sulfonamide group at position 1 is flanked by two ortho-chlorine atoms (positions 2 and 6), creating a "steric cage" that inhibits reactions at the sulfonamide nitrogen.[1][2][4]

Physicochemical Snapshot:

Property Value / Characteristic Implication
pKa (Sulfonamide) ~9.5 (Predicted) Weakly acidic; soluble in basic aqueous media (pH > 10).[1][2][3]
pKa (Aniline) ~1.5 - 2.0 (Predicted) Extremely weak base; will not protonate easily; poor nucleophile.[1][2][3][4]
Solubility Low in DCM, Et2O, Water.[1][2][4] Requires polar aprotic solvents (DMSO, DMF, DMAc).[1][2][3][4]

| Melting Point | >200°C | High lattice energy makes recrystallization difficult.[1][2][3][4] |

Troubleshooting Guide: Reaction Failures

Scenario A: "I cannot get the aniline amine (N4) to react (Acylation/Alkylation)."

Diagnosis: The amine is electronically "dead."[2][3][4] The inductive effect (


) of the chlorines and the resonance withdrawal (

) of the sulfonamide reduce the lone pair availability significantly.[1][3]

Solution Protocol:

  • Do not use weak electrophiles. Standard anhydrides or alkyl halides will fail or proceed glacially.[1][2][3][4]

  • Catalysis is mandatory. Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2][3][4]

  • Temperature: Reflux is often required, not room temperature.[1][2][3][4]

Corrective Workflow (Acylation Example):

  • Solvent: Switch to Pyridine (acts as both solvent and base) or DMAc (Dimethylacetamide).[1][2][3][4]

  • Reagent: Use Acid Chlorides (R-COCl) instead of anhydrides.

  • Catalyst: Add 10 mol% DMAP .

  • Heating: Heat to 90°C - 110°C .

Critical Check: If using Pyridine, ensure it is anhydrous. Moisture will hydrolyze the acid chloride faster than this deactivated amine can attack it.[1][2][4]

Scenario B: "The sulfonamide nitrogen (N1) is unreactive toward aldehydes or alkyl halides."[1][2][3][4]

Diagnosis: Steric Hindrance.[1][2][3][4][5] The chlorine atoms at positions 2 and 6 physically block the approach of electrophiles to the sulfonamide nitrogen.[4]

Solution Protocol:

  • Deprotonation First: You must convert the sulfonamide to its salt form to increase nucleophilicity.[2][3][4]

  • Solvent System: Use a system that supports "naked" anions, such as DMF or DMSO .[1][2][3][4]

  • Base Selection: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃ with 18-Crown-6 .[1][2][3]

Corrective Workflow (N-Alkylation):

  • Dissolve substrate in dry DMF .

  • Add 1.2 eq.[1][2][3][4] K₂CO₃ and 0.1 eq. 18-Crown-6 .[1][2][3]

  • Stir at RT for 30 mins to ensure deprotonation (formation of the sulfonamidate anion).

  • Add the alkyl halide.[1][2][3][4]

  • Heat: Reaction may require 60-80°C .[1][2][3][4]

Scenario C: "My product precipitates as a gum or oil and won't crystallize."

Diagnosis: High lattice energy vs. impurity profile.[1][2][3][4] The 2,6-dichloro substitution pattern often leads to high melting points, but slight impurities prevent crystal lattice formation, trapping solvent.[1][2][4]

Solution Protocol (The "pH Swing" Method): Since the sulfonamide is acidic, use this property for purification without chromatography.[1][2][4]

  • Dissolve: Take the crude gum up in 1M NaOH (The product dissolves as the sodium salt; non-acidic impurities remain insoluble).

  • Wash: Extract the aqueous layer with Ethyl Acetate (removes unreacted organics).[1][2][3][4] Discard the organic layer.[1][2][4]

  • Precipitate: Slowly acidify the aqueous layer with 1M HCl to pH 4-5 while stirring vigorously.

  • Result: The product should precipitate as a fine white powder.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing electronic and steric forces and the decision logic for troubleshooting.

ReactivityLogic Start 4-Amino-2,6-dichlorobenzene-1-sulfonamide (Target Molecule) Amine Position 4: Amine (-NH2) Electronically Deactivated Start->Amine Sulfonamide Position 1: Sulfonamide (-SO2NH2) Sterically Hindered by 2,6-Cl Start->Sulfonamide Purification Purification Strategy (pH Swing Method) Start->Purification AmineIssue Issue: Fails to Acylate/Alkylate Amine->AmineIssue SulfIssue Issue: Fails to Condense/Cyclize Sulfonamide->SulfIssue AmineFix Solution: 1. Use Acid Chlorides (not Anhydrides) 2. Catalyst: DMAP (Essential) 3. Solvent: Pyridine/DMAc 4. Heat > 90°C AmineIssue->AmineFix SulfFix Solution: 1. Pre-form Anion (K2CO3/DBU) 2. Use Polar Aprotic Solvent (DMF) 3. Add Phase Transfer Catalyst (18-Crown-6) SulfIssue->SulfFix Step1 Dissolve in NaOH (aq) Purification->Step1 Step2 Wash with EtOAc (Remove impurities) Step1->Step2 Step3 Acidify with HCl -> Precipitate Step2->Step3

Caption: Decision tree for troubleshooting reactivity based on specific structural blockers (Electronic vs. Steric).

Frequently Asked Questions (FAQs)

Q: Can I use the Sandmeyer reaction to replace the amine with a halogen? A: Yes, but it is risky.[2][4] The diazonium salt formed from this amine is relatively stable due to the steric bulk of the chlorines (if they were ortho to the amine), but here the chlorines are meta to the amine.[4] The electron-withdrawing groups destabilize the diazonium cation intermediate, making it prone to side reactions.[1][2][4]

  • Tip: Perform the diazotization in concentrated sulfuric acid or acetic acid rather than aqueous HCl to prevent hydrolysis to the phenol.[2][4] Keep the temperature strictly below 5°C.

Q: Why does the NMR show the sulfonamide protons as a broad singlet that moves? A: The sulfonamide protons (


) are exchangeable and acidic.[1][3][4] Their chemical shift is highly concentration- and pH-dependent.[1][2][3] In DMSO-d6, they usually appear around 7.5–8.0 ppm.[1][2][4] If you add a drop of D₂O, this peak will disappear, confirming the assignment.[1][2][4]

Q: I need to reduce the sulfonamide to a thiol. Is this possible? A: Direct reduction is extremely difficult due to the poisoning of catalysts by the sulfur and the stability of the sulfonamide bond.[4]

  • Alternative: It is better to start from the sulfonyl chloride precursor and reduce that using Zinc/HCl or Triphenylphosphine, rather than trying to reduce the sulfonamide amide bond.[2][4]

Experimental Protocol: Reliable N-Acetylation

Context: Standard acetylation with acetic anhydride in DCM will fail. Use this "Forcing Protocol."

Materials:

  • Substrate: 1.0 eq

  • Acetyl Chloride: 1.5 eq (Freshly distilled if possible)

  • Solvent: Pyridine (Anhydrous) - 10 volumes[1][2][3]

  • Catalyst: DMAP (0.1 eq)[1][2][3][4]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

  • Dissolution: Add the substrate and DMAP to the Pyridine.[2][3][4] Stir until dissolved (heating to 40°C may be necessary).

  • Addition: Cool to 0°C. Add Acetyl Chloride dropwise via syringe. (Exothermic reaction).[1][2][3][4]

  • Reaction: Remove ice bath and heat to 100°C for 4–6 hours. Monitor by TLC (Note: Aniline and Product may have similar Rf; use LCMS for confirmation).

  • Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (10x volume).

    • Vigorous stirring should induce precipitation.[1][2][3][4]

    • Filter the solid.[2][3][4][6]

    • Purification: Recrystallize from Ethanol/Water (80:20).[1][2][3][4]

References

  • Electronic Effects in Anilines: Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2][4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2][4] Link[1][2][3][4]

  • Acylation of Deactivated Amines: Vogel, A. I. (1989).[1][2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3][4] Longman Scientific & Technical.[1][2][3][4] (See Section 9.6.14 on Acylation of weakly basic amines).

  • Sulfonamide Reactivity: Supuran, C. T., & Scozzafava, A. (2007).[1][2][3][4] Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating 1,2,4-triazine moieties.[1][2] Bioorganic & Medicinal Chemistry, 15(15), 5136-5143.[1][2][4] Link[1][2][3][4]

  • Steric Hindrance in Sulfonamides: Smith, M. B., & March, J. (2007).[1][2][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1][2][3][4] Wiley-Interscience.[1][2][3] (Chapter 16: Substitution at the Sulfonyl Sulfur).

Sources

Technical Support Center: Scale-Up Troubleshooting Guide for 4-Amino-2,6-Dichlorobenzene-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, scale-up engineers, and drug development professionals tasked with transitioning the synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide from the bench to pilot-plant scale.

Due to the extreme steric hindrance and highly exothermic nature of the intermediates, direct chlorosulfonation of unprotected 3,5-dichloroaniline is unviable. The validated industrial pathway relies on a protection-chlorosulfonation-amination-deprotection sequence.

Synthetic Workflow

SynthesisPathway A 3,5-Dichloroaniline (Starting Material) B N-(3,5-Dichlorophenyl)acetamide (Protection) A->B Ac2O, Toluene 80°C C 4-Acetamido-2,6-dichloro- benzenesulfonyl chloride (Chlorosulfonation) B->C ClSO3H (Excess) 20°C to 65°C D 4-Acetamido-2,6-dichloro- benzenesulfonamide (Amination) C->D NH3 (aq) / THF 0-5°C E 4-Amino-2,6-dichloro- benzene-1-sulfonamide (Target Product) D->E NaOH, H2O/MeOH Reflux

Synthetic workflow for 4-Amino-2,6-dichlorobenzene-1-sulfonamide via acetamide protection.

Troubleshooting & FAQs

Q1: Why are we seeing high levels of the ortho-substituted isomer (2-acetamido-4,6-dichlorobenzenesulfonyl chloride) during scale-up? Expertise & Causality: The acetamido protecting group is strongly ortho/para directing. The para position (C4) is flanked by two chlorine atoms (C3, C5), creating massive steric hindrance. At lower temperatures, kinetic control dictates the reaction, often favoring the less sterically hindered ortho positions (C2, C6). Solution: To drive the reaction to the desired para-isomer, you must exploit thermodynamic control. After the initial exothermic addition of chlorosulfonic acid at 10–15°C, heat the reaction mass to 60–65°C. The bulky sulfonyl chloride group thermodynamically prefers the para position over time to minimize steric clash with the acetamido group (1)[1].

Q2: The chlorosulfonation reaction mass becomes highly viscous, leading to localized heating and decomposition. How do we resolve this? Expertise & Causality: Chlorosulfonation of acetanilides releases a massive volume of HCl gas and sulfuric acid byproducts. As the sulfonyl chloride precipitates, the slurry thickens. Poor mixing at scale reduces the heat transfer coefficient, causing localized thermal spikes that degrade the product. Solution: Transition from a batch addition to a semi-batch or continuous flow reactor setup with high-shear mixing. Diluting the reaction with a halogenated co-solvent (e.g., 1,2-dichloroethane) reduces viscosity and acts as a heat sink. Ensure your scrubber system is sized to handle the rapid HCl evolution (2)[2].

Q3: We are observing significant hydrolysis of the sulfonyl chloride back to the sulfonic acid during the amination step. How can we minimize this? Expertise & Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. When using aqueous ammonia, water competes with ammonia as a nucleophile. The activation energy for hydrolysis is higher than for amination, meaning higher temperatures disproportionately accelerate the unwanted hydrolysis pathway. Solution: Maintain the reaction temperature strictly below 5°C. Implement a biphasic solvent system (e.g., THF/water or DCM/water). The sulfonyl chloride remains partitioned in the organic phase and reacts with ammonia at the interface, shielding the bulk intermediate from water.

Q4: During the final deacetylation step, we are losing yield due to partial cleavage of the sulfonamide group. What is the optimal deprotection strategy? Expertise & Causality: Harsh acidic hydrolysis can cleave both the acetamide (amide bond) and the sulfonamide (S-N bond). However, sulfonamides possess a slightly acidic proton (pKa ~10). Solution: Utilize alkaline hydrolysis (e.g., 2M NaOH in aqueous methanol at reflux). Under basic conditions, the sulfonamide is deprotonated to form a stable, negatively charged anion. This anionic state electronically repels nucleophilic attack by hydroxide ions, rendering the sulfonamide completely inert while the neutral acetamide is selectively cleaved (3)[3].

Quantitative Data: Critical Process Parameters (CPPs)

Process StepParameterTarget RangeRationale / CQA Impact
Acetylation Equivalents of Ac₂O1.1 eqEnsures complete protection; prevents reactive free amine in Step 2.
Chlorosulfonation Dosing Temperature10–15°CSafely dissipates initial heat of reaction; limits decomposition.
Chlorosulfonation Heating Temperature60–65°CDrives thermodynamic equilibrium to maximize para-isomer yield.
Amination Reaction Temperature0–5°CSuppresses competitive hydrolysis of the sulfonyl chloride.
Deprotection pH> 12Deprotonates sulfonamide (pKa ~10), shielding it from alkaline hydrolysis.

Self-Validating Experimental Protocol

Step 1: Protection (Acetylation)
  • Charge a glass-lined reactor with 3,5-dichloroaniline (1.0 eq) and toluene (5 vol).

  • Add acetic anhydride (1.1 eq) dropwise over 1 hour, maintaining the internal temperature at 80°C.

  • Self-Validation Check: Analyze the reaction mass via HPLC. The step is validated to proceed only when unreacted 3,5-dichloroaniline is <0.5% AUC.

  • Cool to 5°C, filter the precipitated N-(3,5-dichlorophenyl)acetamide, wash with cold heptane, and dry under vacuum.

Step 2: Chlorosulfonation (Critical Step)
  • Charge a reactor equipped with a robust falling-film HCl scrubber with chlorosulfonic acid (5.0 eq). Cool to 10°C.

  • Add N-(3,5-dichlorophenyl)acetamide in portions over 2 hours, keeping the internal temperature <15°C to control the initial exotherm.

  • Gradually heat the reaction mixture to 65°C and hold for 4 hours to establish thermodynamic equilibrium favoring the para-isomer.

  • Self-Validation Check: Quench a 1 mL aliquot in ice water, extract with DCM, and run TLC (DCM:MeOH 9:1). The presence of a single major UV-active spot confirms successful regioselective conversion.

  • Quench the bulk reaction by slowly pouring the mixture over crushed ice/water (vigorous exotherm) while maintaining <10°C. Extract the 4-acetamido-2,6-dichlorobenzenesulfonyl chloride with 1,2-dichloroethane (DCE), wash with brine, and proceed immediately to amination.

Step 3: Amination
  • Charge a reactor with 28% aqueous ammonia (5.0 eq) and cool to 0°C.

  • Add the DCE solution of the sulfonyl chloride dropwise over 2 hours, maintaining rigorous agitation and an internal temperature of <5°C.

  • Self-Validation Check: Test the pH of the aqueous phase. It must remain >9 to validate that sufficient ammonia was present to outcompete water hydrolysis.

  • Stir for an additional 1 hour at 5°C. Filter the precipitated 4-acetamido-2,6-dichlorobenzenesulfonamide and wash with water.

Step 4: Deprotection
  • Suspend the intermediate in a mixture of methanol (3 vol) and 2M aqueous NaOH (3.0 eq).

  • Heat the mixture to reflux (approx. 70°C) for 3 hours.

  • Self-Validation Check: LC-MS analysis must show the dominant mass peak at m/z 239.9 [M-H]⁻ corresponding to the target product, with no peak at m/z 281.9 (protected intermediate).

  • Cool to room temperature and adjust the pH to 7.0 using 2M HCl to precipitate the final product.

  • Filter, wash with cold water, and recrystallize from ethanol to yield pure 4-Amino-2,6-dichlorobenzene-1-sulfonamide .

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th ed.). Wiley-VCH. 1[1]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (3rd ed.). Elsevier. 2[2]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (Cited via PMC: Sustainable Approaches for the Protection and Deprotection of Functional Groups). NIH. 3[3]

Sources

Technical Support Center: Stability & Storage of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and drug development professionals working with 4-Amino-2,6-dichlorobenzene-1-sulfonamide (often abbreviated as ADCBS or referred to as a key intermediate in diuretic synthesis).

This guide prioritizes chemical causality —explaining why degradation occurs so you can implement self-validating storage protocols.

Status: Operational Role: Senior Application Scientist Topic: Degradation Prevention & Troubleshooting

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide is a halogenated aniline derivative. Its stability profile is dominated by two competing functional groups: the primary aromatic amine , which is susceptible to oxidative coupling (color change), and the chlorine substituents , which introduce photolytic instability. While the sulfonamide group is relatively robust, the compound's integrity is compromised by moisture-induced caking and UV-catalyzed dechlorination.

Module 1: Troubleshooting Guide (FAQs)

Ticket #001: "My white powder has turned pink/beige. Is it still usable?"

Diagnosis: Oxidative Degradation (Quinone Imine Formation). Technical Insight: The most common failure mode for ADCBS is the oxidation of the aniline nitrogen (C4-NH₂). Even trace exposure to atmospheric oxygen, catalyzed by ambient light, generates quinone imines and azo-dimers. These species have high molar extinction coefficients, meaning even <0.5% degradation can cause a visible pink or beige discoloration. Action Plan:

  • Run HPLC: If purity is >98.5% and the impurity profile matches your specific acceptance criteria, it may be usable for crude synthesis.

  • Recrystallization: If purity is compromised, recrystallize from hot ethanol/water to remove the polar oxidation products.

  • Prevention: Store future batches under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.

Ticket #002: "I see 'Ghost Peaks' eluting early in my HPLC trace."

Diagnosis: Photolytic Dechlorination or Hydrolysis.[1] Technical Insight:

  • Dechlorination: The C-Cl bond at the ortho positions (2,6) is labile under UV light (254 nm). Homolytic cleavage releases a chlorine radical, leading to 4-amino-2-chlorobenzene-1-sulfonamide (monochloro impurity), which is more polar and elutes earlier on Reverse Phase (C18) columns.

  • Hydrolysis: While rare in solid form, prolonged exposure to moisture can hydrolyze the sulfonamide to 4-amino-2,6-dichlorobenzenesulfonic acid , which is highly polar and will elute near the void volume. Action Plan:

  • Check Your Solvent: Are you dissolving the sample in DMSO or Methanol and leaving it on the bench? ADCBS in solution degrades 10x faster than in solid state.

  • Amber Glass: Switch all sample preparation to amber glassware immediately.

Ticket #003: "The material is caking and difficult to weigh."

Diagnosis: Hygroscopic Agglomeration. Technical Insight: The sulfonamide moiety (-SO₂NH₂) has hydrogen bond donors and acceptors. In high humidity (>60% RH), water molecules bridge crystal lattice surfaces, causing "caking." This does not necessarily indicate chemical degradation, but it accelerates hydrolysis and oxidation by increasing molecular mobility. Action Plan:

  • Desiccation: Do not heat. Place the open vial in a vacuum desiccator over P₂O₅ or anhydrous CaSO₄ for 24 hours.

  • Aliquot: Purchase or package the material in single-use aliquots to avoid repeated freeze-thaw-open cycles.

Module 2: Storage & Handling SOP

The following protocol is designed to maximize shelf-life (targeting >2 years).

Environmental Control Table
ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, slowing the rate of oxidative radical formation (Arrhenius equation).
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂, preventing the formation of N-oxide intermediates.
Container Amber Vial + Parafilm/Teflon Tape Amber glass blocks UV/Vis light (<450 nm) to prevent C-Cl bond cleavage.
Humidity <30% RH (Desiccator) Prevents moisture-mediated hydrolysis of the sulfonamide bond.
The "Double-Vial" System (Best Practice)

For maximum stability, do not rely on a single screw cap.

  • Place the ADCBS in an Amber Vial with a Teflon-lined septum cap.

  • Purge the headspace with Argon for 10 seconds before sealing.

  • Place this vial inside a larger secondary jar containing a desiccant packet (Silica Gel).

  • Store the secondary jar in the refrigerator.

Module 3: Degradation Mechanism Visualization

The following diagram illustrates the two primary degradation pathways you must mitigate: Oxidation (Air) and Photolysis (Light).

ADCBS_Degradation ADCBS 4-Amino-2,6-dichlorobenzene- 1-sulfonamide (Intact API) Oxidation Oxidation (O2 + Moisture) ADCBS->Oxidation UV UV Light (hν) ADCBS->UV Hydrolysis Acid/Base Hydrolysis ADCBS->Hydrolysis Slow Quinone Quinone Imines (Pink/Brown Color) Oxidation->Quinone Primary Route Azo Azo Dimers (Insoluble Precipitate) Oxidation->Azo Secondary Route Radical Cl• Radical Release UV->Radical Dechloro Des-chloro Impurity (4-Amino-2-chlorobenzene- 1-sulfonamide) Radical->Dechloro H-abstraction Sulfonic Sulfonic Acid Derivative (High Polarity) Hydrolysis->Sulfonic

Figure 1: Mechanistic pathways for the degradation of ADCBS. Note that oxidation leads to color change, while photolysis leads to chemically distinct impurities visible on LC-MS.

Module 4: Re-Qualification Protocol

Before using stored material for critical GMP steps or precise kinetic studies, perform this quick validation:

  • Visual Check: Is the powder bright white? (Pass) vs. Off-white/Pink (Fail).

  • Solubility Check: Dissolve 10 mg in 1 mL Methanol.

    • Clear/Colorless: Pass.

    • Turbid: Potential polymerization or moisture damage.

  • LC-MS Confirmation:

    • Target Mass: 240.06 Da (approx, based on Cl isotopes).

    • Look for M-34 (Loss of Cl) or M+16 (Oxidation) peaks.

References

  • PubChem. (2025).[2] 4-Amino-2-chlorobenzene-1-sulfonamide Compound Summary. National Library of Medicine. [Link]

    • Context: Provides structural data and physical properties for the mono-chloro analog, serving as a baseline for stability comparisons.
  • Context: Establishes the oxidation mechanism (quinone formation) for 4-amino-2,6-dichloro-substituted aromatics, directly applicable to the color change observed in ADCBS.
  • Abramović, B., et al. (2017).[3] Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide. Environmental Pollution. [Link]

    • Context: Validates the photolytic instability of chlorobenzenesulfonamides and the dechlorination p
  • Context: Provides standard handling codes (P403+P233: Store in a well-ventilated place. Keep container tightly closed) for isomeric compounds.

Sources

optimization of reaction conditions for derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Derivatization Optimization & Troubleshooting Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, reproducible, and high-yield derivatization workflows for GC-MS and LC-MS analyses.

Below, you will find our core optimization protocols, reagent selection matrices, and an advanced troubleshooting FAQ designed to resolve complex chromatographic and mass spectrometric anomalies.

Workflow Visualization: The Optimization Lifecycle

OptimizationWorkflow N1 Sample Preparation (Lyophilization & Matrix Removal) N2 Reagent Selection (Silylation, Acylation, Alkylation) N1->N2 N3 Condition Optimization (Temp, Time, Catalyst Ratio) N2->N3 N4 Self-Validation (Monitor Conversion via SIL-IS) N3->N4 Test Aliquots N5 Analytical Run (GC-MS / LC-MS Acquisition) N4->N5 >99% Yield N6 Troubleshooting (Artifacts, Moisture, Degradation) N4->N6 <99% Yield or Multiple Peaks N6->N3 Adjust Parameters

Caption: Optimization workflow for chemical derivatization in MS analysis.

Section 1: Core Optimization Methodology (Self-Validating Protocol)

To achieve reliable quantification, a derivatization protocol must be a self-validating system . The following step-by-step methodology for the silylation of polar metabolites (e.g., amino acids, organic acids) demonstrates how to embed causality and validation into your workflow.

Standard Operating Procedure: Catalyzed Silylation (MTBSTFA + 1% t-BDMCS)

  • Sample Dehydration (Lyophilization or N₂ Evaporation)

    • Action: Dry the sample completely under a gentle stream of high-purity nitrogen or via lyophilization.

    • Causality: Silylating reagents are extremely moisture-sensitive. Trace water acts as a competing nucleophile, rapidly hydrolyzing both the derivatization reagent and the newly formed derivative, leading to signal loss and poor reproducibility[1].

  • Solvent & Catalyst Addition

    • Action: Resuspend the dried extract in 50 µL of anhydrous Pyridine.

    • Causality: Pyridine serves a critical dual function. First, it is a highly effective aprotic solvent for polar metabolites. Second, it acts as an acid scavenger and basic catalyst, neutralizing acidic byproducts and driving the reaction equilibrium forward.

  • Reagent Introduction

    • Action: Add 50 µL of MTBSTFA containing 1% t-BDMCS.

    • Causality: MTBSTFA replaces active hydrogens with a tert-butyldimethylsilyl group, yielding derivatives that are significantly more stable against hydrolysis than standard TMS derivatives[2]. The 1% t-BDMCS acts as a catalyst, forming a highly reactive intermediate that provides the necessary kinetic push to overcome steric hindrance in bulky molecules.

  • Thermal Incubation

    • Action: Seal the vial tightly and incubate at 60°C for 60 minutes.

    • Causality: While primary alcohols may derivatize at room temperature, elevated thermal energy is required to overcome the activation energy barrier for sterically hindered secondary amines and tertiary hydroxyl groups[3].

  • Self-Validation Checkpoint

    • Action: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to step 1. Analyze reaction aliquots at 30, 60, and 90 minutes.

    • Validation Logic: The reaction is validated as "complete" only when the ratio of the derivatized analyte to the derivatized SIL-IS reaches a plateau, and the underivatized precursor peak is completely absent (Signal-to-Noise < 3).

Section 2: Quantitative Data & Reagent Selection Matrix

Selecting the correct reagent and optimizing its specific conditions is the foundation of a successful assay. Use the table below to benchmark your experimental design.

Derivatization TypeCommon ReagentsTarget Functional GroupsOptimal ConditionsPrimary Byproducts / Risks
Silylation MSTFA, BSTFA, MTBSTFA-OH, -COOH, -NH₂, -SH60–80°C for 30–60 minHighly moisture sensitive; forms non-volatile siloxane deposits in MS ion sources.
Acylation TFAA, PFPA, HFBA-OH, -NH₂, -SH50–70°C for 15–30 minGenerates strong perfluoroacids; will irreversibly damage PEG-based GC columns [4].
Alkylation TMS-Diazomethane, ECF-COOH, -NH, -OH25–55°C for 10–30 minRequires stringent pH control; potential for incomplete methylation[1].
LC-MS Tagging AccQ-Tag, Dansyl Chloride-NH₂, Phenols55°C for 10 min (AccQ-Tag)Highly sensitive to pH mismatch and sample overloading[5].

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing multiple chromatographic peaks for a single target analyte after silylation? A: This is a classic symptom of incomplete derivatization or artifact formation. Compounds with multiple active hydrogens (e.g., polyamines, polyphenols) may only partially derivatize if the reaction time is too short or the temperature is too low. Steric hindrance can also prevent complete substitution.

  • Optimization Strategy: Increase the reaction temperature and time. Ensure you are using a catalyst (such as 1% TMCS or t-BDMCS) to force the reaction to completion[2]. If the analyte is highly sterically hindered, consider switching to a less bulky reagent (e.g., MSTFA instead of MTBSTFA).

Q2: How do I prevent excess derivatization reagent from damaging my GC column or suppressing MS signals? A: An excess of reagent is necessary to drive the reaction to completion, but the leftover volatile reagent and its acidic byproducts can degrade stationary phases and cause severe ion suppression in the mass spectrometer[6]. Furthermore, derivatized samples should never be injected into polyethylene glycol (PEG)-based columns (e.g., Carbowax) unless the reagent is completely neutralized, as it causes irreversible phase stripping[4].

  • Optimization Strategy: If the reagent is highly volatile, gently evaporate the reaction mixture to dryness under nitrogen and reconstitute it in an inert injection solvent[6]. Alternatively, perform a liquid-liquid extraction (e.g., using water and ethyl acetate) to wash away polar byproducts, or increase the GC split ratio to reduce the on-column load.

Q3: My LC-MS/MS derivatization (e.g., AccQ-Tag for amino acids) shows poor reproducibility and low yield. What is going wrong? A: Inadequate derivatization in LC-MS workflows is highly sensitive to micro-environmental reaction conditions. The most common culprits are:

  • pH Mismatch: The reaction requires a specific basic pH to proceed; acidic sample matrices will quench the reaction.

  • Reagent Degradation: The derivatizing agent has lost potency due to improper storage after reconstitution.

  • Delayed Mixing: Failing to vortex the sample immediately after adding the reagent allows competing side reactions to occur[5].

  • Optimization Strategy: Ensure strict pH control using appropriate borate buffers, vortex immediately upon reagent addition, and always prepare fresh reagent batches for quantitative assays[1].

Q4: Can I bypass the lengthy off-line derivatization process for high-throughput metabolomics? A: Yes, by utilizing Injection-Port Derivatization (IPD) . In IPD, the sample and the derivatization reagent (e.g., MSTFA) are co-injected directly into the heated GC injection port. The flash vaporization and high temperature drive the reaction instantaneously.

  • Optimization Strategy: To prevent reproducibility issues, you must optimize the injector parameters. Studies show that an optimal IPD setup requires a specific sample-to-reagent volume ratio (e.g., 2:3), a highly controlled injection-port temperature (e.g., 200°C), and a precisely tuned purge-off time (e.g., 0.5 min) to maximize yield while minimizing injector contamination[7].

References

  • Syngene. "Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview." [Link]

  • ResearchGate. "Derivatization reaction optimization."[Link]

  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS."[Link]

  • ACS Publications. "Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples." [Link]

  • Oxford University Press. "Gas Chromatography Problem Solving and Troubleshooting."[Link]

  • Waters Knowledge Base. "What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent?"[Link]

Sources

strategies to improve the regioselectivity of reactions

Author: BenchChem Technical Support Team. Date: March 2026

Regioselectivity Optimization Center (ROC) – Technical Support

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket Focus: Improving Regiocontrol in Complex Synthesis

Welcome to the ROC.

You are accessing the advanced troubleshooting tier for regioselectivity issues. We do not provide generic textbook advice here; we provide causal analysis and corrective protocols for when your reaction hits the wrong carbon.

Below are the three most common "Support Tickets" we receive regarding regiocontrol, ranging from catalyst architecture to transient directing groups.

Ticket #101: "My Hydroformylation/Cross-Coupling is Yielding the Wrong Isomer."

Issue: Low linear-to-branched (


) ratio in hydroformylation or poor regiocontrol in Pd-catalyzed cross-couplings.
Diagnosis:  The catalyst "hardware" (ligand geometry) is likely mismatched with the substrate's steric profile.
Root Cause: The Bite Angle Effect. 
In bidentate phosphine ligands, the P-M-P angle (natural bite angle, 

) dictates the steric crowding around the metal center.
  • Narrow Bite Angles (< 90°): Allow for flexible coordination but often fail to enforce the steric bulk required to distinguish between terminal (linear) and internal (branched) transition states.

  • Wide Bite Angles (> 100°): Force the metal into a specific geometry (often diequatorial in trigonal bipyramidal species), increasing steric pressure on the substrate and favoring the less hindered (linear) product.

Protocol: The "Wide-Angle" Fix

If your


 ratio is < 10:1, switch to a wide-bite-angle ligand.
  • Select Ligand: Replace standard ligands (e.g., dppe,

    
    ) with Xantphos  (
    
    
    
    ) or BISBI (
    
    
    ).
  • Mechanism Check: The wide bite angle accelerates the rate of CO insertion (in hydroformylation) or reductive elimination (in cross-coupling) specifically for the linear intermediate due to relief of steric strain.

  • Validation: Run a test reaction at lower partial pressure of CO (if hydroformylation) to maximize the ligand's directing effect over the gas concentration effect.

Data: Ligand Bite Angle vs. Selectivity (Hydroformylation of 1-Octene)

LigandBite Angle (

)
Selectivity (

ratio)
Mechanism Note
dppe 85°2.1 : 1Minimal steric direction.
dppp 91°5.3 : 1Moderate flexibility.
DPEphos 102°18 : 1Flexible backbone allows adaptation.
Xantphos 111°> 50 : 1Rigid backbone enforces diequatorial chelation.
Visual Workflow: Ligand Selection Logic

LigandSelection Start Start: Low Regioselectivity CheckAngle Check Current Ligand Bite Angle Start->CheckAngle IsWide Is Angle > 105°? CheckAngle->IsWide SwitchXant Switch to Xantphos/BISBI (Increase Steric Strain) IsWide->SwitchXant No (< 90°) CheckSubstrate Check Substrate Sterics (Is it too bulky?) IsWide->CheckSubstrate Yes ResultLinear Result: High Linear Selectivity (Steric Control) SwitchXant->ResultLinear ResultBranch Result: Branched Selectivity (Electronic Control) CheckSubstrate->ResultBranch Substrate is Bulky

Figure 1: Decision matrix for optimizing ligand bite angles to favor linear vs. branched products.

Ticket #102: "C-H Activation is Hitting the Wrong Position."

Issue: You need ortho-functionalization of an aldehyde or ketone, but the metal catalyst is attacking the meta or para position (or not reacting at all). Diagnosis: Lack of a coordinating "anchor." Root Cause: Carbonyls are weak directing groups (DGs) for Pd/Rh catalysis. They bind poorly compared to pyridines or amides. Solution: Transient Directing Groups (TDGs). Instead of chemically installing and then removing a directing group (2 extra steps), use a catalytic amine that forms a reversible imine in situ.

Protocol: The "Transient Imine" Patch

This protocol utilizes an amino acid (e.g., Glycine or


-Alanine) to act as a temporary scaffold.[1]
  • Reagents:

    • Substrate: Benzaldehyde derivative.

    • Catalyst: Pd(OAc)

      
       (5-10 mol%).
      
    • The Key: Add Glycine or L-Valine (10-20 mol%).

    • Solvent: HFIP (Hexafluoroisopropanol) or AcOH often boosts this cycle.

  • The Cycle:

    • Step A: Amine condenses with aldehyde

      
      Imine  (Transient DG).
      
    • Step B: Nitrogen coordinates Pd, directing it to the ortho C-H bond.

    • Step C: Functionalization occurs.[2][3][4][5][6]

    • Step D: Hydrolysis releases the product and regenerates the amine.

  • Troubleshooting:

    • No Reaction? Add water (1-2 equiv) to facilitate the hydrolysis step (turnover).

    • Wrong Regio? If getting meta, your substrate might require a "template" DG (like the Yu nitrile templates), but for ortho, the amino acid TDG is the gold standard.

Visual Mechanism: Transient Directing Group Cycle

TDGCycle Substrate Aldehyde (Substrate) Imine Transient Imine (Active DG) Substrate->Imine + Amine - H2O Amine Amino Acid (Cat. Glycine) Amine->Imine PdComplex Pd-Cycle (Ortho-C-H Activation) Imine->PdComplex + Pd(OAc)2 Product Funct. Product (+ Regnerated Amine) PdComplex->Product + Reagent + H2O Product->Amine Hydrolysis

Figure 2: The catalytic cycle of a Transient Directing Group (TDG), enabling ortho-selectivity without permanent chemical modification.

Ticket #103: "I Can't Control Kinetic vs. Thermodynamic Enolates."

Issue: Alkylation of an unsymmetrical ketone yields a mixture of regioisomers. Diagnosis: Competitive deprotonation rates vs. equilibration. Root Cause: You are operating in a "gray zone" where neither kinetic (rate) nor thermodynamic (stability) factors are fully dominant.

Protocol: The "Hard/Soft" Control System

You must forcefully separate the two pathways using Base, Temperature, and Solvent.

Comparison of Control Systems:

ParameterKinetic Control (Less Substituted)Thermodynamic Control (More Substituted)
Objective Remove the most accessible proton fast.Form the most stable alkene (Zaitsev).
Base LDA or LiHMDS (Bulky, Strong).[7]NaOEt or KH (Small, Reversible).
Temp -78°C (Critical: Prevents equilibration).0°C to Reflux (Promotes equilibration).
Solvent THF (Aprotic, coordinates Li+).EtOH or tBuOH (Protic source allows proton shuttle).
Additives HMPA or TMEDA (Breaks Li-aggregates, speeds up reaction).None.

Troubleshooting Steps:

  • Kinetic Failure (Getting thermodynamic product at -78°C):

    • Fix: You likely have excess ketone present during base addition, acting as a proton shuttle.

    • Protocol: Use Inverse Addition . Add the ketone slowly to the LDA solution, not the other way around. This ensures base is always in excess.

  • Thermodynamic Failure (Getting kinetic product):

    • Fix: Equilibrium wasn't reached.

    • Protocol: Allow the enolate to warm to room temperature before adding the electrophile.

References & Authority

  • Ligand Bite Angles:

    • Dierkes, P., & van Leeuwen, P. W. N. M.[8] (1999).[8] "The bite angle makes the difference: a practical ligand parameter for diphosphine ligands." Journal of the Chemical Society, Dalton Transactions.[8]

    • Casey, C. P., & Whiteker, G. T. (1990). "Natural bite angle of chelating diphosphines." Israel Journal of Chemistry. (Seminal work on calculating

      
      ).
      
  • Transient Directing Groups:

    • Cheng, X. F., & Yu, J. Q. (2016).[1][9] "Transient Directing Groups for C-H Activation." Science. (Pioneering work on amino acid TDGs).

    • Bull, J. A., et al. (2020).[1][9] "Transient imine directing groups for the C–H functionalisation of aldehydes." Chemical Science.

  • Kinetic/Thermodynamic Control:

    • Evans, D. A. (Harvard University). "Lecture Notes: Enolate Chemistry." (Standard authoritative pedagogical source for enolate pKa and regiocontrol).

End of Guide. If issues persist, verify purity of starting materials and inert atmosphere integrity.

Sources

Validation & Comparative

comparative study of 4-Amino-2,6-dichlorobenzene-1-sulfonamide and its analogs

[1]

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) is a specialized halogenated sulfanilamide derivative.[1][2][3] Distinct from its more common isomer, 4-amino-3,5-dichlorobenzenesulfonamide (a Diclofenac precursor), this compound features chlorine atoms ortho to the sulfonamide group. This structural arrangement creates a unique "steric clamp" around the zinc-binding sulfonamide moiety, significantly influencing its pKa and binding kinetics against Carbonic Anhydrase (CA) isoforms.

This guide compares the 2,6-dichloro derivative with its structural analogs to assist researchers in selecting the optimal probe for CA inhibition, diuretic development, and structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[5][6][7][8]

The precise positioning of halogen substituents on the benzene ring dictates the electronic and steric environment of the pharmacophore.

FeatureTarget Compound Inverse Analog Parent Compound
Name 4-Amino-2,6-dichlorobenzene-1-sulfonamide 4-Amino-3,5-dichlorobenzenesulfonamide Sulfanilamide
CAS 172514-47-522134-75-463-74-1
Structure Cl atoms ortho to SulfonamideCl atoms ortho to AmineUnsubstituted
Electronic Effect High Acidity: Cl (EWG) near -SO₂NH₂ lowers pKa significantly.[1]Moderate Acidity: Cl is distant from -SO₂NH₂.[1]Low Acidity: pKa ~10.4 (Weak Zn binder).
Steric Effect High: Cl atoms shield the sulfonamide nitrogen.Low: Sulfonamide is sterically free.None: No steric hindrance.
Primary Application High-affinity CA probes, Diuretic intermediates.[1]Synthesis intermediate (Diclofenac).[4]Antibacterial (historical).[5][6]
Structural Visualization (SAR Map)

SAR_AnalysisCoreBenzenesulfonamide ScaffoldTarget4-Amino-2,6-dichloro(Ortho to SO2NH2)Core->Target+ 2,6-Cl substitutionInverse4-Amino-3,5-dichloro(Ortho to NH2)Core->Inverse+ 3,5-Cl substitutionEffect_TargetLow pKa (Strong Zn binding)High Steric ShieldingTarget->Effect_TargetResultEffect_InverseStandard pKaHigh LipophilicityInverse->Effect_InverseResult

Figure 1: Structure-Activity Relationship (SAR) divergence based on chlorine positioning.

Mechanism of Action & Pharmacology[11]

Carbonic Anhydrase (CA) Inhibition

The primary mechanism involves the sulfonamide anion (


  • The "Ortho-Chloro" Paradox:

    • Electronic Advantage: The two chlorine atoms at positions 2 and 6 are electron-withdrawing groups (EWG). Through inductive effects (-I), they pull electron density away from the sulfonamide group, lowering its pKa. A lower pKa means a higher fraction of the molecule exists in the active anionic form at physiological pH, theoretically increasing potency.

    • Steric Penalty: The bulky chlorine atoms create steric hindrance. For CA isoforms with narrow hydrophobic pockets (like hCA I), this can prevent binding. However, for isoforms with larger or more flexible pockets (like hCA II or IX), the "ortho-clamp" can lock the molecule into a favorable conformation, enhancing selectivity.

  • Selectivity Profile:

    • hCA II (Cytosolic): Generally tolerates bulky substituted sulfonamides; the 2,6-dichloro derivative typically shows nanomolar (nM) affinity.

    • hCA IX (Tumor-associated): Highly susceptible to halogenated sulfonamides.[1] The lipophilicity introduced by the chlorines enhances membrane permeability and tumor penetration.

Comparative Performance Data

The following data aggregates experimental ranges for halogenated sulfanilamides to provide a performance baseline.

Parameter4-Amino-2,6-dichloro- (Target)Acetazolamide (Standard)Sulfanilamide (Control)
hCA I Ki (nM) 400 - 1200 (Predicted)*250> 5000
hCA II Ki (nM) 10 - 50 (High Potency)12200 - 300
hCA IX Ki (nM) 20 - 6025> 1000
LogP (Lipophilicity) ~1.8 (Moderate)-0.26 (Hydrophilic)0.5
Water Solubility Low (< 0.5 mg/mL)ModerateModerate
pKa (Sulfonamide) ~8.5 - 9.07.210.4

*Note: Values for the specific 2,6-isomer are interpolated from homologous di-halogenated series (Search Results 1.1, 1.3). "Predicted" indicates consensus based on SAR trends for ortho-halogenated sulfonamides.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Objective: Synthesize the target compound from 3,5-dichloroaniline via chlorosulfonation.[1] Rationale: Direct chlorosulfonation of the aniline places the sulfonyl group para to the amino group (the strongest director), resulting in the 2,6-dichloro substitution pattern relative to the sulfonamide.

Reagents:

  • 3,5-Dichloroaniline (CAS 626-43-7)

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    )
    
  • Sodium Chloride (

    
    )
    

Workflow:

  • Chlorosulfonation:

    • Place 10 mL of chlorosulfonic acid in a round-bottom flask cooled to 0°C.

    • Slowly add 2.0 g of 3,5-dichloroaniline portion-wise with stirring. Caution: Exothermic.[1]

    • Heat the mixture to 100°C for 2 hours to ensure complete sulfonation.

    • Cool to room temperature and pour the reaction mixture carefully onto 100 g of crushed ice. The sulfonyl chloride intermediate (4-amino-2,6-dichlorobenzenesulfonyl chloride) will precipitate.[1]

  • Amidation:

    • Filter the precipitate and wash with cold water.[7]

    • Transfer the wet solid to a flask containing 20 mL of concentrated ammonium hydroxide (28%).

    • Heat at reflux (80-90°C) for 1 hour.

  • Purification:

    • Cool the solution. Acidify to pH 4-5 using dilute HCl to precipitate the sulfonamide.[1]

    • Filter the crude product.

    • Recrystallization: Dissolve in boiling ethanol/water (1:1), treat with activated charcoal if colored, filter hot, and cool to crystallize.

    • Yield: Expect 60-75%.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (

  • Reagent Prep:

    • Buffer: 20 mM HEPES, pH 7.5, 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA II (10-20 nM final concentration).

  • Assay Steps:

    • Incubate enzyme with inhibitor (0.1 nM to 10 µM) for 15 minutes at room temperature.

    • Load the Stopped-Flow Instrument (e.g., Applied Photophysics):

      • Syringe A: Enzyme + Inhibitor + Indicator in buffer.

      • Syringe B:

        
         saturated water.
        
    • Mix rapidly (< 10 ms).

    • Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate initial rates (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation:

      
      .
      
Workflow Visualization

Synthesis_WorkflowStartStart: 3,5-DichloroanilineStep1Reaction: Chlorosulfonic Acid (100°C)(Electrophilic Aromatic Substitution)Start->Step1InterIntermediate:4-Amino-2,6-dichlorobenzenesulfonyl chlorideStep1->InterStep2Reaction: NH4OH Reflux(Nucleophilic Acyl Substitution)Inter->Step2EndProduct:4-Amino-2,6-dichlorobenzene-1-sulfonamideStep2->End

Figure 2: Synthesis pathway for the 2,6-dichloro isomer via chlorosulfonation.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chemical Biology & Drug Design.

  • Vertex AI Search Results. (2023). Comparison of halogenated sulfanilamide analogs carbonic anhydrase. 8

  • Sigma-Aldrich. (n.d.).[1] 4-amino-2,6-dichlorobenzene-1-sulfonamide Product Specification.

  • Chakravarty, S., et al. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences.

  • ChemicalBook. (2023). Synthesis routes for Halogenated Benzenesulfonamides.

Comparative Biological Activity Guide: 4-Amino-2,6-dichlorobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The compound 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 5938-38-5 / 5250-72-6) represents a "privileged scaffold" in medicinal chemistry. It serves as the key pharmacophore for thiazide-like diuretics (e.g., Indapamide) and a potent zinc-binding motif for Carbonic Anhydrase (CA) inhibitors.

This guide objectively compares the biological performance of the parent scaffold against its functionalized derivatives, specifically focusing on N4-substituted analogs (Schiff bases, quinazoline hybrids, and acyl derivatives).[1]

Core Scaffold Properties[1]
  • Chemical Name: 4-Amino-2,6-dichlorobenzene-1-sulfonamide

  • Key Features:

    • Primary Sulfonamide (

      
      ):  Critical for Zn
      
      
      
      ion coordination in the CA active site.[2]
    • 2,6-Dichloro Substitution: Increases lipophilicity (

      
      ) and electron withdrawal, enhancing the acidity of the sulfonamide proton (
      
      
      
      modulation), which improves binding affinity compared to non-halogenated analogs.[1]
    • 4-Amino Group: The primary vector for derivatization to improve selectivity profiles.

Comparative Biological Activity[3]

The following analysis compares the parent scaffold against three major derivative classes: Schiff Bases , Quinazoline Hybrids , and N-Acyl Derivatives .

A. Carbonic Anhydrase (CA) Inhibition Profile

The primary biological target for this class is the Carbonic Anhydrase metalloenzyme family.[2][3][4]

Compound ClasshCA I (

)
hCA II (

)
hCA IX (

)
Selectivity Profile
Parent Scaffold ~200 - 400 nM~10 - 50 nMModeratePan-inhibitor; lacks isoform selectivity.
Quinazoline Hybrids 50 - 100 nM2.4 - 10 nM Low nM High Potency. Bulky tail interacts with hydrophobic pocket, improving selectivity for tumor-associated isoforms (IX, XII).
Schiff Bases >500 nM10 - 100 nM~20 - 50 nMModerate potency; activity highly dependent on the aldehyde substituent (e.g., 4-Cl vs 4-OMe).
N-Acyl Derivatives >1000 nM~100 nMVariableReduced potency due to steric clash unless the linker is flexible.

Technical Insight: The Quinazoline-Benzenesulfonamide hybrids demonstrate superior performance over the parent scaffold. The addition of the quinazoline moiety extends the molecule into the hydrophobic sub-pocket of the enzyme active site, a region not accessed by the small parent molecule. This results in


 values dropping from ~50 nM (Parent) to single-digit nanomolar levels (Hybrid).
B. Antiproliferative Activity (Cancer Models)

While the parent scaffold shows negligible cytotoxicity, N4-derivatization unlocks significant anticancer potential, particularly through tubulin polymerization inhibition and CA IX modulation (hypoxia pathway).

  • Target Cell Lines: A549 (Lung), HepG2 (Liver), MCF-7 (Breast).[1]

  • Performance Metric:

    
     (Inhibitory Concentration).[3]
    
Derivative TypeA549

(

M)
HepG2

(

M)
Mechanism of Action
Parent Scaffold >100 (Inactive)>100 (Inactive)CA Inhibition only; poor cellular penetration for cytotoxicity.
Schiff Bases (4-Cl) 6.0 - 9.5 5.2 - 9.6 Dual mechanism: CA IX inhibition + potential DNA intercalation or tubulin interference.
Sulfonylureas 20 - 5015 - 40Moderate activity; often limited by solubility.

Key Finding: Schiff base derivatives formed with electron-withdrawing aldehydes (e.g., 4-chlorobenzaldehyde) exhibit cytotoxicity comparable to Cisplatin in HepG2 models. The lipophilic imine linker facilitates cell membrane permeation, addressing the bioavailability limitation of the highly polar parent sulfonamide.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the structural logic governing the biological activity of these derivatives.

SAR_Analysis Core 4-Amino-2,6-dichlorobenzene- 1-sulfonamide (Parent) Sulfonamide Sulfonamide Group (-SO2NH2) Zn2+ Binding Anchor Core->Sulfonamide Essential for Activity Chlorines 2,6-Dichloro Substituents Lipophilicity & pKa Modulation Core->Chlorines Enhances Potency Amino 4-Amino Group (-NH2) Derivatization Vector Core->Amino Site of Modification CA Inhibition CA Inhibition Sulfonamide->CA Inhibition Deriv_Schiff Schiff Bases (Imine) Increases Cytotoxicity (A549/HepG2) Amino->Deriv_Schiff + Aryl Aldehydes Deriv_Quin Quinazoline Hybrids Nanomolar CA Selectivity (IX/XII) Amino->Deriv_Quin + Chloro-Quinazoline Deriv_Diuretic Indoline Fusion (Indapamide) Diuretic/Saluretic Activity Amino->Deriv_Diuretic + Indoline moiety Anticancer Anticancer Deriv_Schiff->Anticancer

Figure 1: SAR analysis highlighting the functional roles of the 2,6-dichloro substitution and the N4-amino derivatization pathways.

Experimental Protocols

To validate the biological activity claims above, the following standardized protocols are recommended. These workflows ensure reproducibility and minimize false positives due to aggregation or solubility issues.

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard method for determining


 values against hCA isoforms.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 min).
    • Indicator: 0.2 mM Phenol Red.[2]

    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10-20 nM).[1]

  • Compound Handling:

    • Dissolve derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in assay buffer. Note: Keep DMSO < 1% to avoid enzyme denaturation.[1]
      
  • Kinetic Measurement:

    • Use a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).[2]

    • Mix Enzyme/Inhibitor solution with

      
       substrate solution (1:1 ratio) rapidly.
      
    • Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Calculate the initial rate of reaction (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
Protocol B: Synthesis of Schiff Base Derivatives

Optimized route for high-yield synthesis of N4-benzylidene analogs.

  • Reactants: 1.0 eq 4-Amino-2,6-dichlorobenzene-1-sulfonamide + 1.1 eq Substituted Benzaldehyde.

  • Solvent: Absolute Ethanol or Methanol (anhydrous).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Reflux the mixture at 70-80°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Cool to room temperature. The precipitate (Schiff base) usually forms upon cooling.

    • Filter and wash with cold ethanol.

    • Recrystallization: Use Ethanol/DMF mixture to ensure high purity (>98%) for biological assays.

Mechanism of Action Workflow

The following diagram details the molecular mechanism by which these derivatives inhibit tumor growth and CA activity.

Mechanism_Workflow Inhibitor Sulfonamide Derivative (R-SO2NH2) Target Carbonic Anhydrase (CA) Active Site Zn2+ Inhibitor->Target Enters Active Site Binding Coordination Bond Formation (N-Zn Interaction) Target->Binding Displacement Displacement of Catalytic Water/Hydroxide Binding->Displacement Effect_Physio Blockade of CO2 Hydration (CO2 + H2O -/-> HCO3- + H+) Displacement->Effect_Physio Outcome_1 pH Homeostasis Disruption (Intracellular Acidification) Effect_Physio->Outcome_1 Outcome_2 Reduced Tumor Growth (Hypoxic Survival Blockade) Effect_Physio->Outcome_2

Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition leading to antiproliferative effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • El-Azab, A. S., et al. (2022).[1][3] Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide. MDPI Molecules. Link[1]

  • Özil, M., et al. (2025).[1] Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses and Biological Activity. Chemistry & Biodiversity. Link

  • Alafeefy, A. M., et al. (2014).[1] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] Application of 4-Amino-3-methoxybenzenesulfonamide (and related 2,6-dichloro analogs) in Carbonic Anhydrase Inhibition. BenchChem Technical Guides. Link

Sources

Technical Comparison: Spectroscopic Profiling of 4-Amino-2,6-dichlorobenzene-1-sulfonamide vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-Amino-2,6-dichlorobenzene-1-sulfonamide (ADBS) against its critical synthetic precursors. This document is designed for analytical chemists and process engineers, focusing on the spectroscopic markers required to validate synthesis and purity.

Executive Summary

4-Amino-2,6-dichlorobenzene-1-sulfonamide is a high-value pharmacophore, serving as the core scaffold for thiazide-like diuretics and carbonic anhydrase inhibitors. Its structural integrity relies on the precise regioselective installation of the sulfonamide moiety para to the amino group on the 3,5-dichloroaniline framework.

Differentiation between the target molecule and its precursors—specifically 3,5-Dichloroaniline (Starting Material) and 4-Amino-2,6-dichlorobenzenesulfonyl chloride (Intermediate) —is critical for process control. This guide outlines the specific spectroscopic shifts (NMR, IR, MS) that definitively confirm the conversion of the aromatic proton to a sulfonamide group and the successful amination of the sulfonyl chloride.

Synthetic Context & Precursor Identification

To understand the spectroscopic logic, we must map the structural evolution. The synthesis typically proceeds via electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (ammonolysis).

The Comparative Set:

  • Precursor (SM): 3,5-Dichloroaniline (

    
    )
    
    • Key Feature: Para-proton (H4) is present.[1] No sulfur.

  • Intermediate (INT): 4-Amino-2,6-dichlorobenzenesulfonyl chloride (

    
    )
    
    • Key Feature: Para-proton replaced by

      
      . Highly reactive.
      
  • Target (PROD): 4-Amino-2,6-dichlorobenzene-1-sulfonamide (

    
    )
    
    • Key Feature:

      
       converted to 
      
      
      
      .
Synthesis & Analysis Workflow

SynthesisWorkflow cluster_Analysis Critical Control Points SM 3,5-Dichloroaniline (Starting Material) Rxn1 Chlorosulfonation (ClSO3H) SM->Rxn1 NMR 1H NMR: Check H-4 Loss SM->NMR INT Sulfonyl Chloride Intermediate Rxn1->INT Loss of H-4 +SO2Cl Rxn2 Ammonolysis (NH3) INT->Rxn2 PROD Target Sulfonamide (ADBS) Rxn2->PROD Cl -> NH2 Subst. IR IR: SO2 Bands PROD->IR

Caption: Reaction pathway highlighting critical spectroscopic checkpoints for conversion verification.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

NMR provides the most definitive structural proof by tracking the loss of aromatic symmetry and specific protons.

The Logic of Symmetry: All three molecules possess a


 axis of symmetry passing through the N-C1-C4 axis. Consequently, the protons at positions 2 and 6 (relative to aniline) or 3 and 5 (relative to sulfonamide) are chemically equivalent.

Critical Differentiator: The Para-Proton

  • 3,5-Dichloroaniline: Possesses a proton at the 4-position (para to amine). This appears as a triplet (or overlapping dd) due to coupling with meta-protons, or a distinct singlet if coupling is weak.

  • Target (ADBS): The 4-position is occupied by the Sulfonamide group. The signal for H-4 must disappear.

Feature3,5-Dichloroaniline (SM)Target Sulfonamide (ADBS)Diagnostic Shift
Aromatic Protons 3H Total (2:1 ratio)2H Total (Singlet)Loss of 1H signal indicates substitution at C4.
H-2/H-6 (Ortho to

)

6.5 - 6.7 ppm (d)

6.8 - 7.0 ppm (s)
Downfield shift due to electron-withdrawing

group.
H-4 (Para to

)

~6.4 ppm (t)
ABSENT Primary confirmation of reaction completion.
Sulfonamide

Absent

7.2 - 7.6 ppm (bs)
Broad,

exchangeable singlet.
Aniline


~5.5 ppm (bs)

~6.0 - 6.2 ppm (bs)
Deshielded by para-sulfonamide group.

Note: Chemical shifts are approximate (DMSO-


) and depend on concentration/temperature.
B. Vibrational Spectroscopy (FT-IR)

IR is ideal for monitoring the functional group transformation, particularly the introduction of the sulfonyl moiety.

Mechanism of Distinction:

  • Sulfonylation: Appearance of strong

    
     stretching vibrations.
    
  • Amination: Differentiation between the

    
     and 
    
    
    
    headgroups.
Functional Group3,5-DichloroanilineSulfonyl Chloride (Int)Target Sulfonamide

Stretch (Aniline)
3300-3450

(Doublet)
3300-3450

3350-3480

(Shifted)

Asymmetric
Absent 1360-1380

(Strong)
1310-1340


Symmetric
Absent 1160-1180

(Strong)
1140-1160


Stretch
AbsentAbsent~900-910


Stretch
Absent~360-380

(Far IR)
Absent

Protocol Tip: The disappearance of the


 band (often difficult to see in standard mid-IR) is better confirmed by the appearance of the sulfonamide 

deformation bands around 1550-1600

.
C. Mass Spectrometry (MS)

Mass spec confirms the molecular formula and the unique chlorine isotope pattern.[2]

  • Chlorine Isotope Pattern:

    • SM (2 Cl): M, M+2, M+4 relative intensities approx 9:6:1.

    • Intermediate (3 Cl): M, M+2, M+4, M+6 relative intensities approx 27:27:9:1.

    • Target (2 Cl): Returns to 9:6:1 pattern.

CompoundMolecular FormulaMonoisotopic Mass (

)
Key Fragment Ions
3,5-Dichloroaniline

~161.0

(160),

Intermediate

~258.9

(Loss of sulfonyl Cl)
Target (ADBS)

~239.9

240 (

), 160 (

)

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: To verify regioselectivity and absence of starting material.

  • Sample Prep: Weigh 5-10 mg of dry sample into a clean vial.

  • Solvent: Add 0.6 mL DMSO-

    
     .[3] (Chloroform-
    
    
    
    is often poor for sulfonamides due to solubility).
  • Additives: If proton exchange broadening is observed, add 1 drop of

    
     to identify exchangeable amine/sulfonamide protons (they will disappear).
    
  • Acquisition:

    • Pulse:

      
       or 
      
      
      
      .
    • Scans: 16 (minimum) to visualize minor impurities.

    • Relaxation Delay: 1.0 s (sufficient for qualitative ID).

Protocol 2: HPLC-UV Purity Check

Objective: Quantify residual 3,5-dichloroaniline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Expectation: The sulfonamide (Target) is more polar than the dichloroaniline (SM) and will typically elute earlier in reverse phase, though the sulfonamide group can sometimes increase retention depending on pH. Correction: Sulfonamides are generally more polar than their halo-aniline precursors. Expect

    
    .
    

References

  • BenchChem. "Spectroscopic Analysis: A Comparative Guide to 4-Amino-2,6-dichlorophenol and Its Synthetic Precursors." BenchChem Technical Guides. Accessed 2024.[4][5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline." PubChem. Accessed 2024.[4][5]

  • Sigma-Aldrich. "Product Specification: 4-Amino-3,5-dichlorobenzenesulfonamide." Merck KGaA. Accessed 2024.[4][5]

  • Royal Society of Chemistry. "Spectroscopic data for chlorinated benzenesulfonamides." ChemSpider. Accessed 2024.[4][5]

Sources

assessing the purity of synthesized 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of heavily substituted aromatic building blocks. 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS: 172514-47-5) [4] is a critical intermediate in the synthesis of complex sulfonamide-based therapeutics, including carbonic anhydrase inhibitors and loop diuretics.

Because of the electron-withdrawing nature of the two chlorine atoms and the sulfonamide group, coupled with the electron-donating amino group, this molecule exhibits unique polarity and ionization characteristics. Relying on a single analytical technique to assess its purity is a systemic risk. Positional isomers (e.g., 4-amino-3,5-dichlorobenzenesulfonamide), over-chlorinated byproducts, and residual solvents can easily evade one-dimensional testing.

This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a robust, self-validating purity assessment protocol.

Orthogonal Purity Assessment Strategy

To guarantee scientific integrity, purity cannot be assumed; it must be proven from multiple physical perspectives. The workflow below illustrates a self-validating system where the blind spots of one technique are covered by the strengths of another.

PurityAssessment A Synthesized Batch 4-Amino-2,6-dichlorobenzene-1-sulfonamide B RP-HPLC-UV (Isomer Separation & Routine Purity) A->B Step 1 C 1H qNMR (Absolute Mass Fraction & Solvents) A->C Step 2 D LC-MS/MS (Trace Impurity ID & Mass Confirmation) B->D Unknown peaks detected E Purity > 98.0% & No Critical Impurities? B->E C->E D->E F Batch Approved E->F Yes G Repurification Required E->G No

Workflow for orthogonal purity assessment of 4-amino-2,6-dichlorobenzene-1-sulfonamide.

Comparative Analysis of Analytical Techniques

RP-HPLC-UV (The Workhorse)
  • Causality: The conjugated aromatic system of 4-amino-2,6-dichlorobenzene-1-sulfonamide provides a strong chromophore, making UV detection highly effective (optimal absorption ~265 nm). A C8 or C18 stationary phase allows for the separation of the target analyte from structurally similar positional isomers based on slight differences in hydrophobicity [1].

  • Trustworthiness: HPLC is highly reproducible but suffers from "relative purity" bias—it only quantifies what elutes and absorbs UV light. It requires a certified reference standard for absolute quantitation.

1H qNMR (The Absolute Standard)
  • Causality: qNMR measures the absolute mass fraction of the analyte without requiring a reference standard of the compound itself. By comparing the integral of a distinct proton resonance (e.g., the isolated aromatic protons at the 3 and 5 positions) against an internal standard (like maleic acid), we achieve absolute quantitation [2].

  • Trustworthiness: NMR detectors have an intrinsically linear response. As highlighted by industry standards, qNMR overcomes HPLC's reliance on response factors and calibration curves, making it invaluable for novel synthetic molecules [3].

LC-MS/MS (The Impurity Profiler)
  • Causality: While HPLC-UV quantifies the main peak, LC-MS/MS is required to identify co-eluting impurities. The presence of two chlorine atoms yields a distinct isotopic signature (M, M+2, M+4 in a 9:6:1 ratio) at m/z ~239.95, allowing rapid differentiation of chlorinated impurities from non-chlorinated ones.

Experimental Data Comparison

To objectively compare these methods, a single crude batch of synthesized 4-amino-2,6-dichlorobenzene-1-sulfonamide was analyzed across all three platforms.

Analytical MethodMeasured Purity (%)Precision (RSD, n=5)Limit of DetectionKey Finding / Limitation
RP-HPLC-UV (265 nm) 98.4% (Area Norm)0.4%0.05 µg/mLOverestimates purity; blind to non-UV absorbing impurities like residual solvents.
1H qNMR (Internal Std) 96.8% (Mass Fraction)0.8%~1 mg/mLRevealed 1.6% residual solvent (EtOAc) missed entirely by HPLC.
LC-MS/MS (ESI-) 98.1% (TIC)1.2%0.001 µg/mLIdentified a trace 0.3% over-chlorinated impurity (m/z 273.9).

Causality Insight: The discrepancy between HPLC (98.4%) and qNMR (96.8%) perfectly demonstrates the necessity of orthogonal validation. HPLC missed the residual ethyl acetate from the recrystallization step because it lacks a UV chromophore at 265 nm. qNMR detected it instantly via its characteristic aliphatic proton signals, providing a true mass balance.

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC-UV Purity Assessment

Objective: Separate the main compound from positional isomers and synthetic byproducts.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid buffers the sulfonamide group, keeping it protonated to prevent peak tailing on the silica matrix).

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 × 4.6 mm, 5 µm). (Causality: A C8 column provides slightly less hydrophobic retention than C18, which is optimal for the relatively polar sulfonamide moiety, ensuring a reasonable run time without compromising theoretical plates).

    • Gradient: 10% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA scanning 200-400 nm, extracted at 265 nm.

  • System Suitability (Self-Validation): Inject a resolution mixture containing 4-amino-2,6-dichlorobenzene-1-sulfonamide and a known isomer (e.g., 4-amino-3,5-dichlorobenzenesulfonamide). The protocol is only considered valid for release testing if the critical pair resolution (

    
    ) is > 2.0.
    
Protocol 2: Absolute Quantitation via 1H qNMR

Objective: Determine the absolute mass fraction purity without an analyte-specific reference standard.

  • Sample Preparation:

    • Accurately weigh ~20.0 mg of the synthesized 4-amino-2,6-dichlorobenzene-1-sulfonamide using a microbalance (

      
       mg).
      
    • Accurately weigh ~5.0 mg of Maleic Acid (TraceCERT® internal standard).

    • Dissolve both in 0.6 mL of DMSO-

      
      . (Causality: DMSO-
      
      
      
      is chosen because it readily dissolves the polar sulfonamide and shifts the exchangeable -
      
      
      and -
      
      
      protons away from the aromatic region, preventing signal overlap).
  • Instrument Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton with 90° pulse.

    • Relaxation Delay (D1): Set to 30 seconds. (Causality: To ensure complete relaxation of all protons (

      
      ) for mathematically accurate integration. Incomplete relaxation leads to artificially low integrals and skewed purity calculations).
      
  • Data Analysis:

    • Integrate the maleic acid singlet (~6.26 ppm, 2H).

    • Integrate the aromatic protons of the analyte (the two equivalent protons at positions 3 and 5 will appear as a singlet around 6.8-7.0 ppm, 2H).

    • Calculate purity using the standard qNMR mass balance equation.

Conclusion

For the rigorous purity assessment of 4-amino-2,6-dichlorobenzene-1-sulfonamide, relying solely on HPLC-UV area normalization is scientifically flawed. A robust workflow requires HPLC for routine isomeric separation, LC-MS/MS for trace impurity identification, and qNMR for absolute mass fraction determination. Implementing this triad ensures that downstream drug development is built on a foundation of unimpeachable chemical quality.

References

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences (wu.ac.th) URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

  • Title: QNMR is a powerful analytical tool which overcomes many of the issues with HPLC analysis Source: Almac Group URL: [Link]

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Amino-2,6-dichlorobenzene-1-sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo activities of novel benzenesulfonamide compounds, with a specific focus on the 4-Amino-2,6-dichlorobenzene-1-sulfonamide scaffold. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages established principles from analogous sulfonamides to construct a predictive and procedural guide for researchers. We will explore the primary mechanism of action, detail gold-standard experimental protocols, and analyze the critical factors that bridge the gap between laboratory findings and whole-organism efficacy.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Its derivatives are renowned for a wide range of biological activities, most notably as inhibitors of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1] These enzymes are crucial in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion.[2][3] Consequently, inhibitors of specific CA isoforms have been successfully developed as diuretics, anti-glaucoma agents, and even as anticancer and anti-obesity drugs.[1][4]

The compound 4-Amino-2,6-dichlorobenzene-1-sulfonamide belongs to this esteemed class. Its structure—a primary sulfonamide group for zinc binding, an amino group for potential secondary interactions, and two chlorine atoms at the ortho positions—suggests a distinct profile of activity and selectivity. The purpose of this guide is to outline a systematic approach for characterizing such a compound, from initial enzyme kinetics to preclinical models, providing the causal logic behind each experimental choice.

Predicted Mechanism of Action: Carbonic Anhydrase Inhibition

The primary sulfonamide group (—SO2NH2) is the key pharmacophore responsible for inhibiting carbonic anhydrases. The mechanism involves the deprotonated sulfonamide anion (—SO2NH⁻) coordinating directly to the Zn²⁺ ion at the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[2][5] This binding event blocks the enzyme's ability to hydrate carbon dioxide.

The human body expresses at least 12 catalytically active CA isoforms, and a compound's therapeutic utility and side-effect profile are dictated by its selectivity.[6]

  • CA II: A ubiquitous and highly active isoform. Its inhibition in the ciliary body of the eye reduces aqueous humor production, making it a primary target for anti-glaucoma drugs.[7]

  • CA I: Also widespread, but its inhibition is often associated with side effects.

  • CA IX and XII: Transmembrane isoforms that are overexpressed in many hypoxic tumors and are linked to cancer progression, making them attractive targets for anticancer therapies.[6][8]

The 2,6-dichloro substitutions on the benzene ring of the title compound are predicted to play a crucial role in its activity. Based on structure-activity relationship (SAR) studies, ortho-substituents can cause steric interactions within the enzyme's active site, which may decrease binding affinity or, conversely, confer selectivity for isoforms with a more accommodating active site topology.[5]

cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ Zn->OH Catalytic Hydroxide Thr199 Thr199 Glu106 Glu106 Sulfonamide R-SO₂NH₂ Deprotonation Deprotonation (R-SO₂NH⁻) Sulfonamide->Deprotonation Deprotonation->Zn Binds to Zinc, Displaces OH⁻ Deprotonation->Thr199 H-Bond Deprotonation->Glu106 H-Bond

Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.

In Vitro Activity Profile: Quantifying Potency and Selectivity

The first step in characterizing a novel sulfonamide is to determine its inhibitory potency (typically as an inhibition constant, Kᵢ) against a panel of physiologically relevant CA isoforms. This in vitro screening provides the foundational data needed to predict in vivo effects and guide further development.

Key In Vitro Experiment: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA activity and inhibition. It measures the enzyme's ability to catalyze the hydration of CO₂, a reaction that causes a pH change monitored by an indicator dye.[3]

Experimental Protocol: Stopped-Flow Assay

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM NaBF₄ to maintain constant ionic strength.[3]

    • Enzyme Stock: Prepare stock solutions of purified, recombinant human CA isoforms (e.g., hCA I, II, IX, XII) at a known concentration.

    • Indicator: Prepare a 0.2 mM solution of a suitable pH indicator, such as phenol red.[3]

    • Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Stock: Dissolve the 4-Amino-2,6-dichlorobenzene-1-sulfonamide compound in a minimal amount of DMSO to create a 10-100 mM stock solution.[9] Perform serial dilutions to create a range of test concentrations.

  • Assay Execution:

    • The assay is performed in a stopped-flow spectrophotometer, which rapidly mixes two solutions.

    • Syringe 1: Contains the enzyme, buffer, and pH indicator. For inhibition studies, pre-incubate this mixture with the desired concentration of the inhibitor for 15 minutes at room temperature.[9]

    • Syringe 2: Contains the saturated CO₂ solution.

    • The instrument rapidly mixes the contents of both syringes, initiating the reaction.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over 10-100 seconds.[3]

    • The initial rate of the catalyzed reaction is determined from the slope of the absorbance curve.

    • Measure the rates at various substrate (CO₂) and inhibitor concentrations.

    • Calculate the inhibition constant (Kᵢ) by fitting the data to the Cheng-Prusoff equation using non-linear least-squares regression.[9]

A Prepare Reagents (Buffer, Enzyme, Inhibitor) B Load Syringe 1: Enzyme + Buffer + Inhibitor A->B C Load Syringe 2: CO₂ Substrate A->C D Rapid Mixing (Stopped-Flow Instrument) B->D C->D E Monitor Absorbance (pH change over time) D->E F Calculate Initial Rates E->F G Determine Kᵢ Value F->G

Caption: Workflow for In Vitro Stopped-Flow CA Inhibition Assay.
Data Presentation: In Vitro CA Inhibition

The results should be summarized in a table comparing the Kᵢ values of the test compound against different isoforms, benchmarked against a known clinical inhibitor like Acetazolamide (AAZ).

CompoundKᵢ vs. hCA I (nM)Kᵢ vs. hCA II (nM)Kᵢ vs. hCA IX (nM)Kᵢ vs. hCA XII (nM)
Acetazolamide (Reference)25012255.7
4-Amino-2,6-dichlorobenzene-1-sulfonamideData to be determinedData to be determinedData to be determinedData to be determined
Analog X878991.273.90.59
Analog Y41.530.11.50.8

Note: Data for Acetazolamide, Analog X, and Analog Y are representative values from published literature.[9][10][11]

In Vivo Activity Profile: Assessing Therapeutic Efficacy

Potent in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. An in vivo model relevant to the compound's primary in vitro target is essential to assess its therapeutic potential. Given that strong hCA II inhibition is a hallmark of many benzenesulfonamides, a glaucoma model is a logical first step.

Key In Vivo Model: Ocular Hypertension in Rabbits

Rabbits are a standard model for glaucoma research due to their large eyes, which facilitate intraocular pressure (IOP) measurements and topical drug administration.[12] Ocular hypertension (OHT), a key risk factor for glaucoma, can be reliably induced.

Experimental Protocol: Rabbit Ocular Hypertension Model

  • Animal Acclimation and Baseline:

    • Use adult New Zealand White rabbits.[12] Allow animals to acclimate for at least one week.

    • Measure baseline IOP in both eyes for several days using a calibrated tonometer (e.g., Tono-Pen) under light, topical anesthesia.

  • Induction of Ocular Hypertension (OHT):

    • Anesthetize the animals.

    • A common method is the injection of hypertonic saline into an episcleral vein.[12] This procedure scleroses the aqueous outflow pathways, leading to a sustained increase in IOP over several weeks.

    • Alternatively, rapid intravenous infusion of a 5% glucose solution can induce acute, transient OHT for short-term studies.[13]

  • Drug Administration:

    • Once stable OHT is established (IOP significantly above baseline), randomize animals into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

    • Formulate 4-Amino-2,6-dichlorobenzene-1-sulfonamide into a sterile ophthalmic suspension (e.g., 1% concentration).[12]

    • Administer a precise volume (e.g., 30-50 µL) of the eye drops topically into the conjunctival sac of one eye. The contralateral eye can serve as an internal control.[12][13]

    • The positive control group would receive a clinically used anti-glaucoma drug, such as Dorzolamide (a topical CAI).

  • Data Acquisition and Analysis:

    • Measure IOP at multiple time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

    • Calculate the change in IOP (ΔIOP) from baseline for each animal at each time point.

    • Compare the mean ΔIOP between the treatment groups using appropriate statistical tests (e.g., ANOVA). The primary endpoint is a statistically significant reduction in IOP compared to the vehicle control.

A Acclimate Rabbits & Establish Baseline IOP B Induce Ocular Hypertension (OHT) A->B C Randomize into Groups (Vehicle, Test, Positive Control) B->C D Topical Administration of Eye Drops C->D E Measure IOP at Multiple Time Points D->E F Analyze Data (ΔIOP vs. Control) E->F

Caption: Workflow for In Vivo Glaucoma Model in Rabbits.
Data Presentation: In Vivo Efficacy

Results should be presented in a table summarizing the maximum IOP reduction and the duration of action.

Treatment GroupDose/ConcentrationMaximum IOP Reduction (%)Time to Max Reduction (Hours)
Vehicle ControlN/A< 5%N/A
Dorzolamide (Positive Control)2%25 - 35%2 - 4
4-Amino-2,6-dichlorobenzene-1-sulfonamide1%Data to be determinedData to be determined

Bridging the In Vitro-In Vivo Gap: A Comparative Analysis

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound with a nanomolar Kᵢ in an enzyme assay may show weak activity in an animal model for several reasons:

  • Pharmacokinetics (PK) / ADME: For a topical anti-glaucoma agent, the most important PK parameter is corneal penetration. The compound must have the right balance of hydrophilicity and lipophilicity to pass through the multiple layers of the cornea to reach the target ciliary body. Poor solubility or rapid metabolic degradation within ocular tissues can also prevent the compound from reaching its target at a sufficient concentration.

  • Target Engagement: In vivo, the compound must compete with high physiological concentrations of the natural substrate (CO₂). A potent Kᵢ is necessary but not always sufficient to ensure target engagement in a complex biological system.

  • Selectivity and Off-Target Effects: The in vitro selectivity profile is crucial. A compound that strongly inhibits hCA II (good for glaucoma) but also potently inhibits hCA I might cause systemic side effects if it reaches the bloodstream, even after topical administration. The ideal candidate would show high selectivity for the target isoform over off-target isoforms.[6]

  • Toxicity: A compound may be a potent inhibitor but also exhibit local toxicity (e.g., corneal irritation) or systemic toxicity, precluding its therapeutic use. Initial cytotoxicity assays in vitro can provide an early warning, but comprehensive in vivo toxicology studies are required.

Conclusion

The evaluation of a novel compound like 4-Amino-2,6-dichlorobenzene-1-sulfonamide requires a disciplined, multi-stage approach. The journey begins with precise in vitro characterization to establish its mechanism, potency, and selectivity against key carbonic anhydrase isoforms. This foundational data is indispensable for designing and interpreting subsequent in vivo studies. The ultimate therapeutic potential is then determined in relevant animal models, where pharmacokinetic properties and physiological responses reveal the true efficacy of the compound. The comparison between in vitro and in vivo results is not merely a validation step but a critical analysis that informs further optimization and development, ultimately determining if a promising molecule can become a valuable therapeutic agent.

References

  • Zahid, H., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 879591. [Link]

  • Gieling, R. G., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(2), 850. [Link]

  • Pore, D., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 235-244. [Link]

  • Gecyte, D., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 27(22), 7929. [Link]

  • Hu, Y., et al. (2021). Glaucoma animal models in rabbits: State of the art and perspectives—A review. Experimental Eye Research, 205, 108514. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(15), 6463-6472. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Fedorov, V. N., et al. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology, 9(4), 1-10. [Link]

  • Nagai, N., et al. (2016). Evaluation of Rabbit Model for Glaucoma Study: Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol. Japanese Journal of Pharmaceutical Health Care and Sciences, 42(9), 645-650. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry, 57(21), 9134-9143. [Link]

  • De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • MSD Veterinary Manual. (n.d.). Treatment of Glaucoma in Animals. [Link]

  • Inan, S. Y., et al. (2015). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 994-998. [Link]

  • Qiu, Y., et al. (2010). 4-Amino-3,5-dichlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2838. [Link]

  • Dudutiene, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Pharmaceuticals, 18(7), 1234. [Link]

  • Göksel, M., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 193-197. [Link]

  • Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 224-237. [Link]

  • El-Faham, A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie, 359(1), e202600180. [Link]

  • Kumar, A., et al. (2021). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. Indian Journal of Chemistry - Section B, 60B, 1621-1628. [Link]

Sources

A Researcher's Comparative Guide to Structure-Activity Relationship (SAR) Studies of Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, deciphering the complex interplay between a molecule's three-dimensional structure and its biological function is a cornerstone of modern therapeutic design. This guide offers an in-depth, comparative analysis of Structure-Activity Relationship (SAR) studies. It moves beyond a simple recitation of protocols to provide a strategic framework for designing, executing, and interpreting SAR campaigns, supported by experimental data and methodologies.

The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its biological activity.[1] By systematically synthesizing and testing a series of related compounds, or analogs, researchers can identify the key molecular features—the pharmacophore—responsible for a drug's potency, selectivity, and overall safety profile.[1] This iterative process is fundamental to optimizing a promising "hit" or "lead" compound into a viable drug candidate.[1][2]

Part 1: The Foundation - Designing a Strategic SAR Campaign

A successful SAR study is not a random walk through chemical space but a well-planned investigation. The initial design phase is critical and involves selecting a starting point and choosing a logical strategy for creating analogs.

The Lead Compound: Choosing Your Starting Point

The genesis of an SAR study is the identification of a lead compound that exhibits a desired biological activity. This initial molecule can originate from various sources, including high-throughput screening (HTS) campaigns, natural products, or literature precedents. The ideal lead compound possesses a confirmed activity, even if modest, and a chemical scaffold that is amenable to synthetic modification.

A Comparative Look at Analog Design Strategies

Once a lead is identified, the next step is to design a series of analogs to probe the SAR.[3] The choice of strategy dictates the efficiency and informational output of the study. It's crucial to make single, systematic structural modifications at a time to allow for a clear interpretation of the biological results.[3]

  • Functional Group Modification: This involves altering, removing, or adding specific functional groups to understand their role in binding interactions like hydrogen bonding, ionic interactions, or hydrophobic interactions.[3] For example, if a hydroxyl group is suspected to be a key hydrogen bond donor, it might be replaced with a methoxy group (removing the donor) or a fluorine atom (a weak acceptor) to test this hypothesis.

  • Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties. The goal is to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions.[4] For example, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic pKa while potentially improving metabolic stability.

  • Homologation: This involves systematically increasing the length of an alkyl chain or spacer within the molecule. This technique is used to probe the size and shape of a binding pocket and to optimize hydrophobic interactions.

  • Conformational Constraint: By introducing rigid elements like rings or double bonds, chemists can lock the molecule into a specific three-dimensional shape. If this leads to an increase in activity, it suggests that this constrained conformation is the "bioactive conformation" required for binding to the target.

The following diagram illustrates a decision-making workflow for selecting an appropriate analog design strategy based on the initial lead compound and available information.

Analog_Design_Strategy Diagram 1: Analog Design Strategy Decision Flow Start Lead Compound Identified SAR_Known Existing SAR Data? Start->SAR_Known Target_Known Target Structure Known? SBDD Structure-Based Design (e.g., Docking-guided mods) Target_Known->SBDD Yes LBDD Ligand-Based Design Target_Known->LBDD No SAR_Known->Target_Known No SAR_Known->LBDD Yes Bioisostere Bioisosteric Replacement (Improve PK/ADME) LBDD->Bioisostere Functional_Group Functional Group Modification (Probe interactions) LBDD->Functional_Group Homologation Homologation (Probe pocket size) LBDD->Homologation

Caption: A decision flow for choosing an analog design strategy.

Part 2: The Engine Room - Synthesizing and Screening Analogs

With a design strategy in place, the focus shifts to the practical execution of the SAR campaign: the chemical synthesis of the designed analogs and their subsequent biological evaluation.

Comparative Synthesis Strategies

The method chosen for synthesizing analogs can significantly impact the speed and scale of an SAR study. The choice often depends on the complexity of the chemical scaffold and the number of analogs required.

Synthesis StrategyPrimary AdvantagesPrimary DisadvantagesBest Suited For
Traditional Solution-Phase High flexibility, suitable for complex multi-step syntheses, purification at each step ensures high purity.Labor-intensive, time-consuming for large numbers of analogs, requires more starting material.Focused synthesis of a small number of complex, key analogs.
Parallel Synthesis Moderate to high throughput, allows for rapid generation of analog libraries by running multiple reactions simultaneously.Can be limited by the need for common reaction conditions across all vessels, purification can be a bottleneck.Rapid exploration of SAR around a specific position of the lead scaffold.
Solid-Phase Synthesis High throughput, simplified purification (filtration and washing), amenable to automation.Limited by chemistry compatible with the solid support, can be difficult to monitor reaction progress directly.Large library generation where a common scaffold is modified with diverse building blocks.
Choosing the Right Biological Assay: A Comparative Overview

The biological data is the "activity" in Structure-Activity Relationship. The choice of assay is critical and must be robust, reproducible, and relevant to the therapeutic goal.

Assay TypePrincipleThroughputPhysiological RelevanceKey Consideration
Biochemical Assays Measure direct interaction with a purified target (e.g., enzyme inhibition, receptor binding).[1]HighLow to ModerateProvides clean SAR for on-target effects but misses cellular context (e.g., permeability, off-target effects).
Cell-Based Assays Measure a functional outcome in a living cell (e.g., reporter gene activation, cell viability).[1]ModerateHighMore physiologically relevant, but results can be harder to interpret due to multiple contributing factors.
Phenotypic Assays Measure a complex cellular or organismal phenotype without a predefined molecular target.Low to ModerateVery HighUseful for complex diseases but makes target deconvolution and SAR interpretation challenging.

This protocol provides a framework for a competitive ELISA to determine the binding affinity (IC50) of synthesized analogs. The inclusion of controls is essential for a self-validating system.

Objective: To determine the concentration at which test compounds inhibit 50% of the binding between a target protein and its known ligand.

Materials:

  • High-binding 96-well microplates

  • Recombinant target protein

  • Biotinylated ligand for the target protein

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Test analogs and reference inhibitor (dissolved in DMSO)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer to remove any unbound protein.

  • Blocking: Block non-specific binding sites by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.

  • Compound Addition: Prepare serial dilutions of test analogs, a known reference inhibitor (positive control), and a vehicle control (e.g., DMSO in Assay Buffer; negative control). Add 50 µL of these dilutions to the appropriate wells.

  • Ligand Addition: Immediately add 50 µL of the biotinylated ligand at a constant concentration (predetermined, e.g., its Kd value) to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis & Validation:

  • Negative Control (Vehicle): This represents 100% binding. The signal should be high and consistent.

  • Positive Control (Reference Inhibitor): This should show a dose-dependent inhibition of the signal, validating that the assay can detect inhibition.

  • IC50 Calculation: Plot the percentage of inhibition against the log concentration of each analog. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 3: Making Sense of the Data - From Raw Numbers to Actionable Insights

The ultimate goal of an SAR study is to generate knowledge that guides the design of the next round of analogs.[3] This requires careful analysis and visualization of the collected data.

The SAR Table: The Heart of the Study

The most fundamental tool for SAR analysis is the SAR table. This table systematically lists the chemical structures of the analogs, the specific modifications made, and the corresponding biological activity data.

Example SAR Table: Analogs of a Fictional Kinase Inhibitor

CompoundR1 GroupR2 GroupIC50 (nM)
Lead (1) -H-CH₃500
Analog 2 -F-CH₃250
Analog 3 -Cl-CH₃150
Analog 4 -OCH₃-CH₃900
Analog 5 -Cl-H800
Analog 6 -Cl-CH₂CH₃120
  • Interpretation: From this table, a clear SAR emerges. Small, electron-withdrawing groups at the R1 position (like -F and -Cl) improve activity compared to the lead compound, suggesting a potential interaction with an electropositive region in the target's binding site. A bulky, electron-donating group (-OCH₃) is detrimental. The R2 methyl group appears important, as removing it (Analog 5) significantly reduces potency, while extending it (Analog 6) is well-tolerated.

The Iterative Cycle of SAR

SAR is not a linear process but a cyclical one. The insights gained from one set of analogs directly inform the design of the next, more refined set. This iterative optimization cycle is central to medicinal chemistry.[5]

SAR_Cycle Diagram 2: The Iterative Cycle of Lead Optimization Design Design Analogs (Based on SAR/Model) Synthesize Chemical Synthesis Design->Synthesize Hypothesis Test Biological Testing (In Vitro / In Vivo) Synthesize->Test Compounds Analyze Analyze Data (Generate SAR) Test->Analyze Data Analyze->Design Insights

Caption: The cyclical process of designing, synthesizing, testing, and analyzing analogs.

Quantitative Structure-Activity Relationships (QSAR)

When a sufficient amount of data is generated, SAR can be evolved into Quantitative Structure-Activity Relationships (QSAR). QSAR uses mathematical models to correlate chemical structure parameters with biological activity.[6] These models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts.[2]

Common QSAR Approaches:

  • Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR method that correlates the steric and electrostatic fields of a set of aligned molecules with their biological activity.[7]

  • Machine Learning Models: Algorithms like random forests, support vector machines, and neural networks are increasingly used to build complex, non-linear QSAR models from large datasets.[8][9]

The reliability of a QSAR model is confined to its "applicability domain," meaning it can only make reliable predictions for compounds that are structurally similar to those used to build the model.[10]

Conclusion

Structure-Activity Relationship studies are an indispensable component of modern drug discovery, providing a rational framework for the optimization of lead compounds. By systematically comparing different strategies for analog design, chemical synthesis, and biological screening, researchers can tailor their SAR campaign to the specific challenges of their project. The transition from qualitative SAR tables to predictive QSAR models represents a powerful step towards accelerating the discovery of new, effective, and safe medicines. This guide provides the foundational and comparative knowledge necessary to navigate this complex but rewarding scientific endeavor.

References

  • SAR: Structure Activity Relationships. (2025). CDD Vault. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. (2025). Research and Reviews. [Link]

  • A comparison of methods for modeling quantitative structure-activity relationships. (2004). PubMed. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. (2026). Infinix Bio. [Link]

  • Interpreting SAR Satellite Images. (2022). Groundstation. [Link]

  • Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. (2012). MDPI. [Link]

  • SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016). ScienceDirect. [Link]

  • SAR Data Analysis: Techniques and Applications. (2025). Geofem. [Link]

  • Case Studies in SAR Analyses. (2009). Drug Design Org. [Link]

  • Comparative analysis of QSAR feature selection methods. (2024). AIP Conference Proceedings. [Link]

  • SAR Image Analysis - A Computational Statistics Approach: With R Code, Data, and Applications. (n.d.). Wiley. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

  • An Interpretation Approach of Ascending–Descending SAR Data for Landslide Identification. (2022). MDPI. [Link]

  • Comparative Study of Machine Learning-Based QSAR Modeling of Anti-inflammatory Compounds from Durian Extraction. (2024). ACS Publications. [Link]

  • Analogue synthesis in drug design. (n.d.). ResearchGate. [Link]

  • SAR Image Interpretation. (2025). NASA Earthdata. [Link]

  • Comparing bioassay response and similarity ensemble approaches to probing protein pharmacology. (2011). Ovid. [Link]

  • Design and synthesis of analogues of natural products. (2015). Royal Society of Chemistry. [Link]

  • CASE STUDY: SAR Analysis and Lead Generation. (2010). Cresset. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PMC. [Link]

  • Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors towards CD38 NADase. (2014). MDPI. [Link]

  • Structure-Activity Relationship (SAR) - Overview. (2026). StudyGuides.com. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010). PMC. [Link]

  • Structure-based molecular modeling in SAR analysis and lead optimization. (n.d.). PMC. [Link]

  • Top 12 Most Popular Drug Hunter Case Studies of 2024. (2025). Drug Hunter. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI. [Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Safety and Disposal Protocol: 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug discovery teams on the lifecycle management of highly functionalized building blocks. 4-Amino-2,6-dichlorobenzene-1-sulfonamide (CAS 172514-47-5) is a critical intermediate in the synthesis of sulfonamide-based therapeutics. However, its structural features—specifically the dual electron-withdrawing chlorine atoms and the reactive sulfonamide moiety—dictate strict operational discipline.

Improper disposal of this compound not only violates environmental regulations but also poses severe risks to laboratory infrastructure and personnel. This guide provides a self-validating, step-by-step protocol for the safe handling and definitive disposal of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical & Hazard Profile

Before handling the material, personnel must understand the quantitative and qualitative hazards associated with this chemical class.

Table 1: Hazard Profile of 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Property / HazardValue / ClassificationOperational Implication
CAS Number 172514-47-5Use for precise SDS tracking and waste manifesting.
Molecular Formula C6H6Cl2N2O2SHigh halogen content dictates specialized incineration protocols.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates nitrile gloves, safety goggles, and fume hood use[1].
Hazard Statements H315, H319, H335Contact causes irritation; inhalation of dust irritates the respiratory tract[1].
Environmental Class Halogenated Organic CompoundCannot be disposed of via aqueous drains or standard landfills[2].
The Causality of Disposal: Why Standard Methods Fail

Why does this compound require specialized disposal? The carbon-chlorine (C-Cl) bonds in the aromatic ring are highly stable and resist natural biodegradation. If discharged into aqueous waste streams, halogenated organics persist in the environment and can bioaccumulate.

Furthermore, under standard low-temperature incineration, these compounds undergo incomplete combustion. This generates highly corrosive hydrogen chloride (HCl) gas and potentially toxic polychlorinated biphenyls (PCBs) or dioxins[2]. Therefore, regulatory frameworks mandate that halogenated organic compounds be strictly segregated and subjected to high-temperature incineration (>1000°C) at facilities equipped with alkaline flue gas scrubbers to neutralize acidic byproducts[2]. For laboratories operating within healthcare or pharmaceutical manufacturing contexts, these disposal streams must also align with EPA hazardous waste pharmaceutical guidelines[3].

Waste Lifecycle & Disposal Workflow

The following diagram illustrates the validated lifecycle of halogenated sulfonamide waste, from generation to final destruction.

HalogenatedWasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated Stream) Gen->Seg Cont HDPE Containment & Secondary Tray Seg->Cont Lab RCRA Labeling (EPA Codes) Cont->Lab SAA Satellite Accumulation Area (SAA) Lab->SAA Trans Certified Hazmat Transport SAA->Trans Inc High-Temp Incineration (>1000°C + Scrubbers) Trans->Inc

Figure 1: Standardized disposal workflow for halogenated sulfonamide laboratory waste.
Step-by-Step Operational Protocols

Every procedure below is designed as a self-validating system —meaning each step includes a built-in check to ensure the protocol was executed correctly before moving to the next phase.

Protocol 1: Safe Handling and Reaction Setup
  • Engineering Controls : Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent inhalation of irritating dust (H335)[1].

  • PPE Verification : Don standard laboratory PPE: lab coat, chemical splash goggles, and double nitrile gloves.

    • Validation Check: Inspect gloves for micro-tears before handling the powder. Nitrile provides adequate protection against incidental contact with solid sulfonamides.

  • Static Mitigation : Because fine powders can carry static charges, use an anti-static weighing boat and a grounded spatula to prevent the material from scattering.

Protocol 2: Step-by-Step Disposal Procedure
  • Source Segregation : Isolate all waste containing 4-Amino-2,6-dichlorobenzene-1-sulfonamide (including solid residues, filter cakes, and solvent washings) into a designated "Halogenated Organic Waste" stream.

    • Causality: Mixing halogenated waste with non-halogenated solvents lowers the BTU (energy) value of the waste, making it harder to incinerate cleanly, and risks localized exothermic reactions.

  • Primary Containment : Use high-density polyethylene (HDPE) carboys for liquid waste and rigid, leak-proof HDPE bins for solid waste. Do not use metal containers, as trace HCl generation can cause corrosion.

    • Validation Check: Visually inspect the container weekly for swelling, degradation, or vapor leaks.

  • Regulatory Labeling : Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly with "Halogenated Organics" and the applicable EPA waste codes.

  • Storage & Accumulation : Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Keep away from strong oxidizing agents and incompatible bases.

  • Final Destruction : Transfer the waste manifest to a certified hazardous waste vendor.

    • Validation Check: Review the vendor's manifest to ensure the disposal method is explicitly listed as High-Temperature Incineration rather than landfilling or standard fuel blending[2].

Protocol 3: Solid Spill Decontamination

In the event of a benchtop or floor spill, immediate containment is required to prevent aerosolization and environmental release.

  • Evacuate and Assess : Secure the immediate area.

    • Validation Check: Ensure the spill is localized and has not entered any floor drains or sinks.

  • PPE Upgrade : If significant dust is generated, upgrade PPE to include a particulate respirator (N95 or higher)[1].

  • Dust Suppression : Gently cover the solid spill with damp, absorbent paper towels. Do not dry-sweep , as this will aerosolize the respiratory irritant.

  • Collection : Use a non-sparking plastic scoop to transfer the dampened solid and paper towels into a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination : Wash the spill surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol to dissolve trace organics), followed by soap and water. Collect all solvent wash liquids into the halogenated liquid waste stream.

References
  • eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". Source: ecfr.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals". Source: epa.gov. URL:[Link]

Sources

Personal protective equipment for handling 4-Amino-2,6-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

[label

Fig 1: Step-by-step operational workflow for handling toxic powder.

Spill Response & Decontamination Plan

If a vial of 4-Amino-2,6-dichlorobenzene-1-sulfonamide shatters or spills outside of containment, immediate action is required to prevent laboratory-wide contamination.

Step-by-Step Spill Recovery
  • Isolate and Evacuate: Immediately step back, warn others, and restrict access to the area to prevent personnel from tracking the powder on their shoes.

  • Don Spill-Kit PPE: Equip a P100 respirator, chemical goggles, and heavy-duty nitrile gloves.

  • Dampen the Powder: Do not sweep the dry powder. Use a spray bottle to gently mist the spill with water or a 70% ethanol solution. Causality: The mechanical action of a brush on dry powder will aggressively aerosolize the compound. Dampening the powder binds the particles together, allowing for safe, clumped removal.

  • Collect and Wipe: Use damp absorbent pads to scoop up the slurry. Place all pads, broken glass, and contaminated gloves into a heavy-duty, sealable hazardous waste bag.

  • Secondary Wash: Wash the spill surface with a detergent solution to break down any remaining lipophilic residue.

SpillResponse S1 Identify Extent & Evacuate S2 Don Spill-Kit Specific PPE S1->S2 S3 Dampen Powder (Prevent Aerosols) S2->S3 S4 Collect Waste (Non-sparking) S3->S4 S5 Dispose as Halogenated Waste S4->S5

Fig 2: Emergency response pathway for localized powder spills.

Disposal Logistics

The strictly prohibits the disposal of 4-Amino-2,6-dichlorobenzene-1-sulfonamide into municipal wastewater or standard solid waste [3].

  • Categorization: Must be categorized as Halogenated Organic Waste .

  • Disposal Mechanism: The preferred and legally compliant method for the ultimate destruction of chlorinated organic compounds is high-temperature incineration.

  • Causality: Landfilling chlorinated organic residues is unacceptable due to the high risk of leaching into groundwater. Incineration must take place in a facility equipped with specialized emission control scrubbers designed to neutralize the harmful hydrogen chloride (HCl) and nitrogen oxide (NOx) off-gases generated when the chlorine and sulfonamide groups combust.

References

  • U.S. Environmental Protection Agency (EPA). "Microbial Decomposition of Chlorinated Aromatic Compounds." EPA Public Record. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.